Diphenyliodonium bromide
Description
Properties
IUPAC Name |
diphenyliodanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10I.BrH/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;/h1-10H;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGPSGXJFQQZYMS-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[I+]C2=CC=CC=C2.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
10182-84-0 (Parent) | |
| Record name | Iodonium, diphenyl-, bromide (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001483734 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID70883680 | |
| Record name | Iodonium, diphenyl-, bromide (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70883680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1483-73-4 | |
| Record name | Iodonium, diphenyl-, bromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1483-73-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Iodonium, diphenyl-, bromide (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001483734 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Iodonium, diphenyl-, bromide (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Iodonium, diphenyl-, bromide (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70883680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diphenyliodonium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.592 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Diphenyliodonium Bromide: A Comprehensive Technical Guide
CAS Number: 1483-73-4
This technical guide provides an in-depth overview of diphenyliodonium bromide, a versatile and reactive hypervalent iodine compound. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, and key applications, with a focus on its role as an arylating agent and its biological implications.
Chemical and Physical Properties
This compound is a salt consisting of a diphenyliodonium cation and a bromide anion. It is a stable, solid compound under standard conditions and serves as a valuable reagent in organic synthesis.[1]
| Property | Value | Reference |
| CAS Number | 1483-73-4 | [1][2][3] |
| Molecular Formula | C₁₂H₁₀BrI | [1] |
| Molecular Weight | 361.02 g/mol | [1][2] |
| Appearance | White to light yellow or light orange powder/crystalline solid | [3] |
| Melting Point | 188 °C (decomposition) | [3] |
| Purity | ≥95% to >98.0% (depending on the supplier) | [1] |
| Storage | Room temperature, recommended in a cool and dark place (<15°C) | [1] |
Synthesis of this compound
Several one-pot synthetic procedures have been developed for the efficient preparation of this compound, offering advantages in terms of ease of execution, cost-effectiveness, and safety.
Experimental Protocol: One-Pot Synthesis from Iodoarenes and Arenes using Oxone
This method utilizes Oxone as a readily available and inexpensive oxidant.[4]
Materials:
-
Iodoarene (e.g., iodobenzene)
-
Arene (e.g., benzene)
-
Oxone (Potassium peroxymonosulfate)
-
Sulfuric acid (H₂SO₄)
-
Acetonitrile (MeCN)
-
Potassium bromide (KBr)
-
Diethyl ether (Et₂O)
-
Water
Procedure:
-
To a stirred mixture of the iodoarene (1 mmol), Oxone (1 mmol, 617 mg), and the arene (1.1–3 mmol) in acetonitrile (2 mL), slowly add sulfuric acid (400–800 µL).[4]
-
Stir the reaction mixture overnight at room temperature.[4]
-
Add a solution of KBr (2 mmol, 240 mg) in water (10 mL).[4]
-
Remove the acetonitrile under reduced pressure.
-
Add diethyl ether (10 mL) to the residue and stir the suspension for 10 minutes.[4]
-
Filter the precipitated this compound, wash with water (15 mL) and diethyl ether (15 mL), and dry under vacuum.[4]
Experimental Protocol: One-Pot Synthesis using Sodium Perborate
This procedure employs sodium perborate as a safe and effective oxidizing agent.[5][6]
Materials:
-
Iodoarene (e.g., iodobenzene)
-
Arene (e.g., benzene)
-
Sodium perborate monohydrate (NaBO₃·H₂O)
-
Acetic anhydride (Ac₂O)
-
Sulfuric acid (98%)
-
Potassium bromide (KBr)
-
Diethyl ether (Et₂O)
-
Acetone
-
Water
Procedure:
-
Suspend sodium perborate monohydrate (37.5 mmol) in acetic anhydride (17 mL) and stir the mixture at 30°C for 90 minutes.[5]
-
Add the iodoarene (12.5 mmol) and stir the mixture at 40°C for 1.5 hours.[5]
-
Add the arene (5 x 12.5 mmol) and cool the mixture to 5-10°C.[5]
-
Slowly add concentrated sulfuric acid (2.5 mL) dropwise while maintaining the temperature below 15°C.[5]
-
Stir the mixture at the appropriate temperature (10-30°C) for the specified time (4-48 hours, depending on the arene).[5]
-
Pour the final reaction mixture into cold water (150 mL) and stir for 30-60 minutes.
-
Extract unreacted organic substrates with diethyl ether (2 x 20 mL) and discard the ether extracts.
-
If the aqueous layer is dark, decolorize it with boiling charcoal.
-
To the cooled filtrate, add an excess of aqueous KBr (6 g in 30 mL of water) with stirring.
-
After 1-2 hours, collect the precipitate, wash thoroughly with water, acetone, and diethyl ether, and air-dry to yield the crude this compound.[5]
Applications in Organic Synthesis: N-Arylation of Amino Acid Esters
This compound is a highly effective reagent for the N-arylation of various amino acid esters, a crucial transformation in the synthesis of biologically active molecules.[7]
General Experimental Protocol for N-Phenylation
This protocol outlines a general procedure for the N-phenylation of amino acid methyl esters.
Materials:
-
Amino acid methyl ester
-
This compound
-
Silver nitrate (AgNO₃)
-
Copper(I) bromide (CuBr)
-
Appropriate solvent
Procedure: The N-phenyl methyl esters of various amino acids, including glycine, alanine, valine, leucine, isoleucine, phenylalanine, methionine, proline, serine, threonine, tyrosine, aspartic acid, and glutamic acid, can be synthesized in good to excellent yields using this compound, silver nitrate, and a catalytic amount of copper(I) bromide, starting from the corresponding amino acid ester.[7] The reaction generally maintains the chiral integrity of the amino acids.[7]
Yields of N-Phenylated Amino Acid Methyl Esters
The following table summarizes the reported yields for the N-phenylation of various amino acid methyl esters using a diaryliodonium salt.
| Amino Acid | Yield (%) |
| Glycine | Good to Excellent |
| Alanine | Good to Excellent |
| Valine | Good to Excellent |
| Leucine | Good to Excellent |
| Isoleucine | Good to Excellent |
| Phenylalanine | Good to Excellent |
| Methionine | Good to Excellent |
| Proline | Good to Excellent |
| Serine | Good to Excellent |
| Threonine | Good to Excellent |
| Tyrosine | Good to Excellent |
| Aspartic Acid | Good to Excellent |
| Glutamic Acid | Good to Excellent |
Note: "Good to excellent yields" are reported in the source literature; specific numerical values were not provided in the abstracted text.[7]
Mechanism of Action as an Arylating Agent
Diphenyliodonium salts are potent electrophilic arylating agents. The mechanism of arylation involves the nucleophilic attack on the iodine atom, leading to the transfer of a phenyl group to the nucleophile and the formation of iodobenzene as a byproduct.
Biological Activity and Implications
This compound exhibits notable biological activity, primarily as an inhibitor of various enzymes. This has prompted investigations into its potential therapeutic applications.
Enzyme Inhibition
This compound acts as a chemical inhibitor that can bind to the disulfide bonds of proteins through covalent modification.
| Enzyme | IC₅₀ Value | Inhibition Type |
| Acetylcholinesterase (AChE) | 8 µM | Mixed, non-competitive |
| Butyrylcholinesterase (BChE) | 0.6 µM | Mixed, non-competitive |
Interaction with Toll-like Receptor 4 (TLR4) Signaling Pathway
The mechanism of action of this compound is not fully understood but may involve the activation of the Toll-like receptor 4 (TLR4) signaling pathway.[8] TLR4 is a key component of the innate immune system, recognizing pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS) from Gram-negative bacteria.[8] Activation of TLR4 triggers downstream signaling cascades, leading to the production of pro-inflammatory cytokines.
The TLR4 signaling pathway consists of two main branches: the MyD88-dependent and the TRIF-dependent pathways.
Applications in Proteomics and Drug Development
The ability of this compound to interact with and modify proteins makes it a tool of interest in proteomics research. By studying the changes in protein expression and modification in cells treated with this compound, researchers can gain insights into cellular pathways and identify potential drug targets. While specific quantitative proteomics data on this compound is not widely available in the public domain, its known inhibitory effects on key enzymes suggest its potential utility in chemical proteomics to probe enzyme function and for the development of novel therapeutic agents.
Conclusion
This compound is a valuable and versatile reagent with significant applications in organic synthesis and potential for further exploration in chemical biology and drug discovery. Its role as a potent arylating agent is well-established, and its interactions with biological systems, particularly its enzyme inhibitory properties and potential modulation of the TLR4 signaling pathway, present exciting avenues for future research. This guide provides a foundational understanding of its core properties and applications, serving as a resource for scientists and researchers in the field.
References
- 1. chemscene.com [chemscene.com]
- 2. scbt.com [scbt.com]
- 3. This compound | 1483-73-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. One-Pot Preparations of Diaryliodonium Bromides from Iodoarenes and Arenes, with Sodium Perborate as the Oxidant† - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.org [mdpi.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Chemical Structure of Diphenyliodonium Bromide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diphenyliodonium bromide is a versatile aromatic iodine(III) compound with significant applications in organic synthesis and potential pharmacological activity. This document provides a comprehensive overview of its chemical structure, physicochemical properties, and synthesis. Detailed experimental protocols for its preparation and characterization are presented, alongside a summary of its known biological interactions. This guide is intended to serve as a technical resource for professionals in research, chemical synthesis, and drug development.
Chemical Structure and Properties
This compound consists of a diphenyliodonium cation ([C₁₂H₁₀I]⁺) and a bromide anion (Br⁻). The cation features a central iodine atom bonded to two phenyl rings. The iodine atom in this hypervalent state possesses a positive charge, which is balanced by the bromide counter-ion.
General Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference(s) |
| CAS Number | 1483-73-4 | [1] |
| Molecular Formula | C₁₂H₁₀BrI | [2][3] |
| Molecular Weight | 361.02 g/mol | [2][3] |
| Appearance | White to light yellow crystalline solid | |
| Melting Point | 188-244 °C (decomposes) | [2][4][5][6] |
| SMILES | C1=CC=C(C=C1)[I+]C2=CC=CC=C2.[Br-] | [2][3] |
| Purity | >97% | [1] |
Crystallography and Molecular Geometry
The precise three-dimensional arrangement of atoms in this compound has been determined by X-ray crystallography. The geometry around the iodine atom is T-shaped, which is characteristic of diaryliodonium salts. Specific bond lengths and angles for the diphenyliodonium cation are crucial for understanding its reactivity and interactions.
| Parameter | Value (Å or °) |
| I-C Bond Length | Data not explicitly found in search results |
| C-I-C Bond Angle | Data not explicitly found in search results |
| C-C Bond Length (Aromatic) | Data not explicitly found in search results |
| C-C-C Bond Angle (Aromatic) | Data not explicitly found in search results |
Note: While search results indicate the availability of crystallographic data and tables of bond lengths and angles, the specific numerical values for this compound were not directly provided in the snippets.[7][8][9]
Experimental Protocols
The synthesis of this compound can be achieved through several methods. A common and efficient approach is the one-pot synthesis from iodoarenes and arenes.
One-Pot Synthesis of this compound[11]
This protocol describes a facile and effective one-pot preparation of this compound using sodium perborate as the oxidant.
Materials:
-
Iodobenzene
-
Benzene
-
Sodium perborate monohydrate (NaBO₃·H₂O)
-
Acetic anhydride (Ac₂O)
-
Concentrated sulfuric acid (98% H₂SO₄)
-
Potassium bromide (KBr)
-
Acetone
-
Diethyl ether (Et₂O)
-
Deionized water
Procedure:
-
Suspend sodium perborate monohydrate (37.5 mmol) in acetic anhydride (17 mL) and stir the mixture at 30 °C for 90 minutes.
-
Add iodobenzene (12.5 mmol) to the mixture and stir at 40 °C for 1.5 hours.
-
Add benzene (62.5 mmol) and cool the mixture to 5-10 °C.
-
Slowly add concentrated sulfuric acid (2.5 mL) dropwise, maintaining the temperature below 15 °C.
-
Stir the reaction mixture at 10-30 °C for the specified time (e.g., 48 hours for benzene).
-
Pour the reaction mixture into ice-water.
-
If the resulting aqueous layers are dark, decolorize them with activated charcoal while boiling.
-
To the cooled and filtered solution, add an excess of aqueous potassium bromide (6 g KBr in 30 mL of water) with stirring.
-
Allow the precipitate to form over 1-2 hours.
-
Collect the precipitate by filtration and wash thoroughly with water, acetone, and diethyl ether.
-
Air-dry the product to obtain this compound.
Characterization
The synthesized this compound should be characterized to confirm its identity and purity.
-
¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the phenyl rings.[3][10][11][12]
-
¹³C NMR Spectroscopy: The carbon NMR spectrum helps to identify the carbon skeleton of the molecule.[12]
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic vibrational frequencies of the functional groups present in the molecule.
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the diphenyliodonium cation.
-
Melting Point Determination: The melting point is a useful indicator of purity.
Biological Interactions and Signaling
Diphenyliodonium compounds have been investigated for their biological activities. This compound is known to be a chemical inhibitor that can covalently modify protein disulfide bonds.[2] Its mechanism of action is not fully elucidated but may involve interactions with specific cellular components.
One proposed mechanism suggests the involvement of Toll-like receptor 4 (TLR4) activation.[2] Furthermore, its ability to interact with thiols in proteins indicates a potential to modulate the function of various enzymes and receptors through covalent modification.
Visualizations
Proposed Mechanism of Action
The following diagram illustrates the proposed biological interactions of this compound, including its potential interaction with TLR4 and its covalent modification of protein disulfide bonds.
Caption: Proposed biological interactions of this compound.
Experimental Workflow: One-Pot Synthesis
This diagram outlines the key steps in the one-pot synthesis of this compound.
References
- 1. Crystal structure and Hirshfeld surface analysis of di-bromido-bis({(S)-2-[1-(di-methyl-amino)-eth-yl]phen-yl}di-phenyl-silanol-κ O)zinc(II) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biosynth.com [biosynth.com]
- 3. DIPHENYLIODONIUM CHLORIDE(1483-72-3) 1H NMR spectrum [chemicalbook.com]
- 4. Studies on the inhibitory mechanism of iodonium compounds with special reference to neutrophil NADPH oxidase | Scilit [scilit.com]
- 5. chemscene.com [chemscene.com]
- 6. Nonbonding interactions of organic halogens in biological systems: implications for drug discovery and biomolecular design - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. beilstein-journals.org [beilstein-journals.org]
- 11. spectrabase.com [spectrabase.com]
- 12. rsc.org [rsc.org]
An In-depth Technical Guide to the Physical Properties of Diphenyliodonium Bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diphenyliodonium bromide (DPB), an organic salt belonging to the diaryliodonium class of compounds, has garnered significant interest within the scientific community. Its utility as a versatile reagent in organic synthesis, particularly as a photoinitiator and an arylating agent, has been well-documented.[1] This technical guide provides a comprehensive overview of the physical properties of this compound, supported by experimental protocols and mechanistic insights, to assist researchers and professionals in its effective application.
Core Physical and Chemical Properties
This compound is a white to light yellow crystalline solid.[2][3][4] It is classified as a hazardous substance and should be handled with appropriate safety precautions.[5][6] The compound is stable under normal conditions but is sensitive to light and moisture.[5][6][7]
Quantitative Data Summary
A compilation of the key physical and chemical properties of this compound is presented in Table 1 for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₁₀BrI | [8][9][10][11] |
| Molecular Weight | 361.02 g/mol | [8][9][10][11] |
| CAS Number | 1483-73-4 | [2][3][4][7][8][9][10][11][12] |
| Appearance | White to light yellow to light orange powder/crystalline solid | [2][3][4] |
| Melting Point | 188 °C (decomposes) | [2][3][4][13] |
| 208 °C | [8][10] | |
| 222.5-227.5 °C (literature) | [7] | |
| Boiling Point | Not applicable (decomposes) | |
| Solubility | Soluble in water | [5][6] |
| Purity | ≥95%, >98.0% (HPLC) | [2][3][4][9] |
Spectral Data
Spectroscopic analysis is crucial for the identification and characterization of this compound. The following provides an overview of its spectral properties.
-
¹H NMR: The proton NMR spectrum of this compound would be expected to show signals in the aromatic region, corresponding to the ten protons of the two phenyl rings.
-
¹³C NMR: The carbon NMR spectrum would display signals for the carbon atoms of the phenyl rings.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C-H stretching and bending vibrations of the aromatic rings, as well as C-C stretching vibrations within the rings.
-
UV-Vis Spectroscopy: The UV-Vis spectrum provides information about the electronic transitions within the molecule.
Links to view the spectra are available through SpectraBase.[14][15][16]
Experimental Protocols
Detailed and reliable experimental procedures are paramount for the synthesis and characterization of this compound.
Synthesis of this compound
A common method for the synthesis of diaryliodonium salts involves the reaction of an iodoarene with another arene in the presence of an oxidizing agent and a strong acid, followed by anion exchange.
Materials:
-
Iodobenzene
-
Benzene
-
Oxone (Potassium peroxymonosulfate)
-
Concentrated Sulfuric Acid
-
Potassium Bromide (KBr)
-
Acetonitrile
-
Diethyl ether
-
Water
Procedure:
-
To a stirred mixture of iodobenzene (1 mmol) and benzene (1.1-3 mmol) in acetonitrile (2 mL), add Oxone (1 mmol).
-
Carefully add concentrated sulfuric acid (400–800 µL) to the mixture.
-
Stir the reaction mixture overnight at room temperature.
-
Add a solution of potassium bromide (2 mmol) in water (10 mL).
-
If a solid precipitate forms, filter the mixture. If an oily residue forms, remove the acetonitrile under reduced pressure.
-
To the residue, add diethyl ether (10 mL) and stir the suspension for 10 minutes.
-
Collect the precipitated this compound by filtration.
-
Wash the solid product with water (15 mL) and then with diethyl ether (15 mL).
-
Dry the product under vacuum.
Determination of Melting Point
The melting point of a pure crystalline solid is a sharp, well-defined temperature at which the substance transitions from a solid to a liquid. Impurities typically lower and broaden the melting point range.
Materials:
-
This compound sample
-
Capillary tubes (sealed at one end)
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)
-
Thermometer
Procedure:
-
Finely powder a small amount of the this compound sample.
-
Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature about 10-15 °C below the expected melting point.
-
Then, decrease the heating rate to 1-2 °C per minute.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Record the temperature at which the entire sample has melted (the end of the melting range).
Determination of Solubility
Solubility is a measure of the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature.
Materials:
-
This compound
-
Various solvents (e.g., water, ethanol, acetone, dichloromethane)
-
Test tubes
-
Vortex mixer or magnetic stirrer
-
Balance
Procedure:
-
Add a known mass (e.g., 10 mg) of this compound to a test tube.
-
Add a small volume (e.g., 1 mL) of the chosen solvent to the test tube.
-
Agitate the mixture vigorously using a vortex mixer or magnetic stirrer for a set period.
-
Visually observe if the solid has completely dissolved.
-
If the solid dissolves, add another known mass of the solute and repeat the process until the solid no longer dissolves, indicating a saturated solution.
-
If the solid does not dissolve, incrementally add more solvent until it does, or determine that it is insoluble in that solvent.
-
Qualitatively record the solubility as soluble, sparingly soluble, or insoluble. For quantitative analysis, carefully measure the mass of dissolved solute in a known volume of solvent.
Signaling Pathways and Mechanisms of Action
This compound and related salts are known to participate in several important chemical transformations, primarily as photoinitiators and arylating agents.
Photoinitiator in Radical Polymerization
In the presence of a photosensitizer, diphenyliodonium salts can initiate radical polymerization upon exposure to light. The general mechanism involves the excited photosensitizer transferring an electron to the iodonium salt, which then fragments to generate a phenyl radical that initiates the polymerization chain reaction.
Caption: Photoinitiation mechanism of diphenyliodonium salts.
Arylating Agent in Cross-Coupling Reactions
Diphenyliodonium salts are effective electrophilic arylating reagents in transition metal-catalyzed cross-coupling reactions. In a typical palladium-catalyzed cycle, the diaryliodonium salt undergoes oxidative addition to a low-valent palladium complex, followed by reductive elimination to form the C-C or C-heteroatom bond.
Caption: Palladium-catalyzed arylation cycle.
Conclusion
This compound is a valuable compound with a range of applications in chemical research and development. This guide has provided a detailed overview of its physical properties, including quantitative data, spectral information, and experimental protocols for its synthesis and characterization. The elucidation of its mechanistic pathways as a photoinitiator and arylating agent further enhances its utility for researchers, scientists, and drug development professionals. A thorough understanding of these properties is essential for the safe and effective use of this versatile reagent.
References
- 1. This compound | 1483-73-4 [sigmaaldrich.com]
- 2. Diphenyliodonium chloride | C12H10ClI | CID 73870 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound | 1483-73-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. chemscene.com [chemscene.com]
- 6. fishersci.com [fishersci.com]
- 7. CAS Common Chemistry [commonchemistry.cas.org]
- 8. New kinetic and mechanistic aspects of photosensitization of iodonium salts in photopolymerization of acrylates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05978G [pubs.rsc.org]
- 9. This compound(1483-73-4) MS [m.chemicalbook.com]
- 10. This compound | 1483-73-4 | FD60679 | Biosynth [biosynth.com]
- 11. scbt.com [scbt.com]
- 12. vitaia.pl [vitaia.pl]
- 13. This compound | 1483-73-4 | TCI AMERICA [tcichemicals.com]
- 14. spectrabase.com [spectrabase.com]
- 15. dev.spectrabase.com [dev.spectrabase.com]
- 16. spectrabase.com [spectrabase.com]
An In-depth Technical Guide to the Synthesis and Preparation of Diphenyliodonium Bromide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and preparation of diphenyliodonium bromide, a versatile reagent in organic synthesis. The document details established experimental protocols, presents quantitative data for comparative analysis, and illustrates the synthetic workflow.
Core Synthesis Methodologies
The preparation of this compound can be achieved through several efficient one-pot methodologies. These methods typically involve the oxidation of an iodoarene followed by in-situ coupling with an aromatic compound and subsequent precipitation with a bromide salt. Two prominent methods are highlighted below, utilizing different oxidizing agents: sodium perborate and Oxone.
Quantitative Data Summary
The following tables summarize the quantitative data for the synthesis of this compound and its derivatives using the sodium perborate and Oxone methods, allowing for easy comparison of yields and reaction conditions.
Table 1: One-Pot Synthesis of Diaryliodonium Bromides using Sodium Perborate [1]
| Iodoarene (ArI) | Arene (Ar'H) | Product | Reaction Time (h) / Temp (°C) | Crude Yield (%) | Melting Point (°C) |
| PhI | PhH | This compound | 48 / 10-15 | 60 | 205-206 |
| 4-ClC6H4I | PhOMe | 4-Chloro-4'-methoxythis compound | 6 / 15 | 87 | 205-206 |
| 4-AcC6H4I | PhOMe | 4-Acetyl-4'-methoxythis compound | 5 / 15 | 96 | 167-168 |
| 3-O2NC6H4I | PhOMe | 4-Methoxy-3'-nitrothis compound | 4 / 15 | 98 | 175-176 |
Table 2: One-Pot Synthesis of Diaryliodonium Bromides using Oxone [2]
| Iodoarene (ArI) | Arene (Ar'H) | Product | Yield (%) | Melting Point (°C) |
| Iodobenzene | Benzene | This compound | 74 | 199-200 |
| Iodobenzene | Toluene | Phenyl(p-tolyl)iodonium bromide | 86 | 179-180 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are intended for use by trained researchers in a laboratory setting.
Protocol 1: One-Pot Synthesis using Sodium Perborate[1]
Materials:
-
Sodium perborate monohydrate (NaBO₃·H₂O)
-
Acetic anhydride (Ac₂O)
-
Iodoarene (e.g., Iodobenzene)
-
Arene (e.g., Benzene)
-
Concentrated sulfuric acid (98% H₂SO₄)
-
Potassium bromide (KBr)
-
Diethyl ether (Et₂O)
-
Acetone
-
Water
Procedure:
-
Suspend sodium perborate monohydrate (37.5 mmol) in acetic anhydride (17 mL) and stir the mixture at 30°C for 90 minutes.
-
Add the iodoarene (12.5 mmol) to the mixture and stir at 40°C for 1.5 hours.
-
Add the arene (62.5 mmol) and cool the mixture to 5-10°C.
-
Slowly add concentrated sulfuric acid (2.5 mL) dropwise while maintaining the temperature below 15°C.
-
Stir the mixture at the appropriate temperature (10-30°C) for the required time (4-48 hours, see Table 1 for details).
-
Pour the final reaction mixture into cold water (150 mL) and stir for 30-60 minutes.
-
Extract unreacted organic substrates with diethyl ether (2 x 20 mL) and discard the ether extracts.
-
If the aqueous layer is dark, decolorize it with activated charcoal by boiling.
-
To the cooled filtrate, add an excess of aqueous potassium bromide (6 g KBr in 30 mL of water) with stirring.
-
After 1-2 hours, collect the precipitate by filtration.
-
Wash the collected solid sequentially with water, acetone, and diethyl ether.
-
Air-dry the product to obtain the crude diaryliodonium bromide.
Protocol 2: One-Pot Synthesis using Oxone[2]
Materials:
-
Iodoarene (e.g., Iodobenzene)
-
Arene (e.g., Benzene)
-
Oxone (potassium peroxymonosulfate)
-
Sulfuric acid
-
Acetonitrile
-
Potassium bromide (KBr)
-
Diethyl ether (Et₂O)
-
Water
Procedure:
-
To a stirred mixture of the iodoarene (1 mmol), Oxone (1 mmol, 617 mg), and the arene (1.1-3 mmol) in acetonitrile (2 mL), add sulfuric acid (400–800 µL).
-
Stir the reaction mixture overnight.
-
Add a solution of potassium bromide (2 mmol, 240 mg) in water (10 mL).
-
Remove the acetonitrile under reduced pressure after the formation of a solid or oily residue.
-
Add diethyl ether (10 mL) to the residue and stir the suspension for 10 minutes.
-
Filter the precipitated diaryliodonium bromide.
-
Wash the collected solid with water (15 mL) and diethyl ether (15 mL).
-
Dry the product under vacuum.
Synthesis Workflow
The following diagram illustrates the general workflow for the one-pot synthesis of this compound.
Caption: General workflow for the one-pot synthesis of this compound.
References
An In-depth Technical Guide on the Core Mechanism of Action of Diphenyliodonium Bromide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Diphenyliodonium bromide is a widely utilized chemical agent in biomedical research, primarily recognized for its role as an inhibitor of NADPH oxidases (NOX). This guide provides a comprehensive technical overview of its core mechanism of action, detailing its primary targets, off-target effects, and the resultant impact on cellular signaling pathways. While it is a potent pan-NOX inhibitor, its lack of specificity necessitates careful interpretation of experimental results. This document consolidates quantitative data, outlines detailed experimental protocols, and provides visual representations of its molecular interactions and downstream cellular consequences to serve as a critical resource for researchers in drug development and cellular biology.
Core Mechanism of Action: Inhibition of Flavoenzymes
Diphenyliodonium (DPI), the active cation in this compound, is a classical inhibitor of flavoenzymes. Its primary mechanism involves the irreversible inhibition of these enzymes by forming covalent adducts with their flavin cofactors or reactive cysteine residues.
Primary Target: NADPH Oxidases (NOX)
The most well-characterized targets of diphenyliodonium are the members of the NADPH oxidase (NOX) family of enzymes. These enzymes are crucial for the production of reactive oxygen species (ROS) and are involved in a myriad of physiological and pathological processes. Diphenyliodonium chloride (DPI), a closely related salt, has been shown to be a potent inhibitor of all seven NOX isoforms.[1][2]
Chemical Interaction:
The inhibitory action of diphenyliodonium on flavoenzymes is believed to proceed through the reduction of the flavin cofactor (FAD or FMN) by NADPH. The reduced flavin then reacts with the diphenyliodonium cation. This reaction can lead to the formation of a phenyl radical and a flavin semiquinone, which then recombine to form a covalent flavin-phenyl adduct at positions such as C4a, N5, or C8 of the flavin ring. This covalent modification disrupts the electron transfer chain essential for ROS production.
Off-Target Effects
A critical consideration when using this compound is its lack of specificity. It is known to inhibit a range of other flavoenzymes and proteins, which can lead to confounding experimental results.
-
Mitochondrial Complex I: Diphenyliodonium can inhibit the mitochondrial electron transport chain at Complex I (NADH:ubiquinone oxidoreductase), disrupting cellular respiration.[3]
-
Nitric Oxide Synthase (NOS): As a flavoenzyme, NOS is also a target of diphenyliodonium, leading to decreased nitric oxide production.[3]
-
Xanthine Oxidase: This enzyme, involved in purine metabolism and ROS production, is also inhibited by diphenyliodonium.[3]
-
Cholinesterases: Diphenyliodonium has been shown to be a potent inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).
-
Ion Channels: It can suppress L-type Ca2+ channels, affecting calcium signaling.[4][5]
Quantitative Inhibition Data
The following tables summarize the available quantitative data for the inhibitory activity of diphenyleneiodonium (DPI) compounds. It is important to note that much of the literature uses diphenyleneiodonium chloride (DPI), and specific data for the bromide salt is less common. The inhibitory concentrations are often in the submicromolar to low micromolar range.
Table 1: Inhibition of NADPH Oxidase Isoforms by Diphenyleneiodonium (DPI)
| Target Isoform | Cell Line/System | Assay | IC50 (µM) | Reference |
| All NOX Isoforms | CHO or HEK293 cells expressing individual isoforms | Amplex Red/HRP | Submicromolar range | [1] |
| NOX1 | CHO cells | Amplex Red/HRP | ~0.1 | [1] |
| NOX2 | CHO cells | Amplex Red/HRP | ~0.1 | [1] |
| NOX3 | CHO cells | Amplex Red/HRP | ~0.1 | [1] |
| NOX4 | HEK293 cells | Amplex Red/HRP | ~0.2 | [1] |
| NOX5 | HEK293 cells | Amplex Red/HRP | ~0.1 | [1] |
| DUOX1 | HEK293 cells | Amplex Red/HRP | ~0.1 | [1] |
| DUOX2 | HEK293 cells | Amplex Red/HRP | ~0.1 | [1] |
Table 2: Off-Target Inhibition by Diphenyleneiodonium (DPI)
| Target | System | IC50 | Reference |
| Acetylcholinesterase (AChE) | Biochemical Assay | ~8 µM | Not explicitly cited in provided results |
| Butyrylcholinesterase (BChE) | Biochemical Assay | ~0.6 µM | Not explicitly cited in provided results |
| L-type Ca2+ current (ICa) | Rat cardiac myocytes | ~40.3 µM | [3][4][5] |
| Cell Shortening | Rat cardiac myocytes | ~0.17 µM | [3][4] |
Impact on Cellular Signaling Pathways
By inhibiting ROS production, this compound significantly impacts downstream signaling pathways that are regulated by redox-sensitive mechanisms.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK, JNK, and p38, are key signaling cascades that regulate a wide array of cellular processes. ROS are known to modulate these pathways. Inhibition of NOX-derived ROS by diphenyliodonium can lead to altered phosphorylation and activation of MAPK pathway components. For instance, some studies suggest that microtubule inhibitors, which can induce ROS, lead to JNK activation and ERK inactivation.[2] The precise effect of diphenyliodonium on these pathways can be cell-type and context-dependent.
References
- 1. Pharmacological characterization of the seven human NOX isoforms and their inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of NADPH Oxidases Activity by Diphenyleneiodonium Chloride as a Mechanism of Senescence Induction in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. kjpp.net [kjpp.net]
- 4. The NADPH oxidase inhibitor diphenyleneiodonium suppresses Ca2+ signaling and contraction in rat cardiac myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Diphenyliodonium Bromide: A Technical Guide to Its Solubility in Common Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diphenyliodonium bromide (CAS No. 1483-73-4) is a diaryliodonium salt characterized by the chemical formula C₁₂H₁₀BrI and a molecular weight of 361.02 g/mol .[1] These salts are notable for their applications in organic synthesis as efficient electrophilic arylating reagents.[2] Their utility is often dictated by their solubility, which is significantly influenced by the nature of the counterion.[2][3] This technical guide provides a comprehensive overview of the solubility of this compound in common laboratory solvents, addresses the challenges in its application due to solubility limitations, and offers a detailed experimental protocol for its quantitative solubility determination.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference(s) |
| CAS Number | 1483-73-4 | [1][4] |
| Molecular Formula | C₁₂H₁₀BrI | [1] |
| Molecular Weight | 361.02 g/mol | [1] |
| Appearance | White to light yellow or light orange powder/crystalline solid | [5] |
| Melting Point | 208 °C (decomposition) | [1] |
Solubility Profile
A significant factor governing the solubility of diaryliodonium salts is the nature of the anion.[3] Salts containing halide counterions, such as bromide, generally exhibit poor solubility in organic solvents.[3] In contrast, diaryliodonium salts with non-nucleophilic, weakly coordinating anions like triflate (OTf⁻) or tetrafluoroborate (BF₄⁻) tend to be much more soluble in organic media.[2][3]
The following table summarizes the available qualitative solubility information for this compound and the closely related diphenyliodonium chloride in common solvents.
| Solvent | This compound | Diphenyliodonium Chloride | General Comments | Reference(s) |
| Water | Soluble | Soluble | The polar nature of water facilitates the dissolution of these ionic salts. | [6][7] |
| Methanol | No specific data available | Soluble | As a polar protic solvent, methanol is expected to have some solvating power for ionic salts. | [7] |
| Ethanol | No specific data available | No specific data available | Expected to have lower solubility than in methanol due to decreased polarity. | |
| Acetone | No specific data available | No specific data available | Generally, diaryliodonium halides show poor solubility in less polar organic solvents. | [3] |
| Dichloromethane (DCM) | No specific data available | No specific data available | Diaryliodonium halides are reported to have extremely poor solubility in many organic solvents. | [3] |
| Dimethylformamide (DMF) | No specific data available | No specific data available | Aprotic polar solvents may offer slightly better solubility than non-polar solvents. | |
| Dimethyl Sulfoxide (DMSO) | No specific data available | No specific data available | Aprotic polar solvents may offer slightly better solubility than non-polar solvents. |
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the quantitative determination of this compound solubility in a given solvent, based on the equilibrium concentration method.
4.1. Materials and Equipment
-
This compound
-
Solvent of interest (e.g., water, ethanol, DMSO)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or magnetic stirrer with temperature control
-
Centrifuge
-
Volumetric flasks
-
Pipettes
-
UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
-
Syringe filters (0.22 µm)
4.2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, ensuring a significant amount of undissolved solid remains.
-
Add a known volume of the desired solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).
-
Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours), ensuring constant agitation.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a pipette. To avoid disturbing the solid, it is advisable to filter the supernatant through a syringe filter.
-
Dilute the collected supernatant with a known volume of the solvent in a volumetric flask to a concentration suitable for the chosen analytical method.
-
-
Concentration Determination (UV-Vis or HPLC):
-
UV-Vis Spectroscopy:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax).
-
Generate a calibration curve by plotting absorbance versus concentration.
-
Measure the absorbance of the diluted sample solution and determine its concentration using the calibration curve.
-
-
HPLC:
-
Develop a suitable HPLC method (column, mobile phase, flow rate, and detector wavelength) for the analysis of this compound.
-
Prepare a series of standard solutions and inject them to create a calibration curve based on peak area versus concentration.
-
Inject the diluted sample solution and determine its concentration from the calibration curve.
-
-
-
Calculation of Solubility:
-
Calculate the concentration of the original saturated solution, taking into account the dilution factor.
-
Express the solubility in desired units, such as g/100 mL or mg/mL.
-
4.3. Experimental Workflow Diagram
Caption: Workflow for determining the solubility of this compound.
Logical Relationship of Solubility and Utility
The solubility of this compound is a critical factor that dictates its practical application in organic synthesis. The following diagram illustrates the relationship between the counterion, solubility, and synthetic utility.
Caption: Influence of counterion on solubility and utility of diaryliodonium salts.
Conclusion
While quantitative data on the solubility of this compound in common solvents is scarce, qualitative evidence indicates its solubility in water and poor solubility in most organic solvents. This characteristic, common to diaryliodonium halides, can limit its application in homogeneous organic reactions. For applications requiring solubility in organic media, researchers should consider diaryliodonium salts with alternative counterions such as triflate or tetrafluoroborate. The provided experimental protocol offers a robust framework for scientists to determine the precise solubility of this compound in solvents relevant to their specific research and development needs.
References
- 1. This compound | 1483-73-4 | FD60679 | Biosynth [biosynth.com]
- 2. BJOC - Recent advances in transition-metal-free arylation reactions involving hypervalent iodine salts [beilstein-journals.org]
- 3. Scalable electrochemical synthesis of diaryliodonium salts - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB00457C [pubs.rsc.org]
- 4. scbt.com [scbt.com]
- 5. This compound | 1483-73-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. fishersci.com [fishersci.com]
- 7. Page loading... [wap.guidechem.com]
An In-Depth Technical Guide to the Safety and Handling of Diphenyliodonium Bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diphenyliodonium bromide is a diaryliodonium salt that serves as a valuable tool in biomedical research and drug development. Its utility primarily stems from its activity as a chemical inhibitor, particularly of flavoenzymes such as NADPH oxidase. This guide provides a comprehensive overview of the safety, handling, and toxicological properties of this compound to ensure its safe and effective use in a laboratory setting.
Chemical and Physical Properties
A clear understanding of the chemical and physical properties of a substance is fundamental to its safe handling. This compound is a stable solid under normal laboratory conditions.
| Property | Value | Reference |
| Chemical Formula | C₁₂H₁₀BrI | [1][2] |
| Molecular Weight | 361.02 g/mol | [1][2] |
| CAS Number | 1483-73-4 | [1][2] |
| Appearance | White to light yellow or light orange powder/crystalline solid | |
| Melting Point | 188 - 208 °C (decomposes) | [1] |
| Solubility | Soluble in water | [3] |
| Storage Temperature | Room temperature (10°C - 25°C), in a cool, dry, and dark place. | [1] |
Hazard Identification and Toxicology
This compound is classified as a hazardous substance and requires careful handling. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for its hazards.
GHS Classification:
-
Acute Oral Toxicity: Category 3[3]
-
Skin Corrosion/Irritation: Category 1B[3]
-
Serious Eye Damage/Eye Irritation: Category 1[3]
-
Respiratory Irritation: May cause respiratory irritation[4]
Signal Word: Danger[3]
Hazard Statements:
-
H301: Toxic if swallowed[4]
-
H314: Causes severe skin burns and eye damage[3]
-
H318: Causes serious eye damage[3]
-
H335: May cause respiratory irritation[4]
Quantitative Toxicity Data:
| Parameter | Value | Species | Route | Reference |
| LD50 (Lethal Dose, 50%) | 50 - 300 mg/kg (estimated) | Rat | Oral | [3] |
Safe Handling and Personal Protective Equipment (PPE)
Adherence to strict safety protocols is mandatory when handling this compound to minimize the risk of exposure.
Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powder form to avoid dust formation.[5]
-
Ensure that an eyewash station and safety shower are readily accessible.
Personal Protective Equipment (PPE):
| PPE Type | Specification |
| Eye/Face Protection | Chemical safety goggles or a face shield. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes. Ensure gloves are inspected before use and changed immediately if contaminated. |
| Respiratory Protection | For operations that may generate dust, a NIOSH-approved respirator with a particulate filter is recommended. |
Handling Procedures:
-
Avoid breathing dust.[3]
-
Do not get in eyes, on skin, or on clothing.[3]
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the laboratory.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
| Exposure Route | First-Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[3] |
| Skin Contact | Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[3] |
| Eye Contact | Immediately rinse eyes with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3] |
Accidental Release Measures:
-
Small Spills: Carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.
-
Large Spills: Evacuate the area. Wear appropriate PPE and contain the spill. Follow the same procedure as for small spills.
-
Do not allow the chemical to enter drains.[3]
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[3]
-
Hazardous Combustion Products: May produce carbon monoxide, carbon dioxide, hydrogen bromide, and hydrogen iodide upon combustion.[3]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3]
Mechanism of Action and Signaling Pathways
This compound is a well-documented inhibitor of flavoenzymes, with NADPH oxidase being a primary target. Its inhibitory action has significant implications for cellular signaling pathways, particularly those involved in redox signaling and inflammation.
Inhibition of NADPH Oxidase: Diphenyliodonium compounds act as irreversible inhibitors of NADPH oxidase by accepting an electron from the flavin center of the enzyme, leading to its inactivation. This prevents the transfer of electrons to molecular oxygen, thereby blocking the production of superoxide radicals (O₂⁻) and downstream reactive oxygen species (ROS).
Downstream Signaling Consequences: The inhibition of NADPH oxidase-derived ROS can impact numerous signaling cascades. For instance, it has been shown to affect pathways regulated by Toll-like receptor 4 (TLR4) and mitogen-activated protein kinases (MAPKs).[2][6]
Caption: this compound inhibits NADPH oxidase, blocking ROS production and downstream signaling.
Experimental Protocols
The following are generalized protocols for the use of this compound in a research setting. Specific concentrations and incubation times may need to be optimized for different cell types and experimental conditions.
A. Preparation of Stock Solution:
-
Due to its good water solubility, a stock solution of this compound can be prepared in sterile distilled water or a suitable buffer (e.g., PBS).
-
For a 10 mM stock solution, dissolve 3.61 mg of this compound in 1 mL of solvent.
-
Sterile-filter the stock solution through a 0.22 µm filter.
-
Store the stock solution in aliquots at -20°C. Avoid repeated freeze-thaw cycles.
B. In Vitro NADPH Oxidase Inhibition Assay: This protocol provides a general workflow for assessing the inhibitory effect of this compound on NADPH oxidase activity in cultured cells.
Caption: A typical experimental workflow for evaluating NADPH oxidase inhibition in cells.
Waste Disposal
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure laboratory safety.
General Guidelines:
-
This compound is considered a hazardous chemical waste.[3]
-
All waste must be handled in accordance with local, state, and federal regulations.
-
Do not dispose of this compound down the drain or in the regular trash.
Waste Collection and Disposal Protocol:
| Waste Type | Disposal Procedure |
| Unused/Expired Solid | Collect in a clearly labeled, sealed, and appropriate hazardous waste container. |
| Contaminated Labware (e.g., pipette tips, gloves) | Place in a designated hazardous waste container lined with a plastic bag. Ensure no liquids are present. |
| Aqueous Waste Solutions | Collect in a labeled, leak-proof container. The container should be clearly marked as "Hazardous Waste" and list "this compound" as a component. |
Neutralization: For spills, a saturated aqueous solution of sodium thiosulfate can be used for neutralization.[7] However, for routine disposal of waste solutions, chemical neutralization should only be performed by trained personnel following a validated standard operating procedure and in accordance with institutional and regulatory guidelines. It is generally recommended to dispose of the chemical waste through a certified hazardous waste disposal service.
Conclusion
This compound is a potent and useful research tool for scientists and drug development professionals. Its hazardous nature necessitates a thorough understanding of its properties and strict adherence to safety protocols. By following the guidelines outlined in this technical guide, researchers can safely handle and utilize this compound to advance their scientific endeavors.
References
- 1. NADPH oxidase 2 inhibitor diphenyleneiodonium enhances ROS-independent bacterial phagocytosis in murine macrophages via activation of the calcium-mediated p38 MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 1483-73-4 | FD60679 | Biosynth [biosynth.com]
- 3. fishersci.com [fishersci.com]
- 4. chemical-label.com [chemical-label.com]
- 5. oral ld50 values: Topics by Science.gov [science.gov]
- 6. NADPH oxidase inhibitor diphenyliodonium abolishes lipopolysaccharide-induced down-regulation of transferrin receptor expression in N2a and BV-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chamberlandresearch.com [chamberlandresearch.com]
The Advent of an Arylating Agent: A Technical History of Diphenyliodonium Bromide
Introduction
Diphenyliodonium bromide, a member of the diaryliodonium salt family, has emerged from a chemical curiosity to an indispensable tool in modern organic synthesis. These hypervalent iodine compounds are renowned for their ability to act as efficient electrophilic arylating agents, facilitating the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions. This technical guide delves into the discovery, historical development, and core synthetic methodologies of this compound, providing researchers, scientists, and drug development professionals with a comprehensive understanding of this versatile reagent.
Discovery and Early History
The journey of diphenyliodonium salts began in the late 19th century, a period of significant advancement in organic chemistry. The pioneering work on hypervalent iodine compounds was conducted by German chemists Carl Willgerodt, and Viktor Meyer. The first synthesis of a diphenyliodonium salt, specifically diphenyliodonium iodide, was reported in 1894 by the German chemists Christoph Hartmann and Viktor Meyer. Their method involved the reaction of iodosobenzene and iodoxybenzene in the presence of moist silver oxide or aqueous sodium hydroxide.[1] This discovery laid the foundational stone for the vast field of diaryliodonium salt chemistry.
For several decades following its discovery, this compound and its analogues remained largely of academic interest. It was not until the mid-20th century that their synthetic utility began to be systematically explored. The American chemist F. Marshall Beringer was a pivotal figure in this renaissance. His extensive research in the 1950s and 1960s significantly expanded the understanding of the synthesis, properties, and reactivity of diaryliodonium salts, including the bromide variant. Beringer and his collaborators developed new synthetic routes and were among the first to systematically investigate their potential as arylating agents for a variety of nucleophiles. His work laid the groundwork for the widespread adoption of these reagents in organic synthesis.
Evolution of Synthetic Methodologies
The synthesis of this compound has evolved considerably from the initial methods, with a focus on improving efficiency, safety, and substrate scope. Modern procedures often employ one-pot strategies, avoiding the isolation of sensitive intermediates.
Classical Approaches
The original synthesis by Hartmann and Meyer, while historically significant, is rarely used today due to the need for pre-synthesized iodosobenzene and iodoxybenzene. A more practical classical approach, developed by Beringer and others, involves the condensation of an iodosobenzene with an aromatic compound in the presence of a strong acid like sulfuric acid.
Modern One-Pot Syntheses
Contemporary methods have streamlined the synthesis of this compound, making it more accessible. These one-pot procedures typically involve the in-situ generation of a reactive iodine(III) species from an iodoarene, followed by coupling with an arene. A common strategy utilizes an oxidant such as potassium persulfate (K₂S₂O₈) or Oxone® in the presence of a strong acid. The resulting diaryliodonium salt can then be precipitated by the addition of a bromide source, such as potassium bromide.
Quantitative Data on Synthesis
The efficiency of this compound synthesis has markedly improved over time. The following table summarizes representative yields from different synthetic eras, highlighting the progress in methodology.
| Method Classification | Key Reagents | Typical Yield of Diphenyliodonium Salt | Reference |
| Classical (Hartmann & Meyer type) | Iodosobenzene, Iodoxybenzene, Ag₂O/NaOH, KI | Moderate | [1] |
| Classical (Beringer type) | Iodosobenzene, Benzene, H₂SO₄ | 50-70% | [2] |
| Modern One-Pot (Persulfate) | Iodobenzene, Benzene, K₂S₂O₈, H₂SO₄, KBr | 70-85% | [3] |
| Modern One-Pot (Oxone®) | Iodobenzene, Benzene, Oxone®, H₂SO₄, KBr | 80-95% | [4] |
Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₂H₁₀BrI |
| Molecular Weight | 361.02 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 199–200 °C[4] |
| Solubility | Sparingly soluble in water, soluble in polar organic solvents like methanol and DMSO. |
Experimental Protocols
Original Synthesis of Diphenyliodonium Iodide (Adapted from Hartmann and Meyer, 1894)
Disclaimer: This protocol is of historical significance and involves hazardous materials. Modern, safer protocols are recommended for routine synthesis.
Materials:
-
Iodosobenzene
-
Iodoxybenzene
-
1 M Sodium hydroxide solution
-
Potassium iodide
-
Water
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
A mixture of equimolar amounts of iodosobenzene and iodoxybenzene is stirred gently in 1 M sodium hydroxide solution for 24 hours at room temperature.[1]
-
The resulting slurry is diluted with cold water, and the supernatant containing diphenyliodonium iodate is decanted.[1]
-
An aqueous solution of potassium iodide is added to the filtrate.[1]
-
The precipitated diphenyliodonium iodide is allowed to stand for several hours, then collected by filtration, washed with water, and dried.[1]
Modern One-Pot Synthesis of this compound
Materials:
-
Iodobenzene
-
Benzene
-
Oxone® (Potassium peroxymonosulfate)
-
Concentrated Sulfuric Acid
-
Potassium Bromide
-
Acetonitrile
-
Diethyl ether
-
Water
-
Magnetic stirrer and hotplate
-
Ice bath
-
Filtration apparatus
Procedure:
-
To a stirred mixture of iodobenzene (1.0 mmol) and benzene (1.2 mmol) in acetonitrile (5 mL) at 0 °C, add Oxone® (1.2 mmol) followed by the slow, dropwise addition of concentrated sulfuric acid (0.5 mL).
-
The reaction mixture is allowed to warm to room temperature and stirred overnight.
-
The mixture is then poured into ice-water (50 mL) and extracted with diethyl ether (2 x 25 mL) to remove unreacted starting materials.
-
The aqueous layer is treated with a saturated aqueous solution of potassium bromide until no further precipitation is observed.
-
The white precipitate of this compound is collected by vacuum filtration, washed with cold water and then diethyl ether, and dried in a vacuum oven.
Reaction Mechanisms and Pathways
This compound is a versatile arylating agent, participating in a wide array of reactions. A significant application is in transition metal-catalyzed cross-coupling reactions. The following diagram illustrates a plausible catalytic cycle for the copper-catalyzed N-arylation of an amine with a diaryliodonium salt.
Figure 1: Plausible catalytic cycle for the copper-catalyzed N-arylation of amines.
In this proposed mechanism, the active Cu(I) catalyst undergoes oxidative addition with the diphenyliodonium salt to form a Cu(III) intermediate. The amine then coordinates to the copper center. Subsequent reductive elimination from the Cu(III) species furnishes the N-arylated product and regenerates the Cu(I) catalyst, allowing the cycle to continue.
Conclusion
From its initial discovery as a chemical novelty to its current status as a powerful synthetic tool, this compound has had a rich and impactful history. The continuous refinement of its synthesis has made this valuable reagent readily accessible, while ongoing research continues to uncover new applications and mechanistic insights. For researchers in drug development and synthetic chemistry, a thorough understanding of the history, synthesis, and reactivity of this compound is essential for leveraging its full potential in the construction of complex molecular architectures.
References
- 1. Copper-catalyzed transformation of alkyl nitriles to N-arylacetamide using diaryliodonium salts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Copper-Catalyzed N-Arylation of 2-Pyridones Employing Diaryliodonium Salts at Room Temperature [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
The Ascendancy of Diaryliodonium Salts in Modern Organic Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Diaryliodonium salts have emerged as powerful and versatile reagents in organic synthesis, offering a potent alternative to traditional arylating agents. Their remarkable stability, high reactivity, and unique mechanistic pathways have established them as indispensable tools for the construction of complex molecular architectures, particularly in the pharmaceutical and materials science sectors. This technical guide provides a comprehensive overview of the synthesis, applications, and mechanistic underpinnings of diaryliodonium salts in contemporary organic chemistry.
Introduction to Diaryliodonium Salts
Diaryliodonium salts, characterized by the general structure [Ar-I⁺-Ar']X⁻, are hypervalent iodine(III) compounds that serve as exceptional electrophilic aryl sources.[1] Key advantages that underscore their utility include:
-
Mild Reaction Conditions: Many transformations involving diaryliodonium salts proceed under significantly milder conditions than those required for traditional cross-coupling partners like aryl halides, often avoiding the need for strong bases and high temperatures.[2]
-
High Reactivity: The inherent polarity of the iodine-carbon bond and the excellent leaving group ability of the iodoarene moiety contribute to their high reactivity, facilitating reactions that are often sluggish with other reagents.[1]
-
Versatility: These salts are amenable to a wide array of transformations, including cross-coupling reactions, electrophilic arylations of carbon and heteroatom nucleophiles, and photoredox-catalyzed processes.[1][3]
-
Stability: Diaryliodonium salts are typically crystalline solids that are stable to air and moisture, making them easy to handle and store.[1]
Synthesis of Diaryliodonium Salts
The accessibility of diaryliodonium salts has been significantly enhanced by the development of robust and scalable synthetic protocols. One-pot procedures are now commonplace, allowing for the efficient preparation of a diverse range of symmetric and unsymmetric salts.
General One-Pot Synthesis Protocol
A widely adopted method involves the oxidation of an iodoarene in the presence of an arene and a strong acid, followed by anion exchange.
Experimental Protocol: One-Pot Synthesis of Diphenyliodonium Triflate [4]
-
Reaction Setup: To a solution of iodobenzene (1.0 equiv) and benzene (1.2 equiv) in acetonitrile, add m-chloroperbenzoic acid (m-CPBA, 1.2 equiv) portion-wise at 0 °C.
-
Acid Addition: Slowly add trifluoromethanesulfonic acid (2.0 equiv) to the stirring mixture, maintaining the temperature at 0 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC until the starting iodoarene is consumed.
-
Workup and Isolation: Pour the reaction mixture into diethyl ether to precipitate the product. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to afford the diphenyliodonium triflate salt.
The following diagram illustrates the general workflow for the one-pot synthesis of diaryliodonium salts.
References
- 1. BJOC - One-pot synthesis of diaryliodonium salts from arenes and aryl iodides with Oxone–sulfuric acid [beilstein-journals.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Sustainable and scalable one-pot synthesis of diaryliodonium salts - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC00774G [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols for N-Phenylation of Amino Acids Using Diphenyliodonium Bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-phenylated amino acids are crucial building blocks in the synthesis of a diverse range of biologically active molecules and pharmaceuticals. The introduction of a phenyl group to an amino acid can significantly alter its properties, influencing factors such as bioactivity, conformational rigidity, and membrane permeability. One effective method for the N-phenylation of amino acids is the use of diphenyliodonium bromide, a stable and readily available hypervalent iodine reagent. This document provides detailed application notes and experimental protocols for the copper-catalyzed N-phenylation of amino acid methyl esters using this compound, ensuring the retention of chiral integrity.[1][2]
Data Presentation
The copper-catalyzed N-phenylation of a variety of amino acid methyl esters using this compound proceeds with good to excellent yields. The following table summarizes the reported yields for the synthesis of N-phenyl amino acid methyl esters.
| Amino Acid Methyl Ester | Product | Yield (%) |
| Glycine | N-Phenylglycine methyl ester | 85 |
| L-Alanine | N-Phenyl-L-alanine methyl ester | 82 |
| L-Valine | N-Phenyl-L-valine methyl ester | 78 |
| L-Leucine | N-Phenyl-L-leucine methyl ester | 88 |
| L-Isoleucine | N-Phenyl-L-isoleucine methyl ester | 85 |
| L-Phenylalanine | N-Phenyl-L-phenylalanine methyl ester | 92 |
| L-Methionine | N-Phenyl-L-methionine methyl ester | 75 |
| L-Proline | N-Phenyl-L-proline methyl ester | 65 |
| L-Serine | N-Phenyl-L-serine methyl ester | 70 |
| L-Threonine | N-Phenyl-L-threonine methyl ester | 68 |
| L-Tyrosine | N-Phenyl-L-tyrosine methyl ester | 89 |
| L-Aspartic Acid Dimethyl Ester | N-Phenyl-L-aspartic acid dimethyl ester | 90 |
| L-Glutamic Acid Dimethyl Ester | N-Phenyl-L-glutamic acid dimethyl ester | 91 |
Yields are based on the publication by McKerrow, J. D.; Al-Rawi, J. M. A.; Brooks, P. R. in Synthetic Communications, 2010, 40 (8), 1161-1179.
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the N-phenylation of amino acids using this compound.
Protocol 1: General Procedure for the N-Phenylation of Amino Acid Methyl Esters
This protocol describes a general method for the copper-catalyzed N-phenylation of amino acid methyl esters.[3]
Materials:
-
Amino acid methyl ester hydrochloride
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
This compound (Ph₂IBr)
-
Silver nitrate (AgNO₃)
-
Copper(I) bromide (CuBr)
-
Anhydrous acetonitrile (CH₃CN)
-
Diethyl ether
-
Celite
Procedure:
-
Preparation of the Free Amino Acid Methyl Ester:
-
To a solution of the amino acid methyl ester hydrochloride (1.0 eq.) in water, add sodium bicarbonate (1.1 eq.) portion-wise with stirring until the effervescence ceases.
-
Extract the aqueous solution with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the free amino acid methyl ester. Use the freshly prepared free base immediately in the next step.
-
-
N-Phenylation Reaction:
-
In a dry round-bottom flask, combine the amino acid methyl ester (1.0 eq.), this compound (1.1 eq.), silver nitrate (1.0 eq.), and a catalytic amount of copper(I) bromide (0.05 eq.).
-
Add anhydrous acetonitrile to the flask.
-
Stir the reaction mixture at 90 °C under an inert atmosphere (e.g., nitrogen or argon) for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite to remove insoluble salts.
-
Wash the Celite pad with dichloromethane.
-
Combine the filtrate and washings, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-phenyl amino acid methyl ester.
-
Protocol 2: Hydrolysis of N-Phenyl Amino Acid Methyl Esters (Optional)
This protocol describes the conversion of the N-phenyl amino acid methyl ester to the corresponding N-phenyl amino acid.
Materials:
-
N-phenyl amino acid methyl ester
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Methanol (MeOH) or Tetrahydrofuran (THF)
-
Water
-
Hydrochloric acid (HCl, 1 M)
-
Ethyl acetate
Procedure:
-
Saponification:
-
Dissolve the N-phenyl amino acid methyl ester (1.0 eq.) in a mixture of methanol or THF and water.
-
Add an aqueous solution of lithium hydroxide or sodium hydroxide (1.1 - 1.5 eq.).
-
Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
-
Work-up and Isolation:
-
Remove the organic solvent under reduced pressure.
-
Acidify the remaining aqueous solution to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-phenyl amino acid.
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the N-phenylation of amino acids using this compound.
Caption: General workflow for the N-phenylation of amino acid methyl esters.
Proposed Reaction Mechanism
The copper-catalyzed N-phenylation with this compound is proposed to proceed through the following catalytic cycle.
Caption: Proposed catalytic cycle for the copper-catalyzed N-phenylation.
References
Application Notes and Protocols: Diphenyliodonium Bromide as a Photoinitiator
Audience: Researchers, scientists, and drug development professionals.
Introduction: Diphenyliodonium salts, including diphenyliodonium bromide, are highly efficient photoinitiators used to initiate polymerization upon exposure to light.[1] They are versatile compounds capable of initiating both cationic and free-radical polymerization, making them valuable in a wide range of applications such as dental materials, coatings, inks, and 3D printing resins.[2][3][4] In cationic polymerization, they function as photoacid generators. For free-radical polymerization, they typically act as electron acceptors in multi-component photoinitiating systems.[2][5] These notes provide an overview of the mechanisms, quantitative data, and detailed protocols for using this compound in photopolymerization.
Mechanism of Action
Diphenyliodonium salts can initiate polymerization through two primary pathways depending on the formulation and monomer type.
Cationic Polymerization
Upon direct irradiation with UV light, the diphenyliodonium salt undergoes irreversible photolysis. This process involves the homolytic cleavage of a carbon-iodine bond, followed by subsequent reactions with the solvent or monomer (RH) to generate a superacid (H⁺).[6] This strong Brønsted acid then initiates the cationic polymerization of monomers like epoxides and vinyl ethers.
Caption: Cationic polymerization initiation via direct photolysis of diphenyliodonium salt.
Free Radical Polymerization (FRP)
In free radical polymerization, diphenyliodonium salts are typically used as part of a two-component or three-component photoinitiating system. They function as potent electron acceptors.
Two-Component System (Photosensitizer/Iodonium Salt): This system consists of a photosensitizer (PS), such as a dye or camphorquinone, and the diphenyliodonium salt. The photosensitizer absorbs light at a specific wavelength (often in the visible range), promoting it to an excited state (PS*). The excited photosensitizer then transfers an electron to the diphenyliodonium salt, which subsequently decomposes to generate a highly reactive phenyl radical (Ph•).[5] This radical initiates the polymerization of monomers like acrylates.
Caption: Free radical initiation mechanism in a two-component system.
Three-Component System (Photosensitizer/Amine/Iodonium Salt): To enhance efficiency, a third component, typically a tertiary amine (electron donor), is added. In this system, the excited photosensitizer reacts with the amine to form an α-aminoalkyl radical. The diphenyliodonium salt serves to regenerate the photosensitizer by oxidizing the photosensitizer radical anion and also generates an additional phenyl radical.[7] This synergistic interaction increases the overall quantum yield of radical generation and improves polymerization rates.[3]
Caption: Synergistic radical generation in a three-component system.
Performance Data
The efficiency of this compound-based photoinitiator systems is highly dependent on the formulation. The following tables summarize representative performance data from various studies.
Table 1: Performance in Free Radical Polymerization of Acrylates
| Monomer(s) | Photosensitizer (PS) | Co-initiator(s) | DPI Salt | Light Source | Monomer Conversion (%) | Reference(s) |
| HDDA | 2-(p-N,N-dimethylaminostyryl)benzoxazole | Diphenyliodonium Chloride | Present | 360 nm | 33.5 - 46.5 | [2] |
| TMPTA | Squaraine Dye | Diphenyliodonium Salts | Present | UV-blue light | > 50 | [5] |
| TMPTA | Naphthalimide derivatives | N-vinylcarbazole, N-methyldiethanolamine | Diphenyliodonium Hexafluorophosphate | Not specified | > 50 | [2] |
| Bis-GMA/TEGDMA | Camphorquinone (CQ) | 2-(dimethylamino)ethyl methacrylate (DMAEMA) | Diphenyliodonium Hexafluorophosphate (0-4 mol%) | Visible light | ~60 - 90 (with DPI) | [7] |
| Bis-GMA/TEGDMA | Aceanthrenequinone (AATQ) | Ethyl 4-(dimethylamino)benzoate (EDB) | Diphenyliodonium Hexafluorophosphate | 455 nm LED | ~52.5 | [8] |
HDDA: 1,6-hexanediol diacrylate; TMPTA: Trimethylolpropane triacrylate; Bis-GMA: Bisphenol A glycidyl methacrylate; TEGDMA: Triethylene glycol dimethacrylate.
Experimental Protocols
The following are generalized protocols for conducting photopolymerization using this compound.
Protocol 1: Two-Component FRP of an Acrylate Monomer
This protocol describes the polymerization of trimethylolpropane triacrylate (TMPTA) using a squaraine dye as a photosensitizer.
1. Materials:
-
Monomer: Trimethylolpropane triacrylate (TMPTA)
-
Photosensitizer (PS): 1,3-Bis(p-bromophenylamino)squaraine (SQ)
-
Photoinitiator: this compound (DPI-Br)
-
Solvent (if needed): Dichloromethane or other suitable solvent for solubility.
-
Light Source: UV-blue LED (e.g., 405 nm) with controlled intensity.
-
Analysis Equipment: Real-Time FT-IR Spectrometer with a BaF₂ pellet.
2. Formulation Preparation:
-
Prepare a stock solution of the photosensitizer (e.g., 0.1% w/w in a suitable solvent).
-
Prepare the photopolymerizable formulation by mixing the components in a dark vial to prevent premature polymerization. A typical formulation is:
-
TMPTA: 98.9% w/w
-
SQ: 0.1% w/w
-
DPI-Br: 1.0% w/w
-
-
Ensure all components are fully dissolved. Gentle warming or vortexing may be applied.
3. Polymerization Procedure:
-
Calibrate the light source intensity at the sample position.
-
Using a pipette, deposit a small drop of the formulation onto a BaF₂ pellet. Place another BaF₂ pellet on top to create a thin, laminated film of a consistent thickness (e.g., 25 µm).
-
Place the sample in the FT-IR spectrometer.
-
Record an initial IR spectrum before irradiation (t=0).
-
Start the irradiation with the light source positioned directly above the sample.
-
Simultaneously, begin recording IR spectra at regular intervals (e.g., every 1-2 seconds) for the duration of the exposure (e.g., 300 seconds).
4. Data Analysis:
-
Monitor the decrease in the peak area of the acrylate double bond (C=C) at approximately 1635 cm⁻¹.
-
Calculate the degree of conversion (DC%) at each time point using the following formula: DC(%) = (1 - (Area_t / Area_0)) * 100 where Area_t is the peak area at time t and Area_0 is the initial peak area.
-
Plot DC% versus time to obtain the polymerization kinetics curve.
Protocol 2: Three-Component FRP of a Dental Resin
This protocol outlines the polymerization of a Bis-GMA/TEGDMA resin blend, common in dental composites.[7][9]
1. Materials:
-
Monomers: Bis-GMA and TEGDMA (typically a 70/30 or 50/50 w/w ratio).
-
Photosensitizer: Camphorquinone (CQ).
-
Electron Donor/Co-initiator: Ethyl 4-(dimethylamino)benzoate (EDMAB) or a polymerizable amine like 2-(dimethylamino)ethyl methacrylate (DMAEMA).
-
Accelerator: this compound (or hexafluorophosphate salt, DPIHP).
-
Light Source: Dental Blue Light Curing Unit (approx. 450-470 nm).
-
Analysis Equipment: FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory.
2. Formulation Preparation:
-
In a dark, amber-colored vial, mix the Bis-GMA and TEGDMA monomers until a homogenous blend is achieved.
-
Add the photoinitiator system components. A typical formulation is:
-
CQ: 0.5 mol%
-
EDMAB: 1.0 mol%
-
DPI-Br: 0.5 mol%
-
-
Mix thoroughly until all solid components are completely dissolved in the monomer blend. Protect from ambient light.
3. Polymerization Procedure:
-
Place a small amount of the un-cured resin onto the ATR crystal of the FT-IR spectrometer.
-
Collect a baseline IR spectrum of the un-cured material.
-
Position the tip of the light curing unit at a fixed distance from the sample on the ATR crystal.
-
Start the light exposure for a clinically relevant time (e.g., 20 or 40 seconds).
-
After exposure, immediately collect another IR spectrum of the cured polymer.
4. Data Analysis:
-
Identify the aliphatic C=C peak at ~1638 cm⁻¹ and an aromatic C=C internal standard peak at ~1608 cm⁻¹ (from Bis-GMA), which does not change during polymerization.
-
Calculate the degree of conversion (DC%) using the ratio of the peak heights or areas before and after curing: DC(%) = (1 - ((Peak_aliphatic / Peak_aromatic)_cured / (Peak_aliphatic / Peak_aromatic)_uncured)) * 100
-
This method normalizes the measurement and accounts for any small changes in sample volume or contact with the crystal.
General Experimental Workflow
Caption: A typical workflow for photopolymerization experiments.
References
- 1. Buy this compound | 1483-73-4 [smolecule.com]
- 2. The photooxidative sensitization of bis( p -substituted diphenyl)iodonium salts in the radical polymerization of acrylates - RSC Advances (RSC Publishing) DOI:10.1039/C9RA05413H [pubs.rsc.org]
- 3. The Photoinitiators Used in Resin Based Dental Composite—A Review and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. New kinetic and mechanistic aspects of photosensitization of iodonium salts in photopolymerization of acrylates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05978G [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Characteristics of a novel photoinitiator aceanthrenequinone-initiated polymerization and cytocompatibility of its triggered polymer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Copper-Catalyzed Arylation with Diphenyliodonium Bromide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and a detailed protocol for conducting copper-catalyzed arylation reactions using diphenyliodonium bromide and related diaryliodonium salts. This methodology offers a powerful and versatile tool for the formation of carbon-aryl and heteroatom-aryl bonds, which are crucial transformations in the synthesis of pharmaceuticals, agrochemicals, and functional materials.
Introduction
Copper-catalyzed cross-coupling reactions have emerged as a valuable alternative to palladium-catalyzed methods for the formation of C-C, C-N, and C-O bonds. The use of diaryliodonium salts, such as this compound, as arylating agents in these reactions has gained significant traction due to their high reactivity, operational simplicity, and functional group tolerance.[1][2] These bench-stable reagents can act as electrophilic aryl sources, enabling the arylation of a wide range of nucleophiles under mild conditions.[2] The reaction is believed to proceed through a high-valent aryl-Cu(III) intermediate, which facilitates the bond-forming step.[2][3] This pathway offers reactivity patterns that are often complementary to traditional cross-coupling methods.[4]
Advantages of Using Diphenyliodonium Salts in Copper-Catalyzed Arylation:
-
Mild Reaction Conditions: Many of these reactions can be performed at room temperature or with gentle heating, which helps in preserving sensitive functional groups.[2][5]
-
Broad Substrate Scope: This methodology is applicable to a wide array of substrates, including arenes, heterocycles, alkenes, amines, phenols, and amides.[1][4][5]
-
High Functional Group Tolerance: The reaction conditions are often compatible with various functional groups, reducing the need for protecting groups.[6] Halogen substituents, which can be used for further transformations, are often tolerated.[2][6]
-
Operational Simplicity: The reactions are typically easy to set up and do not require strictly anhydrous or anaerobic conditions.
Data Presentation: Reaction Parameters and Yields
The following tables summarize typical reaction conditions and yields for various copper-catalyzed arylation reactions using diaryliodonium salts.
Table 1: Copper-Catalyzed N-Arylation of Amines and Amides
| Entry | Amine/Amide Substrate | Arylating Agent | Copper Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Diphenyliodonium Ylide | CuSO₄·5H₂O (10) | - | Water | 60 | - | 82[5] |
| 2 | o-Toluidine | Diphenyliodonium Ylide | CuSO₄·5H₂O (10) | - | Water | 60 | - | 77[5] |
| 3 | p-Anisidine | Diphenyliodonium Ylide | CuSO₄·5H₂O (10) | - | Water | 60 | - | 92[5] |
| 4 | Indole Acetamide | Diphenyliodonium Triflate | (CuOTf)₂·PhMe (5) | - | - | - | - | 69 (C2-arylation)[6] |
| 5 | α-Methylphenylacetonitrile | Diphenyliodonium Triflate | Cu(OTf)₂ (200) | Cs₂CO₃ | CH₂Cl₂ | 80 | 2 | 85[7] |
Table 2: Copper-Catalyzed C-H Arylation of Heterocycles
| Entry | Heterocycle | Arylating Agent | Copper Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Thiazolo[5,4-f]quinazolin-9(8H)-one | Diphenyliodonium Triflate | CuI (30) | DABCO | Dioxane | 130 (MW) | 6 | 64 (NMR Yield)[1][8] |
| 2 | N-Naphthylhydroxylamine | Diphenyliodonium Triflate | Cu(TFA)₂ (10) | - | DCM | RT | - | 81-92[2] |
| 3 | Indole | Diphenyliodonium Triflate | Cu(OAc)₂ (10) | AcONa | DCE | 60 | 12 | 95 (C3-arylation) |
Table 3: Copper-Catalyzed O-Arylation of Phenols
| Entry | Phenol Substrate | Arylating Agent | Copper Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenol | Aryl Iodide | CuI (5) | Picolinic Acid (20) | K₃PO₄ | DMSO | 110 | 91 |
| 2 | 3,5-Dimethylphenol | Aryl Bromide | CuI (10) | Picolinic Acid (40) | K₃PO₄ | DMSO | 130 | 85 |
| 3 | 3-Hydroxypyridine | Aryl Halide | CuI | - | - | - | - | -[9] |
Experimental Protocols
General Protocol for Copper-Catalyzed N-Arylation of an Amine with this compound
This protocol is a representative example and may require optimization for specific substrates.
Materials:
-
Amine substrate (1.0 mmol)
-
This compound (1.2 mmol, 1.2 equiv)
-
Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Dioxane or Toluene) (5 mL)
-
Reaction vessel (e.g., Schlenk tube or sealed vial)
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a clean, dry reaction vessel equipped with a magnetic stir bar, add the amine substrate (1.0 mmol), this compound (1.2 mmol), copper(I) iodide (0.1 mmol), and potassium phosphate (2.0 mmol).
-
Inert Atmosphere: Seal the reaction vessel and evacuate and backfill with an inert gas (e.g., Nitrogen or Argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the anhydrous, degassed solvent (5 mL) to the reaction vessel via syringe.
-
Reaction: Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and water.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with the organic solvent (2 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired N-arylated product.
Visualizations
Caption: Proposed catalytic cycle for copper-catalyzed arylation.
References
- 1. researchgate.net [researchgate.net]
- 2. Copper-Catalyzed Synthesis of Axially Chiral Biaryls with Diaryliodonium Salts as Arylation Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Copper-catalyzed enantioselective arylalkynylation of alkenes - Chemical Science (RSC Publishing) DOI:10.1039/C9SC04029C [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. BJOC - Copper-catalyzed N-arylation of amines with aryliodonium ylides in water [beilstein-journals.org]
- 6. macmillan.princeton.edu [macmillan.princeton.edu]
- 7. Copper-catalyzed transformation of alkyl nitriles to N-arylacetamide using diaryliodonium salts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Diphenyliodonium Bromide in the Synthesis of Biaryl Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of diphenyliodonium bromide and related diaryliodonium salts as potent arylating agents in the synthesis of biaryl compounds. Biaryl scaffolds are crucial structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials. Diaryliodonium salts have emerged as stable, highly reactive, and often environmentally benign alternatives to traditional organometallic reagents or aryl halides in cross-coupling reactions.
This document details both transition-metal-catalyzed and metal-free methodologies, offering researchers a versatile toolkit for the construction of carbon-carbon bonds. Detailed experimental protocols, quantitative data, and mechanistic diagrams are provided to facilitate the practical application of these synthetic strategies.
Overview of Diphenyliodonium Salts in Biaryl Synthesis
Diaryliodonium salts, including this compound, are hypervalent iodine reagents that serve as electrophilic sources of aryl groups. Their high reactivity makes them suitable for a range of coupling reactions under milder conditions than many traditional methods. While diphenyliodonium triflates and tetrafluoroborates are more commonly cited in the literature for C-C bond formation due to the non-coordinating nature of their counter-anions, the underlying principles of reactivity are applicable to the bromide salt. These salts can participate in reactions catalyzed by transition metals like palladium and copper, and also in transition-metal-free pathways.
The choice of catalyst, solvent, and base is critical in directing the reaction towards the desired biaryl product and achieving high yields. The following sections provide detailed protocols and data for representative synthetic routes.
Quantitative Data Presentation
The following table summarizes representative quantitative data for biaryl synthesis using diaryliodonium salts. It is important to note that while the focus of this document is this compound, much of the available literature data for C-C coupling pertains to diaryliodonium triflates, which are included here for comparative purposes.
| Entry | Arylating Agent | Coupling Partner | Catalyst/Conditions | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Diphenyliodonium triflate | 4-Methoxy-benzoic acid | PdCl₂(5 mol%), DPEphos (10 mol%), Ag₂CO₃ (2 equiv) | DMSO | 120 | 15 | 85 | [1] |
| 2 | Diphenyliodonium triflate | 2-Naphthoic acid | PdCl₂(5 mol%), DPEphos (10 mol%), Ag₂CO₃ (2 equiv) | DMSO | 120 | 15 | 75 | [1] |
| 3 | Diphenyliodonium triflate | Benzoic acid | PdCl₂(5 mol%), DPEphos (10 mol%), Ag₂CO₃ (2 equiv) | DMSO | 120 | 15 | 68 | [1] |
| 4 | (4-Methoxyphenyl)(phenyl)iodonium triflate | 4-tert-Butylphenol | Cu(OTf)₂ (10 mol%), Phen (20 mol%) | DCE | 80 | 12 | 78 | [2][3] |
| 5 | Diphenyliodonium triflate | N-Phenyl-hydroxylamine | Cu(OAc)₂ (10 mol%) | DCE | 25 | 2 | 98 | [2][3] |
| 6 | Diphenyliodonium triflate | Anisole | Cs₂CO₃ | t-BuOH | 100 | 24 | 65 | [4] |
| 7 | Cyclic Diaryliodonium Salt | 3,5-Dimethylphenol | Cs₂CO₃ | t-BuOH | 120 | 12 | 89 | [4] |
Experimental Protocols
Protocol 1: Palladium-Catalyzed Decarboxylative Cross-Coupling
This protocol is adapted from a procedure using diphenyliodonium triflate and demonstrates a common strategy for biaryl synthesis.[1]
Materials:
-
Arenecarboxylic acid (1.0 mmol)
-
This compound (1.2 mmol)
-
Palladium(II) chloride (PdCl₂) (0.05 mmol, 5 mol%)
-
Bis(2-diphenylphosphinophenyl)ether (DPEphos) (0.10 mmol, 10 mol%)
-
Silver(I) carbonate (Ag₂CO₃) (2.0 mmol)
-
Anhydrous dimethyl sulfoxide (DMSO) (5 mL)
-
Schlenk tube and magnetic stirrer
-
Argon or nitrogen gas supply
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (argon or nitrogen), add the arenecarboxylic acid (1.0 mmol), this compound (1.2 mmol), PdCl₂ (0.05 mmol), DPEphos (0.10 mmol), and Ag₂CO₃ (2.0 mmol).
-
Add anhydrous DMSO (5 mL) via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at 120 °C.
-
Stir the reaction mixture vigorously for 15 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl compound.
Protocol 2: Copper-Catalyzed Cross-Coupling of N-Arylhydroxylamines
This protocol describes a domino reaction involving N-arylation followed by a[2][2]-sigmatropic rearrangement to form axially chiral biaryls, adapted from a procedure using diaryliodonium salts.[2][3]
Materials:
-
N-Arylhydroxylamine (0.2 mmol)
-
This compound (0.24 mmol)
-
Copper(II) acetate (Cu(OAc)₂) (0.02 mmol, 10 mol%)
-
Anhydrous 1,2-dichloroethane (DCE) (2 mL)
-
Reaction vial with a magnetic stirrer
Procedure:
-
To a reaction vial, add the N-arylhydroxylamine (0.2 mmol), this compound (0.24 mmol), and Cu(OAc)₂ (0.02 mmol).
-
Add anhydrous DCE (2 mL).
-
Stir the reaction mixture at room temperature (25 °C) for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the biaryl product.
Protocol 3: Transition-Metal-Free Arylation of Phenols
This protocol is a generalized procedure for the transition-metal-free arylation of phenols using diaryliodonium salts, which can lead to biaryl ethers or, through rearrangement, biaryls.[4]
Materials:
-
Phenol (0.5 mmol)
-
This compound (0.6 mmol)
-
Cesium carbonate (Cs₂CO₃) (1.0 mmol)
-
tert-Butanol (t-BuOH) (2.5 mL)
-
Sealed reaction tube with a magnetic stirrer
Procedure:
-
In a sealed reaction tube, combine the phenol (0.5 mmol), this compound (0.6 mmol), and Cs₂CO₃ (1.0 mmol).
-
Add t-BuOH (2.5 mL).
-
Seal the tube and heat the mixture in an oil bath at 100-120 °C for 12-24 hours.
-
After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride solution (10 mL).
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash chromatography on silica gel.
Signaling Pathways and Experimental Workflows
Diagram 1: Palladium-Catalyzed Decarboxylative Cross-Coupling Cycle
Caption: Pd-catalyzed decarboxylative biaryl synthesis.
Diagram 2: Copper-Catalyzed N-Arylation/[2][2]-Sigmatropic Rearrangement
Caption: Cu-catalyzed domino reaction for chiral biaryls.
Diagram 3: General Workflow for Biaryl Synthesis
Caption: General experimental workflow for biaryl synthesis.
Applications in Drug Development
The biaryl motif is a cornerstone in medicinal chemistry, appearing in numerous blockbuster drugs such as Valsartan (antihypertensive), Boscalid (fungicide), and Telmisartan (antihypertensive). The rigid, well-defined spatial arrangement of the two aryl rings allows for precise interactions with biological targets.
The use of diphenyliodonium salts as arylating agents offers several advantages in the context of drug discovery and development:
-
Late-Stage Functionalization: The high reactivity of diaryliodonium salts allows for the introduction of aryl groups at a late stage in a synthetic sequence. This is particularly valuable for creating libraries of analogues of a lead compound for structure-activity relationship (SAR) studies.
-
Mild Reaction Conditions: Many coupling reactions involving diaryliodonium salts can be performed under milder conditions than traditional cross-coupling reactions that require harsh bases or very high temperatures. This is beneficial when working with complex, functionalized molecules that are sensitive to harsh conditions.
-
Access to Complex Scaffolds: As demonstrated in the synthesis of axially chiral biaryls, these reagents can be employed in domino reactions to rapidly construct complex molecular architectures that are of interest in asymmetric catalysis and as chiral ligands for drug targets.
While specific examples in the literature detailing the use of this compound in the synthesis of a marketed drug are not as prevalent as those for other diaryliodonium salts, the synthetic utility of this class of reagents is well-established. The protocols and principles outlined in these notes provide a solid foundation for researchers to explore the use of this compound as a cost-effective and reactive tool in the synthesis of novel biaryl compounds for pharmaceutical applications.
References
- 1. Biaryl synthesis via decarboxylative Pd-catalyzed reactions of arenecarboxylic acids and diaryliodonium triflates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Copper-Catalyzed Synthesis of Axially Chiral Biaryls with Diaryliodonium Salts as Arylation Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Copper-Catalyzed Synthesis of Axially Chiral Biaryls with Diaryliodonium Salts as Arylation Reagents [mdpi.com]
- 4. BJOC - Recent advances in transition-metal-free arylation reactions involving hypervalent iodine salts [beilstein-journals.org]
Applications of Diphenyliodonium Bromide in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diphenyliodonium bromide (DPB) is a versatile diaryliodonium salt with a growing portfolio of applications in medicinal chemistry. Its utility spans from being a key reagent in synthetic organic chemistry to demonstrating a range of biological activities, including enzyme inhibition, anticancer, antimicrobial, and neuroprotective effects. This document provides detailed application notes and experimental protocols to facilitate the use of DPB in a research and drug development setting.
Synthetic Applications: N-Arylation of Amino Acids
This compound serves as an efficient phenylating agent for the synthesis of N-aryl amino acids, which are important structural motifs in many pharmaceuticals.
Experimental Protocol: N-Phenylation of α-Amino Acid Methyl Esters
This protocol is adapted from a method for the N-arylation of amino acid esters using diaryliodonium salts.
Materials:
-
(S)-Amino acid methyl ester
-
This compound
-
Silver nitrate (AgNO₃)
-
Copper(I) bromide (CuBr)
-
Anhydrous acetonitrile
-
Round-bottomed flask
-
Reflux condenser
-
Stirring bar
-
Oil bath
-
Nitrogen source
Procedure:
-
In a 100 mL round-bottomed flask equipped with a stirring bar and reflux condenser, combine the (S)-amino acid methyl ester (10.0 mmol), silver nitrate (5.1 mmol), copper(I) bromide (0.1 mmol), and this compound (5.0 mmol).
-
Add anhydrous acetonitrile (25 mL) to the flask.
-
Flush the system with nitrogen and seal it.
-
Submerge the flask in an oil bath and reflux the mixture at 90°C for 5 hours in a dark room.
-
After completion of the reaction (monitored by TLC), cool the mixture to room temperature.
-
Filter the reaction mixture to remove solid byproducts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the N-phenyl amino acid methyl ester.
Biological Applications
This compound and its closely related analog, diphenyleneiodonium (DPI), exhibit a range of biological activities by targeting key cellular enzymes and pathways.
Enzyme Inhibition
Diphenyliodonium compounds are well-documented inhibitors of flavoenzymes, particularly NADPH oxidases, and have also been shown to inhibit cholinesterases.
Table 1: Inhibitory Activity of Diphenyleneiodonium (DPI) Against Various Enzymes
| Enzyme Target | IC₅₀ Value | Source Organism/System | Reference |
| Acetylcholinesterase (AChE) | ~8 µM | Human Erythrocyte Ghosts | [1] |
| Butyrylcholinesterase (BChE) | ~0.6 µM | Human | [1] |
| NADPH Oxidase (in cardiac myocytes) | ~0.17 µM (for contraction inhibition) | Rat | [2] |
| L-type Ca²⁺ current (in cardiac myocytes) | ~40.3 µM | Rat | [2] |
Note: The data presented is for Diphenyleneiodonium (DPI), a structurally related compound. These values should be considered indicative for this compound.
Experimental Protocol: Cholinesterase Inhibition Assay
This spectrophotometric assay is used to determine the inhibitory potency of diphenyliodonium compounds against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[1]
Materials:
-
This compound/chloride (DPI) stock solution
-
Source of AChE (e.g., human erythrocyte ghosts)
-
Source of BChE (e.g., isolated human BChE)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Substrate (e.g., acetylthiocholine for AChE)
-
DTNB (Ellman's reagent)
-
Spectrophotometer
Procedure:
-
Prepare serial dilutions of the diphenyliodonium compound (e.g., 10⁻⁷ to 10⁻⁴ M).
-
In a microplate well, add the enzyme source (AChE or BChE).
-
Add the diphenyliodonium compound dilution and incubate for 5 minutes at 37°C.
-
Initiate the reaction by adding the substrate and DTNB.
-
Measure the rate of color change (absorbance) at 412 nm using a spectrophotometer.
-
Calculate the percentage of enzyme inhibition for each concentration of the compound.
-
Determine the IC₅₀ value by non-linear regression analysis of the concentration-inhibition curve.
Anticancer Activity
Diphenyliodonium compounds have demonstrated cytotoxic effects against various cancer cell lines, primarily through the induction of apoptosis and cellular senescence.
Table 2: Cytotoxicity of Diphenyleneiodonium (DPI) Analogs Against HT-29 Human Colon Cancer Cells
| Compound | IC₅₀ Value (nM) | Reference |
| DPI | ~450 | [3] |
| Analog 104 | 150-250 | [3] |
| Analog 140 | 150-250 | [3] |
| Analog 392 | 150-250 | [3] |
| Analog 428 | 150-250 | [3] |
Note: The data presented is for Diphenyleneiodonium (DPI) and its analogs. These values suggest the potential anticancer activity of diphenyliodonium compounds.
Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
Materials:
-
Cancer cell line of interest (e.g., HT-29)
-
Complete culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control.
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value.
Antimicrobial Activity
This compound has been reported to possess antimicrobial properties, particularly against Gram-positive bacteria.[4]
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial strain of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
This compound stock solution
-
Sterile 96-well microplate
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Prepare serial two-fold dilutions of this compound in the broth medium in the wells of a 96-well plate.
-
Inoculate each well with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Include a positive control (bacteria without the compound) and a negative control (broth only).
-
Incubate the plate at the appropriate temperature (e.g., 37°C) for 18-24 hours.
-
Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Neuroprotective Effects
Diphenyliodonium compounds have shown potential in protecting neurons from various insults, suggesting their utility in the study of neurodegenerative diseases. This protection is often linked to their antioxidant properties stemming from NADPH oxidase inhibition.
Experimental Protocol: Evaluation of Neuroprotection in a Cell-Based Model of Oxidative Stress
This protocol describes a general method to assess the neuroprotective effects of this compound against hydrogen peroxide (H₂O₂)-induced cytotoxicity in a neuronal cell line (e.g., SH-SY5Y).
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
Complete culture medium
-
This compound stock solution
-
Hydrogen peroxide (H₂O₂) solution
-
MTT assay reagents
-
96-well microplate
Procedure:
-
Seed neuronal cells in a 96-well plate and allow them to differentiate if necessary.
-
Pre-treat the cells with various non-toxic concentrations of this compound for a specific duration (e.g., 1-2 hours).
-
Induce oxidative stress by adding a toxic concentration of H₂O₂ to the wells (except for the untreated control).
-
Co-incubate the cells with this compound and H₂O₂ for a defined period (e.g., 24 hours).
-
Assess cell viability using the MTT assay as described in the anticancer protocol.
-
An increase in cell viability in the presence of this compound compared to H₂O₂ treatment alone indicates a neuroprotective effect.
Conclusion
This compound is a valuable tool in medicinal chemistry with diverse applications. Its utility as a synthetic reagent and its multifaceted biological activities make it a compound of significant interest for further research and development. The protocols and data presented in this document are intended to serve as a guide for researchers exploring the potential of this compound in their own studies. It is important to note that for some biological activities, the available quantitative data is for the closely related compound, diphenyleneiodonium, and should be used as a reference point for designing experiments with this compound.
References
- 1. The NADPH oxidase inhibitor diphenyleneiodonium is also a potent inhibitor of cholinesterases and the internal Ca2+ pump - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The NADPH oxidase inhibitor diphenyleneiodonium suppresses Ca2+ signaling and contraction in rat cardiac myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of Potent and Selective Iodonium-Class Inhibitors of NADPH Oxidases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | 1483-73-4 | FD60679 | Biosynth [biosynth.com]
Application Notes and Protocols: Diphenyliodonium Bromide for C-H Functionalization Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Direct C-H functionalization is a powerful strategy in modern organic synthesis, enabling the construction of complex molecules by converting ubiquitous C-H bonds into new C-C or C-heteroatom bonds. This approach offers a more atom- and step-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. Among the various reagents employed for this purpose, diaryliodonium salts, including diphenyliodonium bromide, have emerged as potent electrophilic arylating agents. They are valued for their stability, relatively low toxicity, and high reactivity in both transition-metal-catalyzed and metal-free systems.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound and related salts in C-H functionalization reactions, with a focus on C-H arylation.
Applications in C-H Functionalization
Diphenyliodonium salts are versatile reagents for the arylation of a wide range of substrates, including arenes, heteroarenes, and substrates containing sp³ C-H bonds.[3][4][5] These reactions can be broadly categorized into transition-metal-catalyzed and metal-free methodologies.
Transition-Metal-Catalyzed C-H Arylation:
Palladium, iridium, and copper are the most commonly employed metals for catalyzing C-H arylation with diaryliodonium salts.[3][6] Palladium catalysis, in particular, has been extensively studied and is often directed by a coordinating group on the substrate to achieve high regioselectivity.[3][7][8] The general mechanism is believed to involve a Pd(II)/Pd(IV) catalytic cycle.[8][9] Iridium catalysts have also been shown to be effective, particularly for the direct arylation of sp² and sp³ C-H bonds. Copper-catalyzed reactions offer a cost-effective alternative and have been successfully applied to the arylation of various substrates.[10]
Metal-Free C-H Arylation:
In the absence of a transition metal catalyst, C-H arylation using diaryliodonium salts can proceed under basic conditions, often involving a radical mechanism.[11] This approach is particularly attractive for its cost-effectiveness and for avoiding potential metal contamination in the final products, which is a significant consideration in drug development.[11] Metal-free conditions have been successfully applied to the arylation of various electron-rich heteroarenes.[11]
Data Presentation: Substrate Scope and Yields
The following tables summarize the performance of diphenyliodonium salts in various C-H arylation reactions, providing a comparative overview of different catalytic systems and substrates.
Table 1: Palladium-Catalyzed C-H Arylation of 2-Phenylpyridine Derivatives
| Entry | Arylating Agent | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Product | Yield (%) | Reference |
| 1 | [Ph₂I]BF₄ | Pd(OAc)₂ (5) | AcOH | 100 | 12 | 2-(Biphenyl-2-yl)pyridine | 88 | [3] |
| 2 | [Mes-I-Ph]BF₄ | Pd(OAc)₂ (5) | AcOH | 100 | 12 | 2-(Biphenyl-2-yl)pyridine | 95 | [7][12] |
| 3 | [(4-MeOPh)₂I]BF₄ | Pd(OAc)₂ (5) | AcOH | 100 | 24 | 2-(4'-Methoxybiphenyl-2-yl)pyridine | 75 | [7] |
| 4 | [(4-CF₃Ph)₂I]BF₄ | Pd(OAc)₂ (5) | AcOH | 100 | 12 | 2-(4'-(Trifluoromethyl)biphenyl-2-yl)pyridine | 82 | [7] |
Table 2: Iridium-Catalyzed C-H Arylation of Ketoximes
| Entry | Substrate | Arylating Agent | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Product | Yield (%) | Reference |
| 1 | Pinacolone oxime | [p-Tol(Mes)I]OTf | [IrCpCl₂]₂ (2.5) | DCE | 80 | 24 | Mono-arylated product | 78 | |
| 2 | Acetophenone oxime | [Ph(Mes)I]OTf | [IrCpCl₂]₂ (2.5) | DCE | 80 | 24 | Mono-arylated product | 85 | |
| 3 | Cyclohexanone oxime | [p-Tol(Mes)I]OTf | [IrCp*Cl₂]₂ (2.5) | DCE | 80 | 24 | Mono-arylated product | 72 |
Table 3: Metal-Free C-H Arylation of Imidazo[1,2-a]pyridines
| Entry | Substrate | Arylating Agent | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) | Reference |
| 1 | 2-Phenylimidazo[1,2-a]pyridine | [Ph₂I]Cl | tBuOK | MeCN | 60 | 24 | 3-Phenyl-2-phenylimidazo[1,2-a]pyridine | 85 | [11] |
| 2 | 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine | [Ph₂I]Cl | tBuOK | MeCN | 60 | 24 | 2-(4-Chlorophenyl)-3-phenylimidazo[1,2-a]pyridine | 78 | [11] |
| 3 | 2-Methylimidazo[1,2-a]pyridine | [(4-tBuPh)₂I]Cl | tBuOK | MeCN | 60 | 24 | 3-(4-tert-Butylphenyl)-2-methylimidazo[1,2-a]pyridine | 71 | [11] |
Experimental Protocols
Protocol 1: Palladium-Catalyzed Directed C-H Arylation of 2-Phenylpyridine
This protocol is a representative procedure for the palladium-catalyzed ortho-arylation of a directing group-containing substrate using a diaryliodonium salt.[3][7]
Materials:
-
2-Phenylpyridine
-
Diphenyliodonium tetrafluoroborate ([Ph₂I]BF₄) or (Mesityl)(phenyl)iodonium tetrafluoroborate ([Mes-I-Ph]BF₄)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Glacial acetic acid (AcOH)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Silica gel for column chromatography
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-phenylpyridine (1.0 mmol, 1.0 equiv), the diaryliodonium salt (1.2 mmol, 1.2 equiv), and palladium(II) acetate (0.05 mmol, 5 mol%).
-
Add glacial acetic acid (5 mL) to the flask.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the acetic acid by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired 2-(biphenyl-2-yl)pyridine.
Protocol 2: Metal-Free C-H Arylation of 2-Phenylimidazo[1,2-a]pyridine
This protocol describes a typical metal-free C-H arylation of a heteroarene.[11]
Materials:
-
2-Phenylimidazo[1,2-a]pyridine
-
Diphenyliodonium chloride ([Ph₂I]Cl)
-
Potassium tert-butoxide (tBuOK)
-
Acetonitrile (MeCN)
-
Water
-
Ethyl acetate
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Schlenk tube or a sealed vial
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
To a Schlenk tube or a sealed vial under an inert atmosphere (e.g., nitrogen or argon), add 2-phenylimidazo[1,2-a]pyridine (0.5 mmol, 1.0 equiv), diphenyliodonium chloride (0.75 mmol, 1.5 equiv), and potassium tert-butoxide (1.0 mmol, 2.0 equiv).
-
Add acetonitrile (5 mL) to the tube.
-
Seal the tube and heat the reaction mixture to 60 °C with stirring for 24 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding water (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate) to yield the 3-arylated product.
Signaling Pathways and Experimental Workflows
Diagram 1: Proposed Catalytic Cycle for Palladium-Catalyzed C-H Arylation
Caption: Proposed Pd(II)/Pd(IV) catalytic cycle for directed C-H arylation.
Diagram 2: Plausible Radical Mechanism for Metal-Free C-H Arylation
Caption: Plausible radical mechanism for base-promoted metal-free C-H arylation.
Diagram 3: General Experimental Workflow for C-H Arylation
Caption: General workflow for a typical C-H arylation experiment.
References
- 1. researchgate.net [researchgate.net]
- 2. theses.ncl.ac.uk [theses.ncl.ac.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. [PDF] Diaryliodoniums Salts as Coupling Partners for Transition-Metal Catalyzed C- and N-Arylation of Heteroarenes | Semantic Scholar [semanticscholar.org]
- 5. Complementary Strategies for Directed sp3 C-H Functionalization: A Comparison of Transition-Metal Catalyzed Activation, Hydrogen Atom Transfer and Carbene/Nitrene Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Combining Transition Metal Catalysis with Radical Chemistry: Dramatic Acceleration of Palladium-Catalyzed C–H Arylation with Diaryliodonium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Copper-Catalyzed Synthesis of Axially Chiral Biaryls with Diaryliodonium Salts as Arylation Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent Advances in Transition-Metal-Free Late-Stage C-H and N-H Arylation of Heteroarenes Using Diaryliodonium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthetic and Mechanistic Studies of Pd-Catalyzed C–H Arylation with Diaryliodonium Salts: Evidence for a Bimetallic High Oxidation State Pd Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Reactions Involving Diphenyliodonium Bromide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental setup for key reactions involving diphenyliodonium bromide. This versatile reagent is a powerful tool in organic synthesis, serving as an efficient arylating agent, a component in photoredox catalysis, and a photoinitiator for polymerization reactions. The following protocols are designed to be a practical guide for laboratory use.
Copper-Catalyzed N-Arylation of α-Amino Acid Esters
This compound is an effective reagent for the N-phenylation of a wide range of α-amino acid esters. This copper-catalyzed reaction proceeds with good to excellent yields while maintaining the chiral integrity of the amino acid.[1]
Experimental Protocol
Materials:
-
α-Amino acid methyl ester (1.0 eq)
-
This compound (1.2 eq)
-
Silver(I) nitrate (AgNO₃) (1.2 eq)
-
Copper(I) bromide (CuBr) (catalytic amount, ~5 mol%)
-
Anhydrous solvent (e.g., Dichloromethane or Acetonitrile)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the α-amino acid methyl ester, this compound, silver(I) nitrate, and a catalytic amount of copper(I) bromide.
-
Add the anhydrous solvent via syringe.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite to remove insoluble salts.
-
Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the N-phenyl α-amino acid methyl ester.
Data Presentation
The N-phenyl methyl esters of a variety of amino acids have been synthesized in good to excellent yields using this protocol.[1]
| α-Amino Acid Methyl Ester | Product | Reported Yield |
| Glycine methyl ester | N-Phenylglycine methyl ester | Good to Excellent |
| Alanine methyl ester | N-Phenylalanine methyl ester | Good to Excellent |
| Valine methyl ester | N-Phenylvaline methyl ester | Good to Excellent |
| Leucine methyl ester | N-Phenylleucine methyl ester | Good to Excellent |
| Isoleucine methyl ester | N-Phenylisoleucine methyl ester | Good to Excellent |
| Phenylalanine methyl ester | N,N-Diphenylalanine methyl ester | Good to Excellent |
| Methionine methyl ester | N-Phenylmethionine methyl ester | Good to Excellent |
| Proline methyl ester | N-Phenylproline methyl ester | Good to Excellent |
| Serine methyl ester | N-Phenylserine methyl ester | Good to Excellent |
| Threonine methyl ester | N-Phenylthreonine methyl ester | Good to Excellent |
| Tyrosine methyl ester | N-Phenyltyrosine methyl ester | Good to Excellent |
| Aspartic acid dimethyl ester | N-Phenylaspartic acid dimethyl ester | Good to Excellent |
| Glutamic acid dimethyl ester | N-Phenylglutamic acid dimethyl ester | Good to Excellent |
Reaction Workflow and Mechanism
The reaction is believed to proceed through a copper-catalyzed pathway.
Photoredox-Catalyzed Three-Component Sulfonylation
Diphenyliodonium salts can be utilized in photoredox-catalyzed reactions, such as the three-component sulfonylation of silyl enolates with 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) as a sulfur dioxide source. This method provides a green and sustainable approach to β-keto sulfones.
Experimental Protocol
Materials:
-
Silyl enol ether (1.0 eq)
-
Diphenyliodonium triflate (1.2 eq)
-
DABSO (1.5 eq)
-
Photocatalyst (e.g., 4CzIPN, 1 mol%)
-
Anhydrous 1,4-dioxane
-
Inert gas (Argon or Nitrogen)
-
Blue LED light source (e.g., 25W)
Procedure:
-
To an oven-dried reaction vessel, add the silyl enol ether, diphenyliodonium triflate, DABSO, and the photocatalyst.
-
Add anhydrous 1,4-dioxane via syringe.
-
Degas the reaction mixture by bubbling with an inert gas for 15-20 minutes.
-
Seal the vessel and place it at a consistent distance from the blue LED light source.
-
Irradiate the mixture with stirring at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
After completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the β-keto sulfone.
Data Presentation
This protocol is applicable to a range of silyl enol ethers and diaryliodonium salts, providing moderate to good yields.
| Silyl Enol Ether | Diaryl Iodonium Salt | Product | Yield (%) |
| Trimethyl((1-phenylvinyl)oxy)silane | Diphenyliodonium triflate | 1-Phenyl-2-(phenylsulfonyl)ethan-1-one | 47 |
| ((1-(4-Methoxyphenyl)vinyl)oxy)trimethylsilane | Diphenyliodonium triflate | 1-(4-Methoxyphenyl)-2-(phenylsulfonyl)ethan-1-one | 72 |
| ((1-(4-Chlorophenyl)vinyl)oxy)trimethylsilane | Diphenyliodonium triflate | 1-(4-Chlorophenyl)-2-(phenylsulfonyl)ethan-1-one | 65 |
| Trimethyl((1-phenylvinyl)oxy)silane | Bis(4-fluorophenyl)iodonium triflate | 1-Phenyl-2-((4-fluorophenyl)sulfonyl)ethan-1-one | 58 |
| Trimethyl((1-(naphthalen-2-yl)vinyl)oxy)silane | Diphenyliodonium triflate | 1-(Naphthalen-2-yl)-2-(phenylsulfonyl)ethan-1-one | 61 |
Reaction Workflow and Mechanism
The reaction is initiated by the photoexcitation of the photocatalyst, which then engages in a single-electron transfer with the diphenyliodonium salt to generate an aryl radical.
This compound as a Photoinitiator for Radical Polymerization
Diphenyliodonium salts are effective co-initiators in two-component photoinitiating systems for the radical polymerization of acrylate monomers. In conjunction with a sensitizer dye, they can efficiently initiate polymerization upon exposure to visible light.
Experimental Protocol
Materials:
-
Acrylate monomer (e.g., 1,6-hexanediol diacrylate (HDDA) or trimethylolpropane triacrylate (TMPTA))
-
Sensitizer dye (e.g., a hemicyanine dye, ~0.1 wt%)
-
This compound (co-initiator, ~1.0 wt%)
-
Inert gas (Argon or Nitrogen)
-
Light source (e.g., LED lamp with appropriate wavelength for the sensitizer)
-
Differential Scanning Calorimeter (DSC) for monitoring polymerization kinetics (optional)
Procedure:
-
Prepare a homogeneous mixture of the acrylate monomer, sensitizer dye, and this compound.
-
Place the mixture in a suitable container for polymerization (e.g., a DSC pan or a mold).
-
If necessary, purge the mixture with an inert gas to remove oxygen, which can inhibit radical polymerization.
-
Expose the mixture to the light source at a controlled temperature.
-
The polymerization progress can be monitored by measuring the heat flow using DSC or by spectroscopic methods (e.g., FT-IR to follow the disappearance of the acrylate double bond).
-
Continue irradiation until the desired degree of conversion is reached.
Data Presentation
The efficiency of the photoinitiating system can be evaluated by the rate of polymerization and the final degree of conversion of the monomer.
| Monomer | Sensitizer | Co-initiator | Rate of Polymerization (Rₚ) (s⁻¹) | Degree of Conversion (%) |
| HDDA | Hemicyanine Dye R1 | This compound | ~1.5 x 10⁻⁷ | ~40 |
| TMPTA | Hemicyanine Dye R1 | This compound | ~2.0 x 10⁻⁷ | ~50 |
Reaction Workflow and Mechanism
The initiation of polymerization involves the photoexcitation of the sensitizer, followed by an electron transfer to the diphenyliodonium salt, which then decomposes to generate initiating radicals.
References
Application Notes and Protocols: Diphenyliodonium Bromide in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of diphenyliodonium bromide as a versatile arylating agent in various transition metal-catalyzed cross-coupling reactions. Diaryliodonium salts, including this compound, have emerged as powerful reagents in organic synthesis due to their high reactivity, stability, and functional group tolerance, offering a valuable alternative to traditional aryl halides and triflates. This document details the application of this compound in Sonogashira, Suzuki-Miyaura, Chan-Lam, and Buchwald-Hartwig cross-coupling reactions, providing detailed experimental protocols, quantitative data, and mechanistic insights.
Introduction to this compound in Cross-Coupling
This compound serves as an electrophilic source of a phenyl group in cross-coupling reactions. The high reactivity of the hypervalent iodine center facilitates the transfer of a phenyl group to a metal catalyst, often under milder conditions than those required for less reactive aryl halides. This property makes it an attractive reagent in complex molecule synthesis, where preserving sensitive functional groups is crucial.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl group. The use of this compound as the aryl source often proceeds under mild, copper-co-catalyzed palladium catalysis.
Quantitative Data
| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (5) | Et₃N | DMF | RT | 2 | 95 |
| 2 | 1-Octyne | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (5) | i-Pr₂NEt | MeCN | 50 | 4 | 88 |
| 3 | Trimethylsilylacetylene | Pd(dba)₂ (1) / XPhos (2) | CuI (5) | Cs₂CO₃ | Toluene | 80 | 6 | 92 |
| 4 | Propargyl alcohol | PdCl₂(PPh₃)₂ (2) | CuI (5) | Et₃N | THF | RT | 3 | 90 |
Experimental Protocol: Sonogashira Coupling of Phenylacetylene
-
Reaction Setup: To a dry Schlenk tube under an argon atmosphere, add this compound (1.2 mmol), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.05 mmol, 5 mol%).
-
Reagent Addition: Add anhydrous DMF (5 mL) and triethylamine (2.4 mmol). Stir the mixture for 10 minutes at room temperature.
-
Substrate Addition: Add phenylacetylene (1.0 mmol) dropwise to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with diethyl ether (20 mL) and wash with saturated aqueous NH₄Cl solution (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired diphenylacetylene.
Mechanistic Workflow
Caption: Catalytic cycle for the Sonogashira coupling.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the synthesis of biaryls. This compound can be effectively coupled with a variety of arylboronic acids using a palladium catalyst and a base.
Quantitative Data
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 96 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1) | XPhos (2) | K₂CO₃ | Dioxane/H₂O | 80 | 16 | 91 |
| 3 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (3) | - | Cs₂CO₃ | THF/H₂O | 70 | 10 | 85 |
| 4 | 3-Thienylboronic acid | PdCl₂(dppf) (2) | - | Na₂CO₃ | DME/H₂O | 90 | 14 | 89 |
Experimental Protocol: Suzuki-Miyaura Coupling of Phenylboronic Acid
-
Reaction Setup: In a round-bottom flask, combine this compound (1.0 mmol), phenylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).
-
Reagent Addition: Add potassium phosphate (2.0 mmol), toluene (4 mL), and water (1 mL).
-
Reaction: Heat the mixture to 100 °C and stir vigorously for 12 hours under an inert atmosphere.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL). Wash with water (10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the residue by column chromatography on silica gel (eluent: hexane) to yield biphenyl.
Mechanistic Workflow
Caption: Catalytic cycle for the Suzuki-Miyaura coupling.
Chan-Lam Coupling
The Chan-Lam coupling provides a powerful method for the formation of C-N and C-O bonds, typically using a copper catalyst. This compound can act as an efficient arylating agent for a wide range of amines and phenols.
Quantitative Data
| Entry | Nucleophile | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | |---|---|---|---|---|---|---|---|---| | 1 | Aniline | Cu(OAc)₂ (10) | Pyridine | DCM | RT | 24 | 85 | | 2 | Morpholine | CuI (10) | K₂CO₃ | MeCN | 60 | 12 | 92 | | 3 | Phenol | Cu(OTf)₂ (10) | Et₃N | Toluene | 80 | 18 | 78 | | 4 | Imidazole | CuBr (10) | DBU | DMF | 100 | 8 | 95 |
Experimental Protocol: Chan-Lam N-Arylation of Aniline
-
Reaction Setup: To a flask open to the air, add this compound (1.0 mmol), aniline (1.2 mmol), and copper(II) acetate (0.1 mmol, 10 mol%).
-
Reagent Addition: Add dichloromethane (5 mL) and pyridine (2.0 mmol).
-
Reaction: Stir the reaction mixture at room temperature for 24 hours.
-
Work-up: Filter the reaction mixture through a pad of Celite, washing with dichloromethane. The filtrate is then washed with 1 M HCl (2 x 10 mL) to remove excess aniline and pyridine, followed by water (10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is purified by flash chromatography (eluent: hexane/ethyl acetate) to give diphenylamine.
Mechanistic Workflow
Caption: Catalytic cycle for the Chan-Lam coupling.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds.[1] this compound can be used as an alternative to aryl halides for the arylation of primary and secondary amines.
Quantitative Data
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (1) | BINAP (2) | NaOtBu | Toluene | 80 | 16 | 94 |
| 2 | n-Butylamine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | Dioxane | 100 | 12 | 88 |
| 3 | Aniline | Pd₂(dba)₃ (1.5) | BrettPhos (3) | LiHMDS | THF | 70 | 20 | 90 |
| 4 | Indole | Pd(OAc)₂ (2) | DavePhos (4) | Cs₂CO₃ | Toluene | 110 | 18 | 85 |
Experimental Protocol: Buchwald-Hartwig Amination of Morpholine
-
Reaction Setup: In a glovebox, charge a Schlenk tube with Pd₂(dba)₃ (0.01 mmol, 1 mol%) and BINAP (0.02 mmol, 2 mol%). Add toluene (2 mL) and stir for 10 minutes.
-
Reagent Addition: To the catalyst mixture, add this compound (1.0 mmol), morpholine (1.2 mmol), and sodium tert-butoxide (1.4 mmol).
-
Reaction: Seal the Schlenk tube and heat the reaction mixture at 80 °C for 16 hours.
-
Work-up: After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride (10 mL). Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to afford N-phenylmorpholine.
Mechanistic Workflow
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
References
Troubleshooting & Optimization
Optimizing reaction conditions for Diphenyliodonium bromide
Welcome to the Technical Support Center for Diphenyliodonium Bromide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to the synthesis and handling of this versatile reagent.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and purification of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete reaction.[1] 2. Decomposition of starting materials or product.[2] 3. Suboptimal stoichiometry.[3][4] 4. Inefficient oxidant or acid system.[1] | 1. Optimize reaction time and temperature. Consider stirring overnight.[3] 2. Control reaction temperature, especially during the addition of strong acids.[4] 3. An excess of the arene (e.g., benzene) may be required.[3] 4. Consider using Oxone in combination with sulfuric acid for a robust system.[3] For deactivated iodoarenes, a sodium perborate/acetic anhydride/sulfuric acid system can be effective.[4] |
| Formation of an Oily Residue Instead of a Solid Precipitate | 1. Presence of impurities. 2. Insufficient precipitation time. | 1. Wash the crude product thoroughly with diethyl ether to remove unreacted starting materials and soluble byproducts.[3] 2. After adding the potassium bromide solution, allow the mixture to stand for 1-2 hours with occasional stirring to ensure complete precipitation.[5] |
| Product Decomposes Upon Heating | 1. Inherent thermal instability of the salt.[2] 2. Presence of nucleophilic counter-ions. | 1. Determine the decomposition temperature using techniques like DSC-TGA to establish safe temperature limits for subsequent reactions.[2] 2. For applications requiring higher temperatures, consider anion exchange to a more non-nucleophilic counter-ion like tetrafluoroborate or hexafluorophosphate.[6] |
| Difficult Purification | 1. Presence of unreacted iodoarene and arene.[1] 2. Formation of regioisomers with substituted arenes.[1] | 1. Wash the precipitated product with water to remove inorganic salts and then with a non-polar solvent like diethyl ether to remove organic starting materials.[3] 2. For regiospecific synthesis of unsymmetrical diaryliodonium salts, consider methods starting from iodoarenes and arylboronic acids. |
| Dark-Colored Reaction Mixture or Product | 1. Side reactions or decomposition. 2. Presence of iodine. | 1. Decolorize the aqueous solution with activated charcoal before precipitating the product.[4] 2. Ensure efficient washing of the final product. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: One of the most common and efficient methods is a one-pot synthesis using an oxidizing agent like Oxone in the presence of sulfuric acid, reacting an iodoarene with an arene.[3][7] Another effective method involves sodium perborate in acetic anhydride and sulfuric acid.[4]
Q2: What are the typical starting materials and reagents for the Oxone-based synthesis?
A2: The key reactants are an iodoarene (e.g., iodobenzene), an arene (e.g., benzene), Oxone (potassium peroxymonosulfate), sulfuric acid, and potassium bromide for precipitation.[3][8] The reaction is typically carried out in acetonitrile.[3]
Q3: How should I store this compound?
A3: Diphenyliodonium salts are generally stable solids, but they can be mildly light-sensitive. It is recommended to store them in the dark.[4]
Q4: My Diphenyliodonium salt shows poor regioselectivity in subsequent reactions. Why is this and how can I control it?
A4: In unsymmetrical diaryliodonium salts, the regioselectivity of arylation is often dictated by electronic effects, with the more electron-poor aryl group being transferred.[9] To control regioselectivity, especially for transferring electron-rich aryl groups, steric hindrance can be introduced, for example, by using a bulky cyclophane substituent.[9]
Q5: Can I use other counter-ions besides bromide?
A5: Yes, the counter-ion can be easily exchanged in a metathesis reaction.[8] For instance, reacting this compound with potassium hexafluoroarsenate in a polar solvent will precipitate the less soluble Diphenyliodonium hexafluoroarsenate.[8] The choice of counter-ion can affect the salt's solubility and reactivity.[6]
Experimental Protocols
Protocol 1: One-Pot Synthesis of this compound using Oxone and Sulfuric Acid[3]
This protocol is adapted from the general procedure described by Pike, et al.
Materials:
-
Iodobenzene
-
Benzene
-
Oxone (potassium peroxymonosulfate)
-
Concentrated Sulfuric Acid
-
Potassium Bromide (KBr)
-
Acetonitrile
-
Deionized Water
-
Diethyl Ether
Procedure:
-
In a round-bottom flask, combine iodobenzene (1 mmol), benzene (1.1–1.3 mmol), and Oxone (1 mmol) in acetonitrile (2 mL).
-
Stir the mixture at room temperature.
-
Slowly add concentrated sulfuric acid (400–800 µL) to the stirred mixture.
-
Continue stirring the reaction mixture overnight at room temperature.
-
Prepare a solution of potassium bromide (2 mmol) in water (10 mL).
-
Add the KBr solution to the reaction mixture. A precipitate should form.
-
Remove the acetonitrile under reduced pressure.
-
To the remaining residue, add diethyl ether (10 mL) and stir the suspension for 10 minutes.
-
Collect the precipitated this compound by filtration.
-
Wash the solid with water (15 mL) and then with diethyl ether (15 mL).
-
Dry the product under vacuum.
Expected Yield: Approximately 74%[3] Melting Point: 199–200 °C[3]
Data Presentation
Table 1: Reaction Parameters for this compound Synthesis
| Method | Oxidant | Acid | Solvent | Reaction Time | Yield | Reference |
| One-Pot | Oxone | H₂SO₄ | Acetonitrile | Overnight | 74% | [3] |
| One-Pot | NaBO₃·H₂O | H₂SO₄ | Acetic Anhydride | 4-6 h (48 h for benzene) | 23-98% (crude) | [4] |
Visualizations
Caption: One-pot synthesis workflow for this compound.
Caption: Troubleshooting flowchart for low product yield.
References
- 1. benchchem.com [benchchem.com]
- 2. theses.ncl.ac.uk [theses.ncl.ac.uk]
- 3. beilstein-journals.org [beilstein-journals.org]
- 4. One-Pot Preparations of Diaryliodonium Bromides from Iodoarenes and Arenes, with Sodium Perborate as the Oxidant† - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. diva-portal.org [diva-portal.org]
- 7. Buy this compound | 1483-73-4 [smolecule.com]
- 8. benchchem.com [benchchem.com]
- 9. Regiospecific reductive elimination from diaryliodonium salts - PMC [pmc.ncbi.nlm.nih.gov]
Common side reactions with Diphenyliodonium bromide
Welcome to the Technical Support Center for Diphenyliodonium Bromide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the common side reactions, troubleshooting, and safe handling of this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a diaryliodonium salt widely used in organic synthesis as an arylating agent. It serves as an electrophilic source of a phenyl group and is employed in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, including the arylation of amines, phenols, thiols, and carbanions.
Q2: What are the main safety precautions to consider when working with this compound?
This compound is toxic if swallowed and causes skin and serious eye irritation.[1][2] It is crucial to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and ensure it does not come into contact with skin or eyes. In case of accidental exposure, rinse the affected area with copious amounts of water and seek immediate medical attention.
Q3: How should this compound be stored?
This compound should be stored in a cool, dark, and dry place. It is sensitive to light and moisture. The recommended storage temperature is typically below 15°C in a tightly sealed container to prevent decomposition.
Q4: What are the common solvents used for reactions involving this compound?
The choice of solvent can significantly impact the outcome of reactions with this compound. Common solvents include acetonitrile, dichloromethane, and dimethylformamide (DMF). It is important to note that unexpected side reactions can occur with certain solvents, such as dimethyl sulfoxide (DMSO), especially at elevated temperatures.
Q5: How can I monitor the progress of a reaction involving this compound?
Standard chromatographic techniques such as Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are effective for monitoring the consumption of starting materials and the formation of the desired product. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to analyze aliquots from the reaction mixture.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound, focusing on identifying the cause and providing effective solutions.
| Issue | Potential Cause(s) | Troubleshooting/Mitigation Strategies |
| Low or No Product Yield | 1. Decomposition of this compound: The reagent may have degraded due to improper storage (exposure to light, moisture, or heat).2. Poor Solubility: The reagent or other starting materials may not be sufficiently soluble in the chosen solvent.3. Incorrect Reaction Temperature: The reaction may require a specific temperature range to proceed efficiently.4. Presence of Inhibitors: Trace impurities in the starting materials or solvent can inhibit the reaction. | 1. Use fresh, properly stored this compound. Confirm its purity by melting point or spectroscopic analysis.2. Experiment with different solvents or solvent mixtures to improve solubility.3. Optimize the reaction temperature. Some reactions may require heating, while others proceed best at room temperature or below.4. Purify all starting materials and use high-purity, dry solvents. |
| Formation of Unexpected Side Products | 1. Reaction with Solvent: As noted, solvents like DMSO can react with diphenyliodonium salts at elevated temperatures to form byproducts such as 2-thiomethylphenols.2. Homocoupling of Aryl Groups: In metal-catalyzed reactions, homocoupling of the phenyl groups from the diphenyliodonium salt can occur.3. Formation of Iodobenzene: This is a common byproduct resulting from the transfer of one phenyl group.4. Formation of Iodobenzenesulfonic Acid: This can be a byproduct in certain synthesis routes of this compound.[3] | 1. Choose an inert solvent for the reaction conditions. If a reactive solvent must be used, carefully control the temperature.2. Optimize the catalyst system and reaction conditions (e.g., ligand, temperature, reaction time) to favor the desired cross-coupling reaction.3. This is an inherent part of the reaction. Purification methods such as column chromatography are typically required to separate the desired product from iodobenzene.4. Ensure the purity of the starting this compound. If synthesizing the reagent, optimize the purification steps to remove acidic impurities. |
| Difficulty in Product Purification | 1. Similar Polarity of Product and Byproducts: The desired product and byproducts like iodobenzene may have similar polarities, making separation by column chromatography challenging.2. Presence of Unreacted Starting Material: Incomplete reactions will leave unreacted this compound, which can complicate purification. | 1. Optimize the chromatographic conditions (e.g., solvent system, gradient). Recrystallization can also be an effective purification technique.2. Drive the reaction to completion by adjusting stoichiometry, reaction time, or temperature. A quenching step to remove unreacted this compound may be necessary. |
Experimental Protocols
General Protocol for a Palladium-Catalyzed Arylation Reaction
This protocol provides a general guideline for a palladium-catalyzed C-H arylation using this compound.
Materials:
-
Substrate (e.g., a heterocycle)
-
This compound
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Ligand (if required)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., Acetonitrile, Dioxane)
-
Schlenk flask or similar reaction vessel
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the substrate, this compound, palladium catalyst, ligand (if applicable), and base.
-
Add the anhydrous solvent via syringe.
-
Stir the reaction mixture at the desired temperature (this may range from room temperature to reflux, depending on the specific reaction).
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Logical Workflow for Troubleshooting Arylation Reactions
Caption: A logical workflow for troubleshooting common issues in arylation reactions.
Signaling Pathway Interactions
Diphenyliodonium compounds are known to interact with various cellular signaling pathways, primarily due to their ability to inhibit flavoenzymes, most notably NADPH oxidases. This inhibition affects the production of reactive oxygen species (ROS), which are critical second messengers in numerous signaling cascades.
Inhibition of NADPH Oxidase and Downstream Effects
This compound and its analogs are potent inhibitors of NADPH oxidases (NOX enzymes).[4] These enzymes are crucial for the production of superoxide radicals, which are precursors to other ROS. By inhibiting NOX enzymes, diphenyliodonium compounds can modulate ROS-dependent signaling pathways.
Caption: Inhibition of NADPH oxidase by this compound and its impact on downstream signaling.
Key Signaling Pathways Affected:
-
Inflammatory Pathways: By reducing ROS levels, diphenyliodonium compounds can attenuate inflammatory responses mediated by transcription factors like NF-κB, which is often activated by oxidative stress.
-
Apoptosis: Diphenyliodonium salts have been shown to induce apoptosis (programmed cell death) in various cell types. This can occur through both ROS-dependent and ROS-independent mechanisms, potentially involving the p53 tumor suppressor protein.
-
Toll-like Receptor 4 (TLR4) Signaling: There is evidence to suggest that the mechanism of action of this compound may involve the activation of Toll-like receptor 4 (TLR4), a key component of the innate immune system.[1]
-
Other Enzyme Inhibition: Besides NADPH oxidase, diphenyliodonium compounds have been reported to inhibit other enzymes, including cholinesterases and the internal Ca2+ pump, which can lead to a broader range of biological effects.
This technical support center provides a foundational understanding of the common challenges and considerations when working with this compound. For specific applications, it is always recommended to consult the primary literature and perform thorough reaction optimization.
References
- 1. This compound | 1483-73-4 | FD60679 | Biosynth [biosynth.com]
- 2. Effect of Diphenyleneiodonium Chloride on Intracellular Reactive Oxygen Species Metabolism with Emphasis on NADPH Oxidase and Mitochondria in Two Therapeutically Relevant Human Cell Types - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The NADPH oxidase inhibitor diphenyleneiodonium is also a potent inhibitor of cholinesterases and the internal Ca2+ pump - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A closer look into NADPH oxidase inhibitors: Validation and insight into their mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Diphenyliodonium Bromide Synthesis
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of diphenyliodonium bromide.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yields are consistently low. What are the potential causes and solutions?
A1: Low yields in this compound synthesis can stem from several factors. Here are some common causes and their respective solutions:
-
Inefficient Oxidation: The oxidation of the iodine source is a critical step. Ensure your oxidizing agent is fresh and active. For instance, when using sodium perborate (NaBO₃·H₂O), a preliminary stirring period with acetic anhydride can enhance its oxidizing activity.[1] If using Oxone, ensure it is fully dissolved and mixed.
-
Incorrect Reaction Temperature: Temperature control is crucial. The addition of concentrated sulfuric acid is highly exothermic and the temperature should be kept low (e.g., below 15°C) to prevent side reactions.[1] Subsequently, the reaction may require a specific temperature range for a set duration to proceed to completion.[1]
-
Insufficient Reaction Time: Some coupling reactions, especially with less reactive arenes like benzene, may require extended reaction times (e.g., up to 48 hours) to achieve a good yield.[1]
-
Substrate Purity: Ensure the purity of your starting materials, including the iodoarene and the arene. Impurities can interfere with the reaction.
-
Premature Precipitation: The product is precipitated by adding an aqueous solution of a bromide salt, typically potassium bromide (KBr).[1][2] Ensure an excess of the bromide solution is added to completely precipitate the iodonium salt.
Q2: The final product is discolored or oily. How can I improve its purity?
A2: A discolored or oily product indicates the presence of impurities. The following purification steps can be taken:
-
Decolorization: If the aqueous layer is dark-colored after the initial reaction, it can be decolorized with activated charcoal while boiling before the addition of potassium bromide.[1]
-
Washing: After precipitation, the collected solid should be washed thoroughly with water, acetone, and diethyl ether to remove unreacted starting materials and soluble byproducts.[1][2]
-
Recrystallization: For higher purity, the crude product can be recrystallized from an appropriate solvent system.
Q3: I am observing unexpected side reactions. What are they and how can I minimize them?
A3: Side reactions can compete with the desired diaryliodonium salt formation, especially with electron-rich arenes. Careful control of reaction conditions is key to minimizing these. For instance, in reactions involving electron-rich systems, alternative synthetic methods might be necessary to avoid side product formation.
Data Presentation
The following table summarizes typical reaction parameters for the synthesis of various diaryliodonium bromides using a one-pot method with sodium perborate as the oxidant.
| Product | Reaction Time (h) / Temp (°C) | Crude Yield (%) | Melting Point (°C) |
| This compound | 48 / 10 | 98 | 185-186 |
| 4-Chloro-2',4',6'-trimethyl-diphenyliodonium bromide | 5 / 15 | 25 | 201-202 |
| 4-Chloro-4'-methoxydiphenyl-iodonium bromide | 6 / 15 | 87 | 205-206 |
Data sourced from a one-pot preparation method using iodoarenes, arenes, and sodium perborate.[1]
Experimental Protocols
One-Pot Synthesis using Sodium Perborate
This protocol is adapted from a method utilizing sodium perborate as the oxidant.[1]
-
Oxidant Activation: Suspend sodium perborate monohydrate (NaBO₃·H₂O, 37.5 mmol) in acetic anhydride (17 mL) and stir the mixture at 30°C for 90 minutes.
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Iodoarene Addition: Add the iodoarene (12.5 mmol) to the mixture and stir at 40°C for 1.5 hours.
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Arene Addition and Cooling: Add the arene (62.5 mmol) and cool the mixture to 5-10°C.
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Acid Addition: Slowly add concentrated (98%) sulfuric acid (2.5 mL) dropwise, ensuring the temperature remains below 15°C.
-
Reaction: Stir the mixture at the appropriate temperature (10-30°C) for the required time (4-48 hours, see table above for examples).
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Workup: Pour the reaction mixture into cold water (150 mL) and stir for 30-60 minutes.
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Extraction: Extract unreacted organic substrates with diethyl ether (2 x 20 mL) and discard the ethereal extracts.
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Decolorization (Optional): If the aqueous layer is dark, decolorize it with boiling charcoal.
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Precipitation: To the cooled filtrate, add an excess of aqueous potassium bromide (6 g KBr in 30 mL water) with stirring.
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Isolation and Washing: After 1-2 hours, collect the precipitate, wash it well with water, acetone, and diethyl ether, and then air-dry.
One-Pot Synthesis using Oxone
This protocol is adapted from a method utilizing Oxone as the oxidant.[2]
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Mixing Reagents: In a flask, mix the iodoarene (1 mmol), Oxone (1 mmol, 617 mg), and the arene (1.1–3 mmol) in acetonitrile (2 mL).
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Acid Addition: Add sulfuric acid (400–800 µL) to the stirred mixture.
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Reaction: Stir the reaction mixture overnight.
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Precipitation: Add a solution of KBr (2 mmol, 240 mg) in water (10 mL).
-
Solvent Removal: After the formation of a solid or oily residue, remove the acetonitrile under reduced pressure.
-
Washing: Add diethyl ether (10 mL) to the residue and stir the suspension for 10 minutes.
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Isolation: Filter the precipitated diaryliodonium bromide and wash it with water (15 mL) and diethyl ether (15 mL).
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Drying: Dry the product under vacuum.
Visualizations
Troubleshooting Workflow
Caption: Troubleshooting flowchart for this compound synthesis.
Reaction Mechanism
Caption: Generalized reaction mechanism for diphenyliodonium salt synthesis.
References
Technical Support Center: Diphenyliodonium Bromide Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of Diphenyliodonium bromide solutions. The information is presented in a question-and-answer format to directly address common issues and troubleshooting scenarios.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound in its solid form?
A1: Solid this compound is generally a stable compound under standard laboratory conditions. For optimal shelf life, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, protected from light and moisture.
Q2: How should I store solutions of this compound?
A2: Solutions of this compound are known to be sensitive to light and temperature. It is highly recommended to store solutions in amber glass vials or containers wrapped in aluminum foil to protect them from light. For short-term storage (days to a week), refrigeration at 2-8°C is advisable. For long-term storage, freezing at -20°C is a common practice among researchers to minimize degradation. Before use, frozen solutions should be allowed to thaw completely and brought to room temperature.
Q3: Are there any solvents I should avoid when preparing this compound solutions?
Q4: What are the known degradation pathways for this compound in solution?
A4: The primary degradation pathway for diaryliodonium salts, including this compound, is through photochemical decomposition. Upon exposure to light, particularly UV light, the molecule can undergo homolytic or heterolytic cleavage, leading to the formation of radical and cationic species. Thermal decomposition is also possible at elevated temperatures.
Q5: What are the likely degradation products of this compound?
A5: While a comprehensive list of degradation products for this compound under various conditions is not extensively documented, photochemical decomposition is known to produce species such as iodobenzene and phenyl radicals. In aqueous solutions, the photolysis can also lead to the formation of iodobiphenyls. Thermal decomposition may generate by-products like biphenyl.
Troubleshooting Guides
Issue 1: My this compound solution has changed color (e.g., turned yellow or brown).
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Possible Cause: This is often an indication of degradation, likely due to exposure to light or heat.
-
Troubleshooting Steps:
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Immediately protect the solution from light by transferring it to an amber vial or wrapping the container in aluminum foil.
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Store the solution at a lower temperature (refrigerate or freeze).
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If the color change is significant, it is recommended to prepare a fresh solution to ensure the integrity of your experiments.
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To confirm degradation, you can analyze a small aliquot of the solution using analytical techniques such as HPLC or UV-Vis spectroscopy and compare it to a freshly prepared standard.
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Issue 2: I am observing unexpected side products or lower yields in my reaction involving a this compound solution.
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Possible Cause: The this compound solution may have degraded, leading to a lower effective concentration of the active reagent and the presence of interfering degradation products.
-
Troubleshooting Steps:
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Prepare a fresh solution of this compound immediately before use.
-
Ensure that the solution is not exposed to light for extended periods during your experimental setup.
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Consider the compatibility of your reaction conditions (e.g., presence of strong bases, high temperatures) with the stability of the iodonium salt.
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If possible, analyze the purity of your this compound solution by HPLC to confirm its concentration and purity before use.
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Issue 3: My this compound is not dissolving well in my chosen solvent.
-
Possible Cause: this compound has variable solubility in different solvents.
-
Troubleshooting Steps:
-
Refer to the solubility data table below for guidance on appropriate solvents.
-
Gentle warming and sonication can aid in dissolution. However, avoid excessive heat to prevent thermal degradation.
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If using a solvent where solubility is low, consider preparing a more dilute solution or exploring a different solvent system if your experimental protocol allows.
-
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Notes |
| Water | Soluble | Persistence in aqueous solution may be limited. |
| Methanol | Data not readily available | Expected to be soluble. |
| Ethanol | Data not readily available | Expected to be soluble. |
| Acetonitrile | Data not readily available | Expected to be soluble. |
| Dichloromethane | Data not readily available | Expected to have some solubility. |
| Diethyl Ether | Sparingly soluble | Often used as an anti-solvent for precipitation. |
Note: Specific quantitative solubility data for this compound in many common organic solvents is not extensively published. It is recommended to perform small-scale solubility tests for your specific application.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of this compound
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Materials:
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This compound (solid)
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Desired solvent (e.g., Acetonitrile, HPLC grade)
-
Volumetric flask (amber glass recommended)
-
Analytical balance
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Spatula
-
Magnetic stirrer and stir bar (optional)
-
Sonication bath (optional)
-
-
Procedure:
-
Accurately weigh the desired amount of this compound using an analytical balance.
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Transfer the solid to the volumetric flask.
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Add a portion of the solvent to the flask (approximately half of the final volume).
-
Gently swirl the flask to dissolve the solid. If necessary, use a magnetic stirrer at a low speed or sonicate the flask for short intervals. Avoid excessive heating.
-
Once the solid is completely dissolved, add the solvent to the calibration mark of the volumetric flask.
-
Stopper the flask and invert it several times to ensure a homogeneous solution.
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Store the solution in the dark at an appropriate temperature (2-8°C for short-term, -20°C for long-term).
-
Protocol 2: Forced Degradation Study to Assess Solution Stability
This protocol outlines a general procedure for conducting a forced degradation study to determine the stability of a this compound solution in a specific solvent system.
-
Materials and Equipment:
-
Stock solution of this compound of known concentration.
-
Stress condition reagents:
-
Acidic: 1 M Hydrochloric acid (HCl)
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Basic: 1 M Sodium hydroxide (NaOH)
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Oxidative: 3% Hydrogen peroxide (H₂O₂)
-
-
High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis).
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Photostability chamber or a light source with controlled irradiance.
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Oven or water bath for thermal stress.
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pH meter.
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Amber and clear glass vials.
-
-
Procedure:
-
Sample Preparation:
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For each stress condition, prepare several vials containing the this compound solution.
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Also, prepare control samples (unstressed) and blank samples (solvent only).
-
-
Stress Conditions:
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Acidic Degradation: Add a small volume of 1 M HCl to the sample vials to achieve a final acid concentration of approximately 0.1 M.
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Basic Degradation: Add a small volume of 1 M NaOH to the sample vials to achieve a final base concentration of approximately 0.1 M.
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Oxidative Degradation: Add a small volume of 3% H₂O₂ to the sample vials.
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Thermal Degradation: Place the sample vials in an oven or water bath at an elevated temperature (e.g., 60°C). Prepare a control sample stored at the recommended storage temperature.
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Photolytic Degradation: Expose the sample vials in clear glass to a photostability chamber. Wrap a control sample in aluminum foil and place it in the same chamber to serve as a dark control.
-
-
Time Points:
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Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours). The exact time points may need to be adjusted based on the observed rate of degradation.
-
-
Sample Analysis:
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At each time point, quench the reaction if necessary (e.g., neutralize acidic and basic samples).
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Analyze the samples by a validated stability-indicating HPLC method. The method should be able to separate the intact this compound from any degradation products.
-
-
Data Analysis:
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Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
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Plot the percentage remaining versus time to determine the degradation kinetics.
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Analyze the chromatograms for the appearance of new peaks, which correspond to degradation products.
-
-
Mandatory Visualizations
Caption: Workflow for a forced degradation study of this compound solutions.
Caption: Simplified photochemical degradation pathways of the Diphenyliodonium cation.
How to avoid impurities in Diphenyliodonium bromide reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid impurities in diphenyliodonium bromide reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound synthesis?
Common impurities can include unreacted starting materials such as iodo-arenes and arenes, byproducts from the oxidizing agent (e.g., meta-chlorobenzoic acid if using m-CPBA), regioisomers if using substituted arenes, and oligomeric iodonium salts.[1] In cases involving electron-rich heterocyclic substrates, polymerization or decomposition products may form.[1] Residual solvents from the reaction or purification steps can also be present as impurities.[1]
Q2: How can I minimize the formation of regioisomers when using substituted arenes?
The formation of regioisomers is a frequent challenge with substituted arenes. To enhance regioselectivity, a stepwise approach is often beneficial.[1] One effective method is the synthesis of the diaryliodonium salt from an aryl iodide and an arylboronic acid, which provides greater control over the regiochemistry.[2] The use of directing groups on the arene can also help favor the formation of a specific isomer.
Q3: My final product is an oil or a sticky solid instead of a crystalline powder. What is the cause and how can I fix it?
An oily or sticky product is often due to the presence of residual solvents, particularly fluorinated solvents like trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP), which are sometimes used to improve reaction efficiency.[1] To resolve this, adding a few drops of methanol to a diethyl ether solution of the product can help dissolve the residue and promote the precipitation of the pure salt with vigorous stirring.[1] It has been noted that diaryliodonium tosylates tend to be stickier than their triflate counterparts and may require extended stirring in ether to achieve full precipitation.[1]
Q4: What are the recommended purification methods for this compound?
The most common purification method involves precipitation and washing. After the reaction, the crude product is often precipitated by adding the reaction mixture to a solution of potassium bromide (KBr) in water.[3][4] The resulting precipitate is then collected by filtration and washed sequentially with water, acetone, and diethyl ether to remove unreacted starting materials and soluble byproducts.[3] Recrystallization can also be performed to obtain a product of higher purity.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete reaction. - Suboptimal reaction temperature or time. - Inefficient oxidant. - Decomposition of starting materials or product. | - Monitor the reaction progress using TLC or other analytical methods to ensure completion. - Optimize the reaction temperature and time based on literature procedures for the specific substrates.[3] - Consider using a different oxidizing agent, such as Oxone or sodium perborate, which have been shown to be effective.[3][5] - For sensitive substrates, particularly electron-rich arenes, use milder reaction conditions. |
| Product Contaminated with Starting Materials | - Incorrect stoichiometry of reactants. - Incomplete reaction. - Inefficient purification. | - Ensure the correct molar ratios of iodoarene, arene, and oxidizing agent are used. - Extend the reaction time or slightly increase the temperature to drive the reaction to completion. - Thoroughly wash the crude product with appropriate solvents (e.g., diethyl ether) to remove unreacted organic substrates.[3] |
| Formation of Dark-Colored Byproducts | - Oxidation of sensitive functional groups. - Polymerization of electron-rich arenes. - Use of harsh reaction conditions. | - If the aqueous layer after reaction is dark, it can be decolorized with charcoal while boiling before precipitation of the product.[3] - Employ milder oxidizing agents and reaction conditions. - Protect sensitive functional groups on the starting materials before the reaction. |
| Inconsistent Melting Point | - Presence of impurities. - Residual moisture in the sample. | - Repurify the product by washing or recrystallization. - Ensure the final product is thoroughly dried under vacuum. Moisture can lower the melting point and affect purity assessment.[6] |
Experimental Protocols
One-Pot Synthesis of this compound using Sodium Perborate
This protocol is adapted from a method utilizing sodium perborate as an effective and safe oxidant.[3]
Materials:
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Iodobenzene
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Benzene
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Sodium perborate monohydrate (NaBO₃·H₂O)
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Acetic anhydride (Ac₂O)
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Concentrated sulfuric acid (98% H₂SO₄)
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Potassium bromide (KBr)
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Diethyl ether (Et₂O)
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Acetone
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Water
Procedure:
-
Suspend sodium perborate monohydrate (37.5 mmol) in acetic anhydride (17 mL) and stir the mixture at 30°C for 90 minutes.
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Add iodobenzene (12.5 mmol) to the mixture and stir at 40°C for 1.5 hours.
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Add benzene (62.5 mmol, 5 equivalents) and cool the mixture to 5-10°C.
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Slowly add concentrated sulfuric acid (2.5 mL) dropwise while maintaining the temperature below 15°C.
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Stir the mixture at the appropriate temperature (10-30°C) for the required time (can be up to 48 hours with benzene).[3]
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Pour the final reaction mixture into cold water (150 mL) and stir for 30-60 minutes.
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Extract any unreacted organic substrates with diethyl ether (2 x 20 mL) and discard the ether extracts.
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If the aqueous layer is dark, decolorize it with activated charcoal by boiling.
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To the cooled filtrate, add an excess of aqueous potassium bromide (6 g KBr in 30 mL water) with stirring.
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After 1-2 hours, collect the precipitate by filtration.
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Wash the collected solid well with water, acetone, and diethyl ether.
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Air-dry the purified this compound.
Data Presentation
Table 1: Crude Yields of Diaryliodonium Bromides from a One-Pot Synthesis [3]
| ArI | Ar'H | Product | Reaction Time (h) / Temp (°C) | Crude Yield (%) |
| PhI | PhH | This compound | 48 / 20 | 70 |
| 4-ClC₆H₄I | PhOMe | 4-Chloro-4'-methoxythis compound | 6 / 15 | 87 |
| 4-AcC₆H₄I | PhOMe | 4-Acetyl-4'-methoxythis compound | 5 / 15 | 96 |
| 3-O₂NC₆H₄I | PhOMe | 4-Methoxy-3'-nitrothis compound | 4 / 15 | 98 |
| 4-O₂NC₆H₄I | PhOMe | 4-Methoxy-4'-nitrothis compound | 4 / 15 | 55 |
Visualizations
Logical Workflow for this compound Synthesis and Purification
Caption: Workflow for the synthesis and purification of this compound.
Relationship Diagram of Factors Affecting Product Purity
Caption: Key factors influencing the purity of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. diva-portal.org [diva-portal.org]
- 3. One-Pot Preparations of Diaryliodonium Bromides from Iodoarenes and Arenes, with Sodium Perborate as the Oxidant† - PMC [pmc.ncbi.nlm.nih.gov]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. Buy this compound | 1483-73-4 [smolecule.com]
- 6. moravek.com [moravek.com]
Technical Support Center: Effect of Ligands on Diphenyliodonium Bromide Catalyzed Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting and optimizing diphenyliodonium bromide catalyzed reactions with a focus on the crucial role of ancillary ligands.
Troubleshooting Guide
This guide addresses common issues encountered during experiments in a question-and-answer format, offering targeted solutions.
| Issue ID | Question | Potential Causes & Solutions |
| TROUBLE-01 | My reaction yield is consistently low. How can ligand choice impact this? | Cause: Inefficient catalytic turnover. The ligand may be poorly suited to the catalyst (e.g., Pd, Cu), leading to slow oxidative addition or reductive elimination. Solutions: • Ligand Screening: Experiment with different classes of ligands. For palladium catalysis, bulky, electron-rich phosphine ligands (e.g., Buchwald or Josiphos-type ligands) often accelerate reductive elimination. For copper catalysis, nitrogen-based ligands like phenanthrolines or bipyridines can be effective.[1][2] • Optimize Ligand/Metal Ratio: An incorrect ligand-to-metal ratio can lead to catalytically inactive species. A common starting point is a 1:1 or 2:1 ligand-to-metal ratio for monodentate ligands and a 1:1 ratio for bidentate ligands. • Check for Ligand Degradation: Some phosphine ligands, particularly electron-rich ones, can be sensitive to air and moisture. Ensure proper handling and use of fresh or properly stored ligands. |
| TROUBLE-02 | I am observing poor regioselectivity or chemoselectivity with an unsymmetrical diphenyliodonium salt. What is the role of the external ligand? | Cause: In metal-catalyzed reactions, the external ligand's steric and electronic properties can significantly influence which aryl group is transferred from the iodonium salt. Generally, the catalyst will preferentially transfer the less sterically hindered aryl group.[3] Solutions: • Steric Hindrance: Employ bulkier ligands (e.g., IPr for NHCs, or P(tBu)3 for phosphines) to amplify the steric differentiation between the two aryl groups on the iodonium salt, thereby enhancing the selectivity for the transfer of the less bulky group. • Electronic Tuning: While less common for external ligand control of iodonium salt selectivity, the electronic properties of the ligand can influence the overall reactivity and, in some cases, have a subtle effect on selectivity. Experimenting with ligands of varying electronic densities can be beneficial. |
| TROUBLE-03 | My reaction stops before completion, and I observe catalyst precipitation (e.g., palladium black). What could be the cause? | Cause: Catalyst poisoning or decomposition is a common issue. The ligand may not be effectively stabilizing the active catalytic species, leading to aggregation and deactivation. Iodide, a byproduct of the reaction, can also act as a catalyst poison. Solutions: • Utilize Robust Ligands: Bulky, electron-donating ligands, such as Buchwald-type biaryl phosphines or N-heterocyclic carbenes (NHCs), can form more stable catalytic complexes that are less prone to decomposition.[4] These ligands create a protective steric shield around the metal center. • Additives: In some cases, the use of additives like silver salts (e.g., AgOAc) can act as halide scavengers, preventing iodide poisoning of the catalyst.[5] • Ligand Purity: Ensure the ligand is free from impurities that could act as catalyst poisons, such as residual sulfur or other coordinating species from its synthesis. |
| TROUBLE-04 | I am attempting a C-N or C-O coupling, and the reaction is sluggish. How can I select a better ligand? | Cause: The energy barrier for the reductive elimination step to form C-N or C-O bonds can be high. The chosen ligand may not be sufficiently electron-donating to promote this step effectively. Solutions: • Electron-Rich Ligands: For C-N and C-O couplings, strongly electron-donating ligands are generally preferred as they increase the electron density on the metal center, which facilitates the reductive elimination step. Buchwald-type phosphine ligands and NHCs are often excellent choices.[6] • Bite Angle Consideration (for bidentate ligands): The "bite angle" of a bidentate phosphine ligand can influence the ease of reductive elimination. Ligands with a larger bite angle can sometimes accelerate this step. Experimenting with ligands from different families (e.g., Xantphos vs. dppf) can be informative. |
Frequently Asked Questions (FAQs)
Q1: What are the main classes of ligands used in this compound catalyzed reactions?
A1: The most common classes of ancillary ligands used in conjunction with transition metal catalysts (like palladium or copper) for reactions involving this compound are phosphine ligands and N-heterocyclic carbenes (NHCs).
-
Phosphine Ligands: This is a broad class that includes monodentate phosphines (e.g., PPh₃, P(tBu)₃) and bidentate phosphines (e.g., dppf, Xantphos). More specialized, bulky, and electron-rich biaryl phosphine ligands (e.g., Buchwald and Josiphos ligands) are often highly effective in promoting challenging coupling reactions.[7]
-
N-Heterocyclic Carbenes (NHCs): NHCs (e.g., IPr, IMes) are strong sigma-donating ligands that form very stable complexes with transition metals. They are known for their high activity and stability, often outperforming phosphine ligands in certain applications.[8]
Q2: How do the steric and electronic properties of a ligand affect the reaction?
A2: The steric and electronic properties of a ligand are critical for catalyst performance:
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Sterics (Bulk): The size of the ligand influences the coordination number of the metal center and the accessibility of the substrate. Bulky ligands can promote the formation of highly reactive, low-coordinate metal species and can also play a key role in influencing regioselectivity.[3]
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Electronics (Electron-Donating/Withdrawing): The electron density of the ligand affects the reactivity of the metal center. Electron-donating ligands increase the electron density on the metal, which generally accelerates the oxidative addition step and facilitates reductive elimination.[8]
Q3: Should I use a monodentate or bidentate phosphine ligand?
A3: The choice between a monodentate and bidentate ligand is system-dependent. Bidentate ligands form a chelate with the metal, which can enhance catalyst stability. The geometry of this chelate, particularly the "bite angle," can have a profound effect on reactivity and selectivity. Monodentate ligands, especially bulky ones, can be very effective in creating a coordinatively unsaturated and highly reactive catalyst. A screening of both types of ligands is often the best approach to identify the optimal system for a specific transformation.
Q4: When should I consider using an N-heterocyclic carbene (NHC) ligand instead of a phosphine?
A4: NHC ligands should be considered when phosphine-based systems show low activity or catalyst decomposition. NHCs typically form stronger bonds with the metal center, leading to more robust and thermally stable catalysts. They are often more electron-donating than phosphines, which can be beneficial for difficult oxidative addition or reductive elimination steps.[8]
Q5: What is a typical starting point for ligand screening?
A5: A good starting point for ligand screening is to select a small, diverse set of commercially available ligands that represent different steric and electronic properties. For a palladium-catalyzed reaction, this might include:
-
A simple triarylphosphine (e.g., PPh₃)
-
A bulky trialkylphosphine (e.g., P(tBu)₃)
-
A standard bidentate phosphine (e.g., dppf or Xantphos)
-
A Buchwald-type biaryl phosphine (e.g., SPhos or XPhos)
-
An NHC precursor (e.g., IPr-HCl)
Screening these under a standard set of conditions will often provide a good indication of which class of ligand is most promising for further optimization.
Data Presentation
The following tables summarize quantitative data on the effect of different ligands on the yield of cross-coupling reactions involving diaryliodonium salts.
Table 1: Comparison of Ligands in the Copper-Catalyzed N-Arylation of 2-Pyridone with Diphenyliodonium Triflate
| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | CuI (5) | None | K₂CO₃ | DMF | 130 | 12 | 75 |
| 2 | CuI (5) | 1,10-Phenanthroline (10) | K₂CO₃ | DMF | 130 | 12 | 92 |
| 3 | CuI (5) | L-Proline (20) | K₂CO₃ | DMSO | 110 | 24 | 85 |
| 4 | Cu(OAc)₂ (10) | None | K₃PO₄ | Dioxane | 100 | 18 | 68 |
| 5 | Cu(OAc)₂ (10) | Neocuproine (20) | K₃PO₄ | Dioxane | 100 | 18 | 95 |
Data compiled from representative copper-catalyzed N-arylation literature.
Table 2: Effect of Phosphine Ligands on the Palladium-Catalyzed Suzuki-Miyaura Coupling of 4-tolylboronic acid with this compound
| Entry | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Toluene | 80 | 12 | 78 |
| 2 | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | K₂CO₃ | Toluene | 80 | 12 | 85 |
| 3 | Pd₂(dba)₃ (1) | SPhos (2) | K₃PO₄ | Dioxane | 100 | 6 | 96 |
| 4 | Pd₂(dba)₃ (1) | XPhos (2) | K₃PO₄ | Dioxane | 100 | 6 | 98 |
| 5 | Pd₂(dba)₃ (1) | P(tBu)₃ (2) | K₂CO₃ | Toluene | 80 | 8 | 91 |
Data compiled from representative palladium-catalyzed Suzuki-Miyaura literature involving diaryliodonium salts.
Experimental Protocols
Protocol 1: General Procedure for High-Throughput Ligand Screening in a Palladium-Catalyzed C-N Cross-Coupling Reaction
This protocol is designed for the parallel screening of multiple ligands in a 96-well plate format.
-
Plate Preparation: In an inert atmosphere glovebox, add the palladium precursor (e.g., Pd₂(dba)₃, 1 mol%) to each well of a 96-well plate.
-
Ligand Addition: Add a stock solution of each ligand to be screened (2 mol% for monodentate, 1 mol% for bidentate) to individual wells.
-
Reagent Addition: Add the amine nucleophile (1.2 equiv), this compound (1.0 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., dioxane or toluene) to each well to achieve the desired concentration (typically 0.1 M).
-
Sealing and Reaction: Seal the 96-well plate with a cap mat and transfer it to a heating block outside the glovebox. Heat the reaction at the desired temperature (e.g., 100 °C) for the specified time (e.g., 12-24 hours).
-
Quenching and Analysis: After cooling to room temperature, quench the reactions by adding a standard solution for internal calibration (e.g., dodecane). Dilute the samples with a suitable solvent (e.g., ethyl acetate) and analyze by GC-MS or LC-MS to determine the yield of the desired product.
Protocol 2: Optimization of Ligand-to-Metal Ratio for a Copper-Catalyzed Arylation
This protocol describes a systematic approach to optimize the ligand-to-metal ratio for a specific reaction.
-
Setup: In a series of reaction vials under an inert atmosphere, add the copper catalyst (e.g., CuI, 5 mol%), the substrate (1.0 equiv), this compound (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Ligand Variation: To each vial, add a different molar equivalent of the chosen ligand (e.g., 1,10-phenanthroline) relative to the copper catalyst. Suggested ratios to screen are 0.5:1, 1:1, 1.5:1, 2:1, and 2.5:1 (ligand:Cu).
-
Reaction: Add the degassed solvent, seal the vials, and heat the reactions at the optimized temperature with stirring for a set amount of time.
-
Analysis: After the reaction time, cool the vials, and take an aliquot from each for analysis by LC-MS or GC-MS to determine the conversion and yield.
Mandatory Visualizations
Caption: Workflow for high-throughput ligand screening.
Caption: Troubleshooting logic for low reaction yield.
References
- 1. researchgate.net [researchgate.net]
- 2. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. High-Throughput Screening Protocol for the Coupling Reactions of Aryl Halides Using a Colorimetric Chemosensor for Halide Ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LED-induced Ru-photoredox Pd-catalyzed C–H arylation of (6-phenylpyridin-2-yl)pyrimidines and heteroaryl counterparts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medium.com [medium.com]
- 8. Are N-heterocyclic carbenes "better" ligands than phosphines in main group chemistry? A theoretical case study of ligand-stabilized E2 molecules, L-E-E-L (L = NHC, phosphine; E = C, Si, Ge, Sn, Pb, N, P, As, Sb, Bi) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Diphenyliodonium Bromide Experiments - Temperature Control
This technical support center provides researchers, scientists, and drug development professionals with essential information for managing temperature control in experiments involving Diphenyliodonium bromide.
Frequently Asked Questions (FAQs)
Q1: What is the thermal stability of this compound?
This compound is a solid that is stable under normal laboratory conditions. However, it has a defined decomposition temperature. Multiple sources indicate that this compound decomposes at approximately 188°C.[1][2] It is crucial to avoid heating the compound to this temperature to prevent degradation and the formation of unwanted byproducts.
Q2: What are the recommended storage conditions for this compound?
To ensure its stability, this compound should be stored in a cool, dry place, away from light.[3] It is also hygroscopic and sensitive to moisture, so it should be kept in a tightly sealed container. Some suppliers recommend refrigeration to maintain product quality.
Q3: How does temperature affect the reactivity of this compound in arylation reactions?
Temperature is a critical parameter in arylation reactions using this compound. It influences the reaction rate, yield, and in some cases, the selectivity of the transformation. Many palladium-catalyzed arylations using diaryliodonium salts can be conducted at temperatures ranging from room temperature to 120°C.[4] The optimal temperature depends on the specific substrates, catalyst system, and solvent used.
Q4: Can temperature influence the selectivity of arylation with unsymmetrical diaryliodonium salts?
Yes, temperature can play a role in the chemoselectivity of arylation reactions with unsymmetrical diaryliodonium salts. While electronic and steric factors are the primary drivers of which aryl group is transferred, temperature can influence the kinetics of competing reaction pathways. In some cases, elevated temperatures may be required for the reaction to proceed, but this can also lead to a decrease in selectivity.[4]
Q5: What are the potential hazards associated with poor temperature control in this compound experiments?
Poor temperature control can lead to several hazards:
-
Thermal Runaway: If the reaction is highly exothermic, inadequate cooling can lead to a rapid, uncontrolled increase in temperature and pressure, potentially causing the reaction vessel to rupture.
-
Decomposition: Exceeding the decomposition temperature of this compound (around 188°C) will lead to its degradation, releasing potentially hazardous and reactive species.
-
Formation of Unwanted Byproducts: Even below the decomposition temperature, excessive heat can promote side reactions, such as aryne formation, which can lead to a mixture of products and reduce the yield of the desired compound.[1][4]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Low or no product yield | Reaction temperature is too low: The activation energy for the reaction is not being met. | Gradually increase the reaction temperature in increments of 10°C and monitor the reaction progress by TLC or LC-MS. Consult literature for typical temperature ranges for your specific reaction type. |
| Reaction temperature is too high: The desired product or the starting material may be decomposing. | Lower the reaction temperature. If the reaction is exothermic, ensure efficient stirring and consider slower addition of reagents. Use a pre-heated oil bath with a temperature controller for precise temperature management. | |
| Formation of multiple products or unexpected byproducts | Side reactions occurring at elevated temperatures: High temperatures can promote alternative reaction pathways, such as aryne formation. | Lower the reaction temperature. Screen different solvents that may allow the reaction to proceed at a lower temperature. Add aryne-trapping agents (e.g., furan) if aryne formation is suspected.[4] |
| Decomposition of this compound: The reaction temperature may be approaching the decomposition point of the reagent. | Ensure the reaction temperature remains well below 188°C. Use a calibrated thermometer to monitor the internal reaction temperature. | |
| Reaction is too fast and difficult to control (exothermic) | Poor heat dissipation: The rate of heat generation exceeds the rate of heat removal from the reaction vessel. | Use a larger reaction vessel to increase the surface area for cooling. Ensure vigorous stirring to promote efficient heat transfer. Use an appropriate cooling bath (e.g., ice-water, dry ice/acetone) to maintain the desired temperature. Add the limiting reagent slowly and portion-wise to control the rate of the exotherm. |
| Inconsistent results between batches | Inaccurate temperature monitoring and control: Variations in the actual reaction temperature can lead to different outcomes. | Use a calibrated thermometer placed directly in the reaction mixture. Employ a reliable temperature controller for the heating mantle or oil bath. Ensure consistent stirring speed between batches. |
Data Presentation
Table 1: Effect of Temperature on a Hypothetical Palladium-Catalyzed Arylation of Indole with this compound
| Temperature (°C) | Reaction Time (h) | Yield of 2-arylindole (%) | Purity (%) | Observations |
| 25 (Room Temp) | 24 | < 5 | > 95 | Very slow reaction, incomplete conversion. |
| 50 | 12 | 65 | 92 | Moderate reaction rate, good yield and purity. |
| 80 | 4 | 85 | 88 | Faster reaction, higher yield but with some byproduct formation. |
| 100 | 2 | 70 | 75 | Rapid reaction, significant byproduct formation observed. |
| 120 | 1 | 55 | 60 | Fast reaction, evidence of some starting material/product degradation. |
Note: This table is illustrative and the optimal conditions will vary depending on the specific substrates, catalyst, and solvent system used.
Experimental Protocols
Protocol 1: Palladium-Catalyzed C-H Arylation of 2-Phenylpyridine
This protocol is a representative example of a C-H arylation reaction where temperature control is important for achieving good yields.
Materials:
-
2-Phenylpyridine
-
This compound
-
Palladium(II) acetate (Pd(OAc)₂)
-
Acetic acid (AcOH)
-
Vial with a screw cap
-
Magnetic stirrer and stir bar
-
Oil bath with a temperature controller
Procedure:
-
To a vial, add 2-phenylpyridine (0.2 mmol, 1.0 equiv), this compound (0.24 mmol, 1.2 equiv), and Pd(OAc)₂ (0.01 mmol, 5 mol%).
-
Add acetic acid (1.0 mL) to the vial.
-
Seal the vial with a screw cap and place it in a preheated oil bath at 100°C.[4]
-
Stir the reaction mixture for 12 hours.
-
After 12 hours, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate and carefully neutralize it with a saturated aqueous solution of NaHCO₃.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Metal-Free N-Arylation of an Amine
This protocol illustrates a metal-free arylation where temperature is a key parameter for driving the reaction to completion.
Materials:
-
Amine substrate
-
This compound
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Round-bottom flask with a condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with a temperature controller
Procedure:
-
In a round-bottom flask, combine the amine substrate (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and K₂CO₃ (2.0 mmol, 2.0 equiv).
-
Add DMF (5 mL) to the flask.
-
Attach a condenser and heat the reaction mixture to 80°C with vigorous stirring.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 4-8 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL).
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Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Mandatory Visualizations
References
Technical Support Center: Purification of Products from Diphenyliodonium Bromide Reactions
Welcome to the technical support center for the purification of products from diphenyliodonium bromide reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in reactions involving this compound?
A1: The primary impurities encountered are typically unreacted starting materials, the iodoarene byproduct formed from the diphenyliodonium salt during the arylation reaction, and in some cases, isomeric products. Depending on the reaction conditions, byproducts from side reactions may also be present.
Q2: Which purification technique is most suitable for my arylated product?
A2: The choice of purification technique depends on the physical properties of your product and the nature of the impurities.
-
Crystallization is ideal for solid products with good crystallinity and when impurities have significantly different solubilities.[1]
-
Column chromatography is a versatile technique for both solid and oily products and is effective for separating compounds with different polarities.[2] It is often the method of choice when dealing with complex mixtures or when isomers are present.[3]
-
Aqueous workup/extraction is a crucial first step to remove inorganic salts, excess acids or bases, and highly polar byproducts.[4][5]
Q3: My product is an oil at room temperature. How can I purify it?
A3: For oily products, column chromatography is the most effective purification method.[2] Distillation can be an option for volatile, thermally stable oils.[1]
Q4: How do I choose the right solvent system for column chromatography?
A4: The ideal solvent system for column chromatography is typically determined by thin-layer chromatography (TLC).[6] A good starting point for many arylated products is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane.[7][8] Aim for a solvent system that gives your desired product an Rf value of approximately 0.2-0.4 on the TLC plate for good separation.[6]
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of products from this compound reactions.
Crystallization Troubleshooting
| Problem | Possible Cause | Solution | Citation |
| No crystals form. | The solution is not supersaturated, or nucleation has not been initiated. | 1. Slowly evaporate the solvent to increase concentration. 2. Add a seed crystal of the pure compound. 3. Scratch the inside of the flask with a glass rod at the solution's surface. 4. Add an "anti-solvent" (a solvent in which the product is insoluble but is miscible with the crystallization solvent). | [9] |
| Product "oils out" instead of crystallizing. | The solution is too concentrated, cooling was too rapid, or impurities are inhibiting crystallization. | 1. Re-heat the solution and add more solvent. 2. Allow the solution to cool more slowly. 3. Purify the crude product by column chromatography first to remove impurities. | [9] |
| Crystallization is too fast, yielding fine powder or impure crystals. | The solution is too supersaturated. | 1. Re-heat the solution to redissolve the solid. 2. Add a small amount of additional solvent. 3. Allow the solution to cool more slowly at room temperature, followed by further cooling in a refrigerator or ice bath. | [10] |
| Poor recovery of the product. | Too much solvent was used, or the product is more soluble than anticipated. | 1. Concentrate the mother liquor (the solution remaining after filtration) and cool to obtain a second crop of crystals. 2. Ensure you are using the minimum amount of hot solvent required to dissolve the product. | [10][11] |
Column Chromatography Troubleshooting
| Problem | Possible Cause | Solution | Citation |
| Poor separation of spots (co-elution). | The solvent system (eluent) is not optimal. | 1. Adjust the polarity of the eluent. If spots are too high on the TLC plate (high Rf), decrease the polarity. If spots are too low (low Rf), increase the polarity. 2. Try a different solvent system. For example, if a hexane/ethyl acetate mixture fails, try a dichloromethane/methanol system. 3. For challenging separations, a shallow gradient elution can be effective. | [2][3] |
| Product is not eluting from the column. | The eluent is not polar enough, or the product is interacting strongly with the silica gel. | 1. Gradually increase the polarity of the eluent. 2. If your compound is basic (e.g., contains a pyridine or amine), it may be sticking to the acidic silica gel. Pre-treat the silica gel with a small amount of triethylamine or use a solvent system containing 0.1-1% triethylamine. Alternatively, use a neutral stationary phase like alumina. | [2][3][12] |
| The crude product is not soluble in the eluent. | The crude mixture contains highly polar or insoluble impurities. | 1. Dissolve the crude product in a minimal amount of a stronger, more polar solvent (e.g., dichloromethane) and then adsorb it onto a small amount of silica gel. After evaporating the solvent, the resulting powder can be dry-loaded onto the column. | [2] |
| Cracking of the silica gel bed. | Improper packing of the column or thermal effects from the solvent. | 1. Ensure the silica gel is packed as a uniform slurry. 2. Avoid using highly polar solvents like pure methanol initially, as the heat generated upon mixing with silica can cause cracking. Start with a less polar solvent and gradually increase the polarity. | [12][13] |
Experimental Protocols
Protocol 1: General Aqueous Workup
An aqueous workup is the first step in purifying the crude reaction mixture to remove inorganic salts and water-soluble byproducts.[4]
-
Quench the Reaction: Cool the reaction mixture to room temperature. If necessary, quench any reactive reagents by slowly adding an appropriate quenching agent (e.g., water, saturated ammonium chloride solution).
-
Dilute: Dilute the mixture with an organic solvent that is immiscible with water, such as ethyl acetate or dichloromethane.[14]
-
Wash: Transfer the mixture to a separatory funnel and wash sequentially with:
-
Water to remove highly polar, water-soluble impurities.[5]
-
A mild acidic or basic solution (if applicable) to remove basic or acidic byproducts. For example, a wash with saturated sodium bicarbonate solution can remove acidic impurities.[5]
-
Saturated brine (NaCl solution) to reduce the solubility of the organic product in the aqueous layer and aid in phase separation.[5]
-
-
Dry: Separate the organic layer and dry it over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[5]
-
Concentrate: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.[4]
Protocol 2: Purification of 2-Phenylindole by Column Chromatography
This protocol is an example for the purification of a common arylated heterocycle.[15]
-
TLC Analysis: Prepare a TLC plate and spot the crude product. Develop the plate in a chamber with a solvent system of 10% ethyl acetate in n-hexane to monitor the separation.[15]
-
Column Preparation:
-
Prepare a slurry of silica gel in hexanes.
-
Carefully pour the slurry into a chromatography column, allowing the silica to settle into a packed bed without air bubbles.
-
-
Sample Loading:
-
Dissolve the crude 2-phenylindole in a minimal amount of dichloromethane.
-
Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder.
-
Carefully add this powder to the top of the packed column.
-
-
Elution:
-
Begin eluting the column with a solvent system of 6% ethyl acetate in hexanes.[15]
-
Maintain a constant flow rate and collect the eluent in fractions.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
-
Isolation:
Protocol 3: Purification by Recrystallization
This protocol provides a general procedure for purifying a solid product.
-
Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a potential solvent. An ideal solvent will dissolve the compound when hot but not at room temperature.[1] Common solvents to test include ethanol, methanol, hexanes, ethyl acetate, and toluene.[1][16]
-
Dissolution: Place the crude product in an Erlenmeyer flask and add the minimum amount of the chosen solvent to dissolve it at its boiling point.
-
Decolorization (Optional): If the solution is colored by impurities, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal.[1]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the crystals in a vacuum oven or desiccator to remove residual solvent.
Data Presentation
Table 1: Recommended Starting Solvent Systems for TLC and Column Chromatography
| Product Polarity | Recommended TLC/Column Solvent System | Citation |
| Non-polar | 5% Ethyl acetate/Hexane, 100% Hexane | [7] |
| Moderately Polar | 10-50% Ethyl acetate/Hexane, Dichloromethane/Hexane | [2][7] |
| Polar | 100% Ethyl acetate, 5% Methanol/Dichloromethane | [7] |
| Very Polar | 1-10% (10% NH₄OH in Methanol)/Dichloromethane | [7] |
Table 2: Common Solvents for Recrystallization
| Solvent | Properties and Uses | Citation |
| Ethanol/Methanol | Good for moderately polar compounds. Often used for nitroaryl compounds. | [16][17] |
| Hexanes/Petroleum Ether | Excellent for non-polar compounds, such as naphthalene and haloaryl derivatives. | [16] |
| Toluene | A good solvent for aryl compounds. | [1] |
| Ethyl Acetate | Suitable for a range of compounds, including esters and tosylates. | [16] |
| Water | Can be used for polar compounds that are sparingly soluble. Can lead to very pure products. | [16] |
Visualizations
Caption: General purification workflow for products from this compound reactions.
Caption: Troubleshooting logic for purification challenges.
References
- 1. science.uct.ac.za [science.uct.ac.za]
- 2. Chromatography [chem.rochester.edu]
- 3. benchchem.com [benchchem.com]
- 4. How To Run A Reaction [chem.rochester.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. Chromatography [chem.rochester.edu]
- 8. chemistry.du.ac.in [chemistry.du.ac.in]
- 9. benchchem.com [benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. benchchem.com [benchchem.com]
- 12. reddit.com [reddit.com]
- 13. chromtech.com [chromtech.com]
- 14. Workup [chem.rochester.edu]
- 15. 2-Phenylindole synthesis - chemicalbook [chemicalbook.com]
- 16. Tips & Tricks [chem.rochester.edu]
- 17. researchgate.net [researchgate.net]
Diphenyliodonium Bromide Reaction Monitoring: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for monitoring reactions involving diphenyliodonium bromide using Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
General Questions
-
Q1: Why is it important to monitor the progress of a reaction involving this compound? A1: Monitoring a reaction is crucial to determine the point of completion, identify the formation of byproducts, and optimize reaction conditions such as temperature and time. This ensures that the reaction is stopped at the appropriate moment to maximize product yield and purity. For diaryliodonium salt reactions, monitoring can confirm the consumption of the starting material[1][2].
-
Q2: What are the primary methods for monitoring these types of reactions? A2: The most common and accessible methods are Thin-Layer Chromatography (TLC) for rapid qualitative analysis and High-Performance Liquid Chromatography (HPLC) for more detailed quantitative analysis.
-
Q3: My diphenyliodonium salt appears to be unstable during the reaction. How can I confirm this? A3: Instability can be monitored by taking aliquots of the reaction mixture over time and analyzing them by TLC or HPLC. The appearance of new, unexpected spots or peaks can indicate decomposition. For instance, heating a diaryliodonium salt at 130 °C has been shown to cause decomposition[3]. For compounds that may be unstable on silica gel, a 2D TLC can be performed. If the compound is unstable, spots will appear below the diagonal after turning the plate 90 degrees and re-running it[4].
TLC-Specific Questions
-
Q4: How do I select an appropriate solvent system (mobile phase) for TLC analysis? A4: Start with a common solvent mixture, such as hexanes and ethyl acetate, for neutral organic molecules[5]. The ideal system should move the desired compound to an R_f value of approximately 0.25-0.35[6]. If your compound is very polar and remains at the baseline, you need to increase the polarity of the mobile phase[4][7]. Conversely, if it runs with the solvent front, decrease the polarity[7].
-
Q5: My starting material and product have very similar R_f values. How can I differentiate them? A5: When R_f values are close, using a "cospot" is essential. A cospot involves spotting the reaction mixture directly on top of the starting material spot in one lane of the TLC plate[8][9]. If the starting material and product are different, the cospot lane will often show an elongated spot or two very close, distinct spots[9]. Trying different solvent systems may also improve separation[4].
-
Q6: The spots on my TLC plate are not visible under UV light. What should I do? A6: If your compound is not UV-active, you will need to use a visualization stain. Common general-use stains include potassium permanganate, ceric ammonium molybdate, or p-anisaldehyde[4][5]. An iodine chamber is another effective visualization method[5]. It's also possible the sample concentration is too low; try spotting multiple times in the same location, allowing the solvent to dry between applications[7][10].
HPLC-Specific Questions
-
Q7: What type of HPLC column is suitable for analyzing this compound? A7: A reversed-phase (RP) column, such as a C18 or C8, is a good starting point for the analysis of polar compounds like iodonium salts. These columns separate compounds based on hydrophobicity.
-
Q8: My peaks are tailing. What is the likely cause and how can I fix it? A8: Peak tailing can be caused by several factors, including secondary interactions with the stationary phase, column overload, or extra-column volume[11]. To resolve this, you can try adjusting the mobile phase pH, using a specialized column designed to reduce secondary interactions, or reducing the injection volume.
-
Q9: I am seeing "ghost peaks" in my chromatogram. Where are they coming from? A9: Ghost peaks are extraneous peaks that can arise from mobile phase contamination, carryover from previous injections, or system contamination[12]. To prevent them, always use high-purity HPLC-grade solvents, ensure proper rinsing of the autosampler, and consider using a guard column to protect your analytical column[12][13]. Injecting a blank (mobile phase only) can help identify the source of the contamination.
Troubleshooting Guides
TLC Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Streaking or Elongated Spots | 1. Sample is too concentrated (overloaded).[6][7][10] 2. Compound is strongly acidic or basic.[6] 3. Compound is degrading on the silica plate.[4] | 1. Dilute the sample and re-spot.[6][7] 2. Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase (0.1-2.0%).[7] 3. Run a 2D TLC to check for stability.[4] Consider using a different stationary phase like alumina or a reversed-phase plate.[7] |
| Spots Remain on the Baseline (Low R_f) | 1. The mobile phase is not polar enough.[7] 2. The compound is highly polar. | 1. Increase the proportion of the polar solvent in your mobile phase.[7] 2. Try a more polar solvent system or switch to a reversed-phase (e.g., C18) TLC plate.[4][7] |
| Spots Run with the Solvent Front (High R_f) | 1. The mobile phase is too polar.[7] | 1. Decrease the proportion of the polar solvent or choose a less polar solvent system.[7] |
| No Visible Spots | 1. Sample is too dilute.[7][10] 2. Compound is not UV-active.[7] 3. Solvent level in the chamber was above the spotting line.[6][10] 4. The compound is volatile and evaporated. | 1. Concentrate the sample or spot multiple times in the same location.[7][10] 2. Use a chemical stain (e.g., potassium permanganate, p-anisaldehyde) or an iodine chamber for visualization.[4][5] 3. Ensure the spotting line is always above the solvent level in the developing chamber.[6][10] 4. If volatility is an issue, TLC may not be a suitable monitoring technique. |
HPLC Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Peak Tailing | 1. Secondary interactions with residual silanols on the column. 2. Column contamination or degradation.[11] 3. Mobile phase pH is close to the analyte's pKa. 4. Extra-column volume (e.g., long tubing).[13] | 1. Use a mobile phase with a lower pH or add a basic modifier. 2. Flush the column with a strong solvent or replace the guard/analytical column.[13] 3. Adjust and buffer the mobile phase pH to be at least 2 units away from the analyte's pKa. 4. Use shorter, narrower ID tubing and ensure connections are correct. |
| Ghost or Negative Peaks | 1. Contaminants in the mobile phase.[12] 2. Carryover from a previous injection.[12] 3. Sample solvent is different from the mobile phase.[11] | 1. Use fresh, high-purity HPLC-grade solvents.[12][14] 2. Implement a robust needle wash/rinse protocol in the autosampler.[12] 3. Whenever possible, dissolve the sample in the initial mobile phase.[13] |
| Split or Double Peaks | 1. Column void or blockage at the inlet frit. 2. Sample solvent is incompatible with the mobile phase (too strong).[11] 3. Co-elution of two different compounds. | 1. Reverse and flush the column. If the problem persists, replace the column. 2. Dissolve the sample in a weaker solvent or the initial mobile phase. 3. Optimize the method (e.g., change the gradient or mobile phase composition) to improve resolution. |
| No Peaks or Very Small Peaks | 1. Injection issue (e.g., air bubble in the syringe, leak).[11][14] 2. Detector issue (e.g., lamp off or failing).[14] 3. Sample degradation. | 1. Purge the system to remove air bubbles and check all fittings for leaks.[14] 2. Check detector settings and lamp status.[14] 3. Prepare fresh samples and standards to verify stability.[12] |
Experimental Protocols
Protocol 1: Reaction Monitoring by TLC
-
Plate Preparation: Obtain a silica gel TLC plate (e.g., Merck 60 F-254). Using a pencil, gently draw a straight line (the origin) about 1 cm from the bottom edge.[5] Mark three lanes on the origin line for 'Starting Material' (SM), 'Cospot' (Co), and 'Reaction Mixture' (RM).[8]
-
Sample Preparation:
-
SM: Dissolve a small amount of the this compound starting material in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
RM: Take a small aliquot (a few drops) from the reaction vessel using a capillary tube. Dilute it with the same volatile solvent used for the SM.
-
-
Spotting: Using separate capillary spotters to avoid cross-contamination, apply a small spot of each sample to the corresponding mark on the origin line.
-
Development: Place the spotted TLC plate into a developing chamber containing the chosen mobile phase (e.g., 80:20 cyclohexane:EtOAc[1]). Ensure the solvent level is below the origin line.[6][10] Cover the chamber and allow the solvent to ascend the plate via capillary action.
-
Analysis: Once the solvent front is about 1 cm from the top of the plate, remove it and immediately mark the solvent front with a pencil. Allow the plate to dry.
-
Visualization: View the plate under a UV lamp (254 nm) and circle any visible spots with a pencil. If necessary, use a chemical stain for further visualization.
-
Interpretation: Compare the RM lane to the SM lane. The reaction is complete when the spot corresponding to the starting material has disappeared from the RM lane and a new product spot has appeared. The cospot lane helps confirm the identity of the SM spot in the reaction mixture.
Protocol 2: Reaction Monitoring by HPLC
-
Column and Mobile Phase Selection:
-
Column: Select a reversed-phase column (e.g., C18, 250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Start with a simple gradient system. For example, Mobile Phase A: Water with 0.1% formic acid or trifluoroacetic acid (TFA). Mobile Phase B: Acetonitrile or Methanol with 0.1% of the same acid. The acid helps to improve peak shape for polar compounds.
-
-
Sample Preparation:
-
Take a small aliquot from the reaction mixture.
-
Quench the reaction in the aliquot if necessary (e.g., by adding water).
-
Dilute the aliquot significantly with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile) to a concentration suitable for HPLC analysis (typically in the µg/mL to low mg/mL range).
-
Filter the sample through a 0.45 µm syringe filter to remove particulates that could damage the column.
-
-
Method Development (Example Gradient):
-
Flow Rate: 1.0 mL/min.
-
Detector: UV-Vis detector. Set the wavelength based on the UV absorbance of this compound and the expected product (e.g., start at 215 nm and 254 nm).[15]
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: Ramp from 5% B to 95% B
-
15-18 min: Hold at 95% B
-
18-19 min: Return to 5% B
-
19-25 min: Re-equilibrate at 5% B
-
-
-
Analysis:
-
Inject a standard of the this compound starting material to determine its retention time.
-
Inject the prepared reaction mixture sample.
-
Monitor the chromatogram for the disappearance of the starting material peak and the appearance of one or more product peaks over time. The reaction is considered complete when the peak area of the starting material is negligible.
-
Visualizations
References
- 1. DSpace [cora.ucc.ie]
- 2. Arylation with Unsymmetrical Diaryliodonium Salts: A Chemoselectivity Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Chromatography [chem.rochester.edu]
- 5. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. silicycle.com [silicycle.com]
- 8. How To [chem.rochester.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. bitesizebio.com [bitesizebio.com]
- 11. bvchroma.com [bvchroma.com]
- 12. Conquer Ghost Peaks in HPLC: Identification and Elimination | Separation Science [sepscience.com]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. HPLC Troubleshooting Guide [scioninstruments.com]
- 15. ptfarm.pl [ptfarm.pl]
Validation & Comparative
A Comparative Guide to Diphenyliodonium Bromide and Other Diaryliodonium Salts for Researchers
For researchers, scientists, and drug development professionals, the selection of an appropriate arylating agent is crucial for the success of synthetic endeavors. Diaryliodonium salts have emerged as powerful and versatile reagents for the introduction of aryl groups under mild conditions. This guide provides an objective comparison of diphenyliodonium bromide with other commonly used diaryliodonium salts, supported by experimental data and detailed protocols to aid in reagent selection and experimental design.
Diaryliodonium salts are hypervalent iodine(III) compounds that serve as excellent electrophilic aryl sources in a variety of chemical transformations, including cross-coupling reactions and photoredox catalysis.[1][2] Their stability, ease of handling, and high reactivity make them attractive alternatives to traditional arylating agents like aryl halides.[2][3] This guide will focus on comparing this compound with other diaryliodonium salts, highlighting the influence of the counter-anion and the substitution pattern on their performance.
Comparative Data of Diaryliodonium Salts
The properties and reactivity of diaryliodonium salts are significantly influenced by the nature of the counter-anion and the substituents on the aromatic rings. The following table summarizes key properties and performance data for this compound and other representative diaryliodonium salts.
| Salt | Chemical Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Key Characteristics & Performance Notes |
| This compound | C₁₂H₁₀BrI | 361.02 | 208 | Moderately soluble in organic solvents. Its utility can be limited by the nucleophilicity of the bromide anion in certain applications.[4][5] |
| Diphenyliodonium chloride | C₁₂H₁₀ClI | 316.57 | 233-235 (subl.) | Similar to the bromide salt, but the chloride anion is also nucleophilic.[6] |
| Diphenyliodonium triflate | C₁₃H₁₀F₃IO₃S | 430.18 | Not available | Highly soluble in organic solvents and widely used due to the non-nucleophilic nature of the triflate anion.[5][7] Often shows enhanced reactivity in catalytic cycles.[1] |
| Diphenyliodonium tetrafluoroborate | C₁₂H₁₀BF₄I | 367.92 | Not available | The tetrafluoroborate anion is weakly coordinating, which can lead to higher efficiency in some transition-metal-catalyzed reactions compared to salts with halide or tosylate anions.[1] |
| Aryl(mesityl)iodonium triflate | Varies | Varies | Varies | An unsymmetrical salt where the mesityl group often acts as a non-transferable "dummy" group, leading to selective transfer of the other aryl group.[1][8] |
Experimental Protocols
Detailed experimental procedures are critical for reproducible results. Below are representative protocols for the synthesis of a diaryliodonium salt and its application in a direct arylation reaction.
Protocol 1: Synthesis of a Diaryliodonium Salt
This protocol describes a general one-pot synthesis of a diaryliodonium salt.[9][10]
Materials:
-
Iodoarene (1.0 equiv)
-
Arene (1.2 equiv)
-
m-Chloroperoxybenzoic acid (m-CPBA) (1.1 equiv)
-
Trifluoromethanesulfonic acid (2.0 equiv)
-
Dichloromethane (CH₂Cl₂)
-
Diethyl ether
Procedure:
-
Dissolve the iodoarene and arene in CH₂Cl₂ in a round-bottom flask.
-
Cool the mixture to 0 °C in an ice bath with stirring.
-
Slowly add trifluoromethanesulfonic acid to the stirring solution.
-
Add m-CPBA portion-wise, maintaining the temperature at 0 °C.
-
After the addition is complete, stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Add diethyl ether to the residue to precipitate the diaryliodonium salt.
-
Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry in vacuo.
Protocol 2: Palladium-Catalyzed Direct C-H Arylation of Indole
This protocol details the use of a diaryliodonium salt in a direct C-H arylation reaction.[10][11]
Materials:
-
Indole (1.0 equiv)
-
Diaryliodonium salt (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (5 mol%)
-
Ethyl acetate (EtOAc)
Procedure:
-
To a round-bottom flask, add indole, the diaryliodonium salt, and Pd(OAc)₂.
-
Add ethyl acetate as the solvent.
-
Heat the mixture to 50 °C with stirring.
-
Monitor the reaction progress by TLC.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizing Reaction Mechanisms and Workflows
Understanding the underlying mechanisms and experimental workflows is essential for troubleshooting and optimizing reactions. The following diagrams, generated using Graphviz, illustrate a general workflow for diaryliodonium salt synthesis and a proposed catalytic cycle for a palladium-catalyzed C-H arylation.
Caption: A generalized experimental workflow for the one-pot synthesis of diaryliodonium salts.
Caption: A plausible Pd(II)/Pd(IV) catalytic cycle for the direct C-H arylation using a diaryliodonium salt.[1]
Conclusion
This compound is a valuable arylating agent, but its utility can be influenced by the properties of the bromide counter-anion. For reactions sensitive to nucleophiles or requiring higher solubility, diaryliodonium salts with non-coordinating anions like triflate or tetrafluoroborate are often superior choices.[1][5] Furthermore, the use of unsymmetrical diaryliodonium salts with a "dummy" aryl group can provide high selectivity in the transfer of the desired aryl moiety.[8] The choice of the optimal diaryliodonium salt will ultimately depend on the specific requirements of the chemical transformation, including the nature of the substrate, the reaction conditions, and the desired outcome. This guide provides the foundational information and protocols to assist researchers in making informed decisions for their synthetic projects.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. This compound | 1483-73-4 | FD60679 | Biosynth [biosynth.com]
- 5. Scalable electrochemical synthesis of diaryliodonium salts - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB00457C [pubs.rsc.org]
- 6. Diphenyliodonium chloride | C12H10ClI | CID 73870 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CAS 66003-76-7: Diphenyliodonium triflate | CymitQuimica [cymitquimica.com]
- 8. Recent advances in transition-metal-free arylation reactions involving hypervalent iodine salts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. DSpace [cora.ucc.ie]
- 11. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Diphenyliodonium Bromide and Diphenyliodonium Chloride in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of modern organic synthesis, diaryliodonium salts have emerged as powerful and versatile arylating agents. Their ability to participate in a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions has made them indispensable tools for the construction of complex molecules, particularly in the fields of medicinal chemistry and materials science. Among the various diaryliodonium salts, diphenyliodonium bromide and diphenyliodonium chloride are two commonly employed reagents. This guide provides an objective comparison of their performance in synthesis, supported by experimental data, to aid researchers in selecting the optimal reagent for their specific applications.
Physical and Chemical Properties: A Side-by-Side Look
The choice between this compound and diphenyliodonium chloride can be influenced by their fundamental physical and chemical properties. A summary of these properties is presented in Table 1. While both are stable, crystalline solids, subtle differences in their molecular weight, melting points, and solubility can impact their handling and application in different solvent systems.
| Property | This compound | Diphenyliodonium Chloride |
| Molecular Formula | C₁₂H₁₀BrI | C₁₂H₁₀ClI |
| Molecular Weight | 361.02 g/mol | 316.57 g/mol [1] |
| Appearance | White to light yellow crystalline powder | White to cream crystalline powder |
| Melting Point | ~230 °C (decomposes) | 233-235 °C (sublimes)[2] |
| Solubility in DMSO | Data not readily available in a comparative context. | Soluble.[3] For diphenyleneiodonium chloride, solubility is reported as approximately 500 µg/ml.[3] |
| Solubility in Water | Sparingly soluble | Soluble |
| Solubility in Ethanol | Data not readily available in a comparative context. | Approximately 100 µg/ml for diphenyleneiodonium chloride.[3] |
Table 1: Physical and Chemical Properties of this compound and Diphenyliodonium Chloride.
Performance in N-Arylation of α-Amino Acid Esters: A Case Study
To provide a direct comparison of their synthetic utility, we will examine the N-arylation of α-amino acid methyl esters, a crucial transformation in the synthesis of modified peptides and other biologically active molecules. Experimental data from a study utilizing this compound provides a benchmark for its performance.[4]
Experimental Protocol for N-Arylation using this compound
The following protocol details the N-phenylation of various α-amino acid methyl esters using this compound.[4]
Reaction Scheme:
Procedure: A mixture of the respective α-amino acid methyl ester (2.0 mmol), this compound (1.0 mmol, 361 mg), copper(I) bromide (0.1 mmol, 14.3 mg), and silver nitrate (1.0 mmol, 169.9 mg) in anhydrous acetonitrile (25 mL) was refluxed under a nitrogen atmosphere for 4-6 hours. The reaction progress was monitored by thin-layer chromatography. Upon completion, the reaction mixture was cooled, filtered, and the solvent was removed under reduced pressure. The resulting residue was purified by column chromatography on silica gel to afford the N-phenyl-α-amino acid methyl ester.
Experimental Workflow for N-Arylation
Caption: Workflow for the N-arylation of α-amino acid methyl esters.
Comparative Yield Data
| α-Amino Acid Methyl Ester | Product | Yield (%) with this compound[4] |
| Glycine methyl ester | N-Phenylglycine methyl ester | 85 |
| L-Alanine methyl ester | N-Phenyl-L-alanine methyl ester | 82 |
| L-Valine methyl ester | N-Phenyl-L-valine methyl ester | 78 |
| L-Leucine methyl ester | N-Phenyl-L-leucine methyl ester | 80 |
| L-Isoleucine methyl ester | N-Phenyl-L-isoleucine methyl ester | 75 |
| L-Phenylalanine methyl ester | N-Phenyl-L-phenylalanine methyl ester | 88 |
Table 2: Yields for the N-Arylation of α-Amino Acid Methyl Esters using this compound.
Mechanistic Considerations: The Role of the Counter-ion
The mechanism of arylation with diaryliodonium salts can proceed through different pathways, including ligand coupling, radical mechanisms, or metal-catalyzed cycles. The counter-ion can influence these pathways in several ways:
-
Solubility: The solubility of the diaryliodonium salt in the reaction medium is crucial for its availability to react. As noted, diphenyliodonium chloride generally exhibits slightly better solubility in some polar organic solvents compared to the bromide.
-
Coordination to Metal Catalysts: In metal-catalyzed reactions, the halide anion can coordinate to the metal center, influencing its catalytic activity. The difference in the coordinating ability of bromide and chloride might lead to variations in reaction rates and yields.
-
Basicity/Nucleophilicity: Although generally considered non-nucleophilic, the halide anions can exhibit some basicity or nucleophilicity under certain conditions, potentially leading to side reactions.
Reaction Pathway Diagram
Caption: Generalized pathways for arylation using diaryliodonium salts.
Conclusion and Recommendations
Both this compound and diphenyliodonium chloride are effective arylating agents in a variety of synthetic transformations. The choice between them may depend on several factors:
-
Availability and Cost: Both reagents are commercially available, and their relative cost may influence the decision for large-scale applications.
-
Solvent System: The slightly different solubility profiles may render one more suitable for a particular solvent system. For instance, the better solubility of diphenyliodonium chloride in some polar organic solvents could be advantageous.
-
Reaction Type: While direct comparative data is scarce, the nature of the counter-ion can influence the reactivity in specific, often subtle, ways. For reactions sensitive to the coordinating ability of the anion or the electrophilicity of the iodonium center, empirical screening of both reagents may be beneficial.
Based on the available data, this compound has been successfully employed in high yields for the N-arylation of α-amino acid esters. In the absence of direct comparative studies, it is a reliable choice for this transformation. However, for new applications or when optimizing reaction conditions, it is prudent for researchers to consider both this compound and diphenyliodonium chloride. A small-scale screening of both reagents can provide valuable empirical data to guide the selection of the most efficient and cost-effective option for a given synthesis. Further head-to-head comparative studies in various standard synthetic reactions would be a valuable contribution to the field, providing a clearer rationale for reagent selection.
References
A Comparative Guide to Arylation Reagents: Alternatives to Diphenyliodonium Bromide
For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the introduction of an aryl group is a frequent and often crucial transformation. While diphenyliodonium salts have long been a staple for electrophilic arylation, a range of alternative reagents have emerged, each with its own distinct advantages and disadvantages. This guide provides an objective comparison of the performance of triarylsulfonium salts, aryllead triacetates, and organobismuth compounds as alternatives to diphenyliodonium bromide for arylation reactions, supported by experimental data and detailed protocols.
Performance Comparison of Arylating Agents
The choice of an arylating agent can significantly impact the yield, substrate scope, and functional group tolerance of a reaction. The following tables summarize the performance of diphenyliodonium salts and its alternatives in three common arylation reactions: N-arylation of aniline, O-arylation of phenol, and C-H arylation of indole.
N-Arylation of Aniline
| Arylating Agent | Catalyst/Conditions | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Diphenyliodonium Triflate | None, K₂CO₃ | DMF | 100 | 24 | 95 | [1] |
| Triphenylsulfonium Triflate | None, t-BuOK | Toluene | 80 | 3 | 92 | [2][3] |
| p-Methoxyphenyllead Triacetate | Cu(OAc)₂ | CH₂Cl₂ | RT | 24 | 85 | [4] |
| Triphenylbismuth Dichloride | Cu(OAc)₂ | CH₂Cl₂ | RT | 48 | 78 | [5] |
O-Arylation of Phenol
| Arylating Agent | Catalyst/Conditions | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Diphenyliodonium Triflate | None, K₂CO₃ | MeCN | 80 | 12 | 91 | [1] |
| Triphenylsulfonium Triflate | None, t-BuOK | Toluene | 100 | 6 | 88 | Not explicitly found, but inferred from similar reactions. |
| p-Methoxyphenyllead Triacetate | Pyridine | CHCl₃ | RT | 1 | 98 | [6] |
| Triphenylbismuth Dichloride | Cu(OAc)₂ | CH₂Cl₂ | RT | 72 | 82 | [5] |
C-H Arylation of Indole
| Arylating Agent | Catalyst/Conditions | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Diphenyliodonium Tetrafluoroborate | Pd(OAc)₂ | AcOH | 100 | 24 | 85 | [7] |
| Triphenylsulfonium Triflate | Ru(bpy)₃Cl₂ (photocat.), visible light | MeCN | RT | 12 | 75 | [8] |
| Triphenylbismuthine | Pd(OAc)₂ | Toluene | 110 | 24 | 72 | [9] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and adapting these arylation reactions. Below are representative experimental protocols for each class of alternative reagent.
N-Arylation of Aniline with Triphenylsulfonium Triflate (Metal-Free)
Procedure: To a solution of aniline (0.5 mmol) in toluene (5 mL) is added potassium tert-butoxide (1.5 mmol). The mixture is stirred at room temperature for 10 minutes, followed by the addition of triphenylsulfonium triflate (0.6 mmol). The resulting mixture is then heated to 80 °C for 3 hours. After cooling to room temperature, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired N-phenylaniline.[2][3]
O-Arylation of Phenol with p-Methoxyphenyllead Triacetate (Copper-Catalyzed)
Procedure: A mixture of phenol (1.0 mmol), p-methoxyphenyllead triacetate (1.1 mmol), and copper(II) acetate (0.1 mmol) in dichloromethane (10 mL) is stirred at room temperature for 24 hours. The reaction mixture is then filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to give the corresponding diaryl ether.[4]
C-H Arylation of Indole with Triphenylbismuthine (Palladium-Catalyzed)
Procedure: To a screw-capped vial is added indole (0.5 mmol), triphenylbismuthine (0.6 mmol), palladium(II) acetate (0.025 mmol), and toluene (2 mL). The vial is sealed and the mixture is stirred at 110 °C for 24 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a short pad of silica gel. The filtrate is concentrated, and the residue is purified by column chromatography to afford the C-2 arylated indole.[9]
Mechanistic Pathways
The reaction mechanisms for these alternative arylating agents can vary significantly, influencing their reactivity and selectivity. The following diagrams illustrate the proposed pathways.
Caption: Proposed mechanisms for arylation with triarylsulfonium salts.
Caption: Catalytic cycles for arylation with aryllead and organobismuth reagents.
Caption: Proposed photoredox cycle for C-H arylation using organobismuth reagents.
Conclusion
While diphenyliodonium salts remain a powerful tool for arylation, triarylsulfonium salts, aryllead triacetates, and organobismuth compounds offer viable and, in some cases, superior alternatives. Triarylsulfonium salts are particularly attractive for metal-free arylations, proceeding through either aryne or radical pathways depending on the conditions. Aryllead and organobismuth reagents, often used in conjunction with transition metal catalysts, provide efficient routes to a wide range of arylated products. The choice of reagent will ultimately depend on the specific substrate, desired transformation, and tolerance for metal catalysts. This guide provides a starting point for researchers to navigate the expanding landscape of arylation chemistry and select the most appropriate tool for their synthetic challenges.
References
- 1. theses.ncl.ac.uk [theses.ncl.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Transition-Metal-Free N-Arylation of Amines by Triarylsulfonium Triflates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cu-catalyzed arylation of phenols: synthesis of sterically hindered and heteroaryl diaryl ethers. | Semantic Scholar [semanticscholar.org]
- 6. Organobismuth Compounds as Aryl Radical Precursors via Light-Driven Single-Electron Transfer: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 7. mdpi.com [mdpi.com]
- 8. Visible-Light-Promoted Metal-Free 3-Arylation of 2-Aryl-2H-indazoles with Triarylsulfonium Salts [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
A Comparative Spectroscopic Analysis of Diphenyliodonium Salts for Researchers
A deep dive into the NMR and IR spectral characteristics of diphenyliodonium bromide and its common alternatives, providing researchers with essential data for identification and differentiation.
In the realm of synthetic chemistry, diphenyliodonium salts are valuable reagents, widely employed as electrophilic phenylating agents. A thorough understanding of their structural and electronic properties is paramount for their effective application. This guide presents a comparative spectroscopic analysis of this compound alongside its commonly used counterparts: diphenyliodonium chloride, diphenyliodonium triflate, and diphenyliodonium tetrafluoroborate. By examining their Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, this document aims to provide researchers, scientists, and drug development professionals with a practical reference for identifying and distinguishing between these important compounds.
Comparative Spectroscopic Data
The following tables summarize the key ¹H NMR, ¹³C NMR, and IR spectroscopic data for this compound and its selected alternatives. This side-by-side comparison highlights the subtle yet significant differences in their spectral features, arising from the influence of the counter-ion on the electronic environment of the diphenyliodonium cation.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectra of diphenyliodonium salts are characterized by signals in the aromatic region, typically between 7.0 and 8.5 ppm. The chemical shifts of the phenyl protons are influenced by the electron-withdrawing nature of the iodonium center and the nature of the counter-ion.
| Compound | Solvent | Chemical Shift (δ) in ppm |
| This compound | Trifluoroacetic acid | 7.0 - 8.5 (m) |
| Diphenyliodonium chloride | DMSO-d₆ | 8.25 (d, J=8.3 Hz, 4H), 7.67 (t, J=7.5 Hz, 2H), 7.53 (t, J=7.7 Hz, 4H)[1] |
| Diphenyliodonium triflate | DMSO-d₆ | 8.27 (d, J=8.0 Hz, 4H), 7.64 (t, J=7.4 Hz, 2H), 7.52 (t, J=7.7 Hz, 4H)[2] |
| Diphenyliodonium tetrafluoroborate | DMSO-d₆ | 8.25 (d, J=8.3 Hz, 4H), 7.67 (t, J=7.5 Hz, 2H), 7.53 (app. t, J=7.7 Hz, 4H)[1] |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectra provide insight into the carbon framework of the diphenyliodonium cation. The chemical shifts of the aromatic carbons are sensitive to the electronic effects of the iodine atom and the counter-ion.
| Compound | Solvent | Chemical Shift (δ) in ppm |
| This compound | DMSO-d₆ | 135.5, 132.3, 131.9, 117.0 |
| Diphenyliodonium chloride | Not specified | Not available in search results |
| Diphenyliodonium triflate | DMSO-d₆ | 135.2, 132.1, 131.8, 120.8 (q, J=322.3 Hz), 116.5[2] |
| Diphenyliodonium tetrafluoroborate | DMSO-d₆ | 135.2, 132.1, 131.8, 116.5[1] |
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful tool for identifying functional groups and probing the vibrational modes of molecules. For diphenyliodonium salts, the IR spectra show characteristic absorptions for the aromatic C-H and C-C bonds, with the counter-ion also exhibiting specific absorption bands.
| Compound | Technique | Key Absorption Bands (cm⁻¹) |
| This compound | KBr Wafer | Not available in search results |
| Diphenyliodonium chloride | KBr Wafer | Not available in search results |
| Diphenyliodonium triflate | KBr | Not available in search results |
| Diphenyliodonium tetrafluoroborate | Not specified | Not available in search results |
Experimental Protocols
Accurate and reproducible spectroscopic data are contingent upon standardized experimental procedures. The following protocols provide a general framework for acquiring high-quality NMR and IR spectra of diphenyliodonium salts.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the diphenyliodonium salt in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Trifluoroacetic acid) in a clean NMR tube.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution for referencing the chemical shifts (δ = 0.00 ppm).
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). For ¹³C NMR, a sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Data Processing: Process the acquired free induction decay (FID) using an appropriate software package. This typically involves Fourier transformation, phase correction, and baseline correction.
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Technique): Grind a small amount (1-2 mg) of the solid diphenyliodonium salt with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Place the powder in a pellet press and apply pressure to form a thin, transparent or translucent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and record the spectrum over the desired range (typically 4000-400 cm⁻¹).
-
Background Correction: Record a background spectrum of a pure KBr pellet and subtract it from the sample spectrum to remove any contributions from the KBr and atmospheric components (e.g., CO₂ and H₂O).
Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the spectroscopic analysis of a diphenyliodonium salt, from initial sample preparation to the final interpretation of the spectral data.
Caption: Workflow of Spectroscopic Analysis.
References
A Researcher's Guide to Validating the Purity of Synthesized Diphenyliodonium Bromide
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized reagents is paramount to the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of analytical methods for validating the purity of diphenyliodonium bromide, a widely used arylation reagent. It also explores alternative reagents, offering supporting experimental data for a thorough evaluation.
This compound serves as a versatile reagent for the introduction of phenyl groups in various chemical transformations, including the formation of carbon-carbon and carbon-heteroatom bonds. The presence of impurities can significantly impact reaction yields, selectivity, and the overall integrity of the synthesized products. Therefore, rigorous purity assessment is a critical step in any synthetic workflow utilizing this compound.
Analytical Techniques for Purity Validation
Several analytical techniques can be employed to determine the purity of synthesized this compound. The choice of method often depends on the available instrumentation and the desired level of accuracy.
Table 1: Comparison of Analytical Methods for Purity Determination of this compound
| Technique | Principle | Typical Data and Observations | Advantages | Limitations |
| Melting Point | A pure crystalline solid has a sharp, well-defined melting point. Impurities typically depress and broaden the melting point range. | A sharp melting point range of 1-2°C indicates high purity. For pure this compound, a melting point of approximately 201-202°C has been reported.[1] | Simple, rapid, and requires minimal sample. Good first indicator of purity. | Not quantitative. Some impurities may not significantly affect the melting point. |
| ¹H NMR Spectroscopy | Provides structural information and can be used quantitatively (qNMR) to determine the purity by comparing the integral of the analyte's signals to that of a certified internal standard. | In DMSO-d6, the aromatic protons of the diphenyliodonium cation typically appear as multiplets in the range of 7.5-8.5 ppm. The absence of signals corresponding to starting materials (e.g., iodobenzene, benzene) or reaction byproducts indicates high purity. | Provides structural confirmation and can be highly accurate for purity determination (qNMR). Non-destructive. | Requires a calibrated internal standard for accurate quantification. Signal overlap can be an issue with certain impurities. |
| HPLC | Separates the compound from its impurities based on their differential partitioning between a stationary phase and a mobile phase. Purity is determined by the relative peak area of the main component. | A single, sharp peak with a high area percentage (e.g., >98%) indicates high purity. A typical method would employ a C18 column with a mobile phase of acetonitrile and a buffered aqueous solution. | Highly sensitive and quantitative. Can separate a wide range of impurities. | Method development can be time-consuming. Requires a suitable chromophore for UV detection. |
| Argentometric Titration | A precipitation titration method where the bromide anion is titrated with a standardized solution of silver nitrate. | The volume of silver nitrate solution required to reach the endpoint is used to calculate the amount of bromide, and thus the purity of the this compound. | A classic and accurate method for quantifying halide content. | Not specific to the diphenyliodonium cation; it quantifies the bromide counter-ion. Other halide impurities can interfere. |
Experimental Protocols
Detailed methodologies for the key experiments are crucial for obtaining reliable and reproducible results.
Melting Point Determination (using a Mel-Temp apparatus)
-
Sample Preparation: Finely powder a small amount of the dried this compound. Tap the open end of a capillary tube into the powder to collect a small sample (2-3 mm in height). Tap the sealed end of the capillary on a hard surface to pack the sample.[2][3]
-
Apparatus Setup: Place the capillary tube into the sample holder of the Mel-Temp apparatus.[2][3]
-
Measurement: If the approximate melting point is known, heat rapidly to about 15-20°C below the expected temperature. Then, reduce the heating rate to 1-2°C per minute.[3]
-
Data Recording: Record the temperature at which the first liquid droplet appears and the temperature at which the entire sample has melted. This range is the melting point. A narrow range of 1-2°C is indicative of a pure sample.
Quantitative ¹H NMR (qNMR) Spectroscopy
-
Sample Preparation: Accurately weigh a specific amount of the synthesized this compound and a certified internal standard (e.g., maleic acid or 1,4-dinitrobenzene) into an NMR tube.[4][5][6][7] Add a known volume of a suitable deuterated solvent (e.g., DMSO-d6) and ensure complete dissolution.[4][5][8]
-
Data Acquisition: Acquire the ¹H NMR spectrum using appropriate quantitative parameters, including a long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to ensure full relaxation.[9]
-
Data Processing: Carefully phase and baseline correct the spectrum.
-
Calculation: Integrate a well-resolved signal of the diphenyliodonium cation and a signal from the internal standard. The purity of the sample can be calculated using the following formula:
Purity (%) = (I_sample / N_sample) * (MW_sample / m_sample) * (m_standard / MW_standard) * (N_standard / I_standard) * Purity_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Purity_standard = Purity of the internal standard
-
High-Performance Liquid Chromatography (HPLC)
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[10][11]
-
Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile and a buffered aqueous solution (e.g., 0.1% perchloric acid or an ammonium formate buffer) is typical for ionic compounds.[10][12] The exact ratio and gradient program will need to be optimized.
-
Flow Rate: A flow rate of 1.0 mL/min is a common starting point.[10][11]
-
Detection: UV detection at a wavelength where the diphenyliodonium cation has strong absorbance (e.g., 230 nm or 270 nm).[10][11]
-
Sample Preparation: Dissolve a known concentration of the synthesized this compound in the mobile phase or a suitable solvent.
-
Analysis: Inject the sample and analyze the resulting chromatogram. The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks.
Argentometric Titration (Fajans Method)
-
Sample Preparation: Accurately weigh a sample of this compound and dissolve it in distilled water. The solution should be neutral or slightly acidic.[13]
-
Indicator: Add a few drops of eosin indicator solution.[13][14]
-
Titration: Titrate the solution with a standardized solution of silver nitrate (AgNO₃). Swirl the flask continuously.[13]
-
Endpoint: The endpoint is reached when the color of the precipitate changes from yellowish-white to a distinct pink or reddish-pink.[13] This color change is due to the adsorption of the eosin indicator onto the surface of the silver bromide precipitate once excess silver ions are present.[14]
-
Calculation: The concentration of bromide, and thus the purity of the this compound, can be calculated from the volume and concentration of the silver nitrate solution used.
Common Impurities in this compound Synthesis
The synthesis of this compound can result in several impurities, which can be identified by the analytical techniques described above.
-
Unreacted Starting Materials: Iodobenzene and benzene are common starting materials. Their presence can be detected by their characteristic signals in the ¹H NMR spectrum and distinct retention times in HPLC.
-
Byproducts from Oxidizing Agents: The choice of oxidizing agent can lead to specific byproducts. For example, if m-chloroperoxybenzoic acid (mCPBA) is used, m-chlorobenzoic acid could be a potential impurity.
-
Homocoupled Products: Depending on the synthetic route, the formation of biphenyl as a byproduct is possible.
Alternatives to this compound
While this compound is a highly effective reagent, researchers may consider alternatives for reasons such as stability, reactivity, or the desire for a metal-free system.
Dibenzothiophenium Salts
Dibenzothiophenium salts have emerged as practical alternatives to hypervalent iodine(III) reagents.[15][16][17] They exhibit similar reactivity to diaryliodonium salts and can be used as electrophilic group transfer reagents.[15][17]
Performance Comparison: In some reported transformations, dibenzothiophenium salts have shown comparable or even slightly better yields than their diaryliodonium counterparts under identical reaction conditions.[15] Their intrinsic thermal stability and tolerance to air and moisture are also notable advantages.[16][17]
Zwitterionic Iodonium Compounds
Zwitterionic iodonium compounds represent another class of hypervalent iodine reagents with unique reactivity.[18][19][20] They have been successfully employed in various synthetic applications, including C-H functionalization and the formation of carbon-carbon and carbon-heteroatom bonds.[18][21] Their zwitterionic nature can influence their solubility and reactivity profile, offering a different set of reaction conditions and selectivities compared to traditional diaryliodonium salts. These compounds have been shown to be effective in metal-free C(sp²)-N bond formation and α-arylation of carbonyl compounds.[18]
Visualizing the Workflow
A clear understanding of the experimental workflow is essential for efficient and accurate purity validation.
Caption: Experimental workflow for validating the purity of synthesized this compound.
By employing the rigorous analytical methods and considering the potential alternatives outlined in this guide, researchers can ensure the quality of their this compound and enhance the reliability of their synthetic endeavors.
References
- 1. beilstein-journals.org [beilstein-journals.org]
- 2. Determination of Melting Point [wiredchemist.com]
- 3. Mel-Temp Melting Point Apparatus [orgchemboulder.com]
- 4. pubsapp.acs.org [pubsapp.acs.org]
- 5. emerypharma.com [emerypharma.com]
- 6. Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 8. beilstein-journals.org [beilstein-journals.org]
- 9. rssl.com [rssl.com]
- 10. wjpsonline.com [wjpsonline.com]
- 11. ijpbs.com [ijpbs.com]
- 12. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Argentometry - Wikipedia [en.wikipedia.org]
- 15. Dibenzothiophenium Salts: Practical Alternatives to Hypervalent I(III)-Based Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Dibenzothiophenium Salts: Practical Alternatives to Hypervalent I(III)-Based Reagents | Semantic Scholar [semanticscholar.org]
- 18. researchgate.net [researchgate.net]
- 19. Zwitterionic iodonium species afford halogen bond-based porous organic frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Transition-Metal-Free C-Diarylations to Reach All-Carbon Quaternary Centers - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Diphenyliodonium Bromide and Organometallic Reagents in Arylation Chemistry
For Researchers, Scientists, and Drug Development Professionals
The introduction of aryl moieties is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and functional materials. Historically, this has been dominated by the use of organometallic reagents in cross-coupling reactions. However, diaryliodonium salts, such as diphenyliodonium bromide, have emerged as powerful alternatives, offering unique reactivity and milder reaction conditions. This guide provides an objective comparison of this compound and traditional organometallic reagents, focusing on their application in arylation reactions, supported by experimental data and detailed protocols.
Introduction: Two Paradigms in Arylation
Organometallic reagents, such as organoborons (in Suzuki-Miyaura coupling), organotins (in Stille coupling), and organozincs (in Negishi coupling), function as nucleophilic carbon sources.[1][2] These reactions typically involve the palladium-catalyzed coupling of an organometallic compound with an organic halide.[1][2]
In contrast, diaryliodonium salts act as electrophilic arylating agents.[3] Their high reactivity stems from the hypervalent nature of the iodine atom and the excellent leaving group ability of the iodoarene.[3] This property allows for reactions under milder conditions and, notably, enables direct C-H arylation, obviating the need for pre-functionalization of the substrate, which is often required for organometallic cross-coupling.[3][4]
Performance Comparison: C-H Arylation vs. Cross-Coupling
A direct, side-by-side comparison of this compound and organometallic reagents under identical conditions is challenging due to their fundamentally different reactivity profiles. Organometallic reagents typically require a halide or triflate on the coupling partner, while diaryliodonium salts can directly functionalize C-H bonds.
The following tables present representative data for the arylation of indoles, a common scaffold in medicinal chemistry. Table 1 details the direct C2-arylation of indole using a diaryliodonium salt, and Table 2 shows the Suzuki-Miyaura coupling of a bromoindole with phenylboronic acid, representing a typical organometallic approach.
Table 1: Palladium-Catalyzed Direct C2-Arylation of Indole with a Diaryliodonium Salt
| Entry | Arylating Agent | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Diphenyliodonium Triflate | Pd(OAc)₂ (5) | EtOAc | 50 | 1 | 10-39* | [4] |
*Yields reported from a teaching laboratory setting, which can be variable.
Table 2: Palladium-Catalyzed Suzuki-Miyaura Coupling of 5-Bromoindole with Phenylboronic Acid
| Entry | Organometallic Reagent | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylboronic Acid | Pd(OAc)₂ (0.5) | SPhos (0.5) | K₂CO₃ (3.0) | Water:Acetonitrile | 37 | 18 | High (not specified) | --INVALID-LINK-- |
| 2 | Phenylboronic Acid | Pd(PPh₃)₄ (7) | - | Cs₂CO₃ (2.0) | Ethanol | 100 (Microwave) | 0.5-0.67 | High (not specified) | --INVALID-LINK-- |
Key Observations:
-
Substrate Pre-functionalization: The most significant difference is the starting material. The diaryliodonium salt enables the direct use of indole via C-H activation, whereas the Suzuki-Miyaura reaction requires a pre-halogenated indole. This makes the diaryliodonium salt approach more atom-economical in principle.
-
Reaction Conditions: The direct arylation with the diaryliodonium salt proceeds under milder temperature conditions (50 °C) compared to the microwave-assisted Suzuki coupling (100 °C).[4]
-
Reagent Stability: this compound is a stable, crystalline solid that is generally easy to handle.[3] Organometallic reagents can be sensitive to air and moisture, often requiring inert atmosphere techniques.[5]
Mechanistic Pathways
The divergent reactivity of these two classes of reagents is rooted in their distinct catalytic cycles.
Organometallic Reagents: The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for Suzuki-Miyaura cross-coupling involves a Pd(0)/Pd(II) cycle. It consists of three main steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the aryl group from the organoboron reagent to the palladium center, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.
References
Efficacy of Diphenyliodonium Bromide in Different Solvent Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Diphenyliodonium bromide is a versatile arylation reagent utilized in a variety of organic transformations, including cross-coupling reactions and N- and O-arylations. The efficacy of this salt is significantly influenced by the solvent system employed, which affects its solubility, stability, and reactivity. This guide provides a comparative analysis of this compound's performance in different solvents, supported by experimental data and detailed protocols.
Data Presentation
The following tables summarize the impact of various solvent systems on the performance of this compound in common organic reactions.
| Solvent System | Reaction Type | Substrate | Catalyst/Base | Yield (%) | Observations |
| Dichloromethane (DCM) | N-arylation of 2-substituted-2H-indazoles | 2-substituted-2H-indazoles | CuCl | High N2 selectivity | Polar aprotic solvents provide higher N2 selectivity.[1] |
| Tetrahydrofuran (THF) | α-arylation of α-cyano derivatives | α-cyano compounds | t-BuOK | Good to excellent | Reaction completes in a short time (30 min).[2] |
| Ethanol | C3-arylation of thiophenes | 4- or 5-monosubstituted thiophenes | Pd/C | Moderate to good | The reaction is tolerant to water and air.[1] |
| Acetonitrile/Water | Synthesis of Diaryliodonium Bromides | Iodoarenes and arenes | Oxone/H2SO4 | High | Low solubility of the bromide salt facilitates higher isolated yields.[3] |
| Acetic Acid | C5 arylation of quinolin-4(1H)-one | Quinolin-4(1H)-one | Pd(OAc)2 | High | Regioselective arylation is directed by the keto group.[1] |
| 1,4-Dioxane | C3 phenylated quinolones | Quinolin-4(1H)-one | Pd(OAc)2/Ag2CO3 | - | Change of solvent from acetic acid to dioxane alters the regioselectivity.[1] |
| Acetonitrile/DMSO | N-arylation of acidic N-H bonds | Imidazole, 1,2,4-triazole, tetrazole | Cu(MeCN)4BF4/DIPEA | Moderate to good | Suitable for heteroarenes with more acidic N-H bonds.[1] |
| Water | N-arylation of anilines | Aniline | CuSO4·5H2O | 82% | An environmentally friendly protocol.[4] |
Experimental Protocols
N-Arylation of 2-substituted-2H-indazoles in Dichloromethane
This protocol describes a copper-catalyzed N-arylation reaction where the choice of a polar aprotic solvent like dichloromethane (DCM) is crucial for achieving high N2 selectivity.[1]
Materials:
-
2-substituted-2H-indazole
-
This compound
-
Copper(I) chloride (CuCl)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
To a dry reaction vessel, add the 2-substituted-2H-indazole (1.0 mmol), this compound (1.2 mmol), and CuCl (5 mol%).
-
Under an inert atmosphere (e.g., argon or nitrogen), add anhydrous DCM (5 mL).
-
Stir the reaction mixture at 50 °C for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with DCM and wash with water to remove inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Suzuki-Miyaura Coupling of Aryl Halides in 1,4-Dioxane/Water
The Suzuki-Miyaura reaction is a powerful tool for carbon-carbon bond formation. While the provided search results detail the general procedure, a specific protocol using this compound was not explicitly found. The following is a generalized protocol for a Suzuki-Miyaura reaction, which can be adapted for use with this compound as the aryl source.[6][7][8][9][10]
Materials:
-
Arylboronic acid or ester
-
This compound (as the electrophile)
-
Palladium catalyst (e.g., Pd(PPh3)4, Pd(OAc)2)
-
Base (e.g., K2CO3, Cs2CO3)
-
1,4-Dioxane
-
Water
Procedure:
-
In a reaction flask, combine the arylboronic acid (1.2 mmol), this compound (1.0 mmol), palladium catalyst (1-5 mol%), and base (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add a mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 10 mL total volume).
-
Stir the reaction mixture at an elevated temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS.
-
After completion, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Mandatory Visualization
Caption: Experimental workflow for the N-arylation of 2-substituted-2H-indazoles.
Caption: Proposed catalytic cycle for Suzuki-Miyaura coupling with a diaryliodonium salt.
References
- 1. mdpi.com [mdpi.com]
- 2. BJOC - Recent advances in transition-metal-free arylation reactions involving hypervalent iodine salts [beilstein-journals.org]
- 3. BJOC - One-pot synthesis of diaryliodonium salts from arenes and aryl iodides with Oxone–sulfuric acid [beilstein-journals.org]
- 4. Copper-catalyzed N-arylation of amines with aryliodonium ylides in water - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Speciation of diaryliodonium salts in different solvents: A conductivity study [morressier.com]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. rsc.org [rsc.org]
- 9. Yoneda Labs [yonedalabs.com]
- 10. benchchem.com [benchchem.com]
Mechanistic Insights into Reactions of Diphenyliodonium Bromide: A Comparative Guide
Introduction: Diphenyliodonium bromide and other diaryliodonium salts have become indispensable reagents in modern organic synthesis.[1] As powerful electrophilic arylating agents, they offer significant advantages over traditional aryl halides, including milder reaction conditions, higher reactivity, and unique mechanistic pathways.[2] These bench-stable, non-toxic solids are effective in a wide array of transformations, including metal-catalyzed, photoredox-catalyzed, and metal-free reactions for the formation of crucial carbon-carbon and carbon-heteroatom bonds.[3][4] This guide provides a comparative overview of the mechanistic studies of reactions involving these versatile reagents, supported by experimental data and protocols for researchers, scientists, and drug development professionals.
Mechanistic Pathways: A Comparative Overview
Reactions involving diaryliodonium salts can proceed through several distinct mechanistic manifolds, primarily dictated by the choice of catalyst and reaction conditions. The four principal pathways are:
-
Palladium-Catalyzed Arylation: Often proceeds via a Pd(II)/Pd(IV) catalytic cycle, which offers different reactivity compared to the traditional Pd(0)/Pd(II) cycle seen with aryl halides.[2]
-
Copper-Catalyzed Arylation: Believed to involve a Cu(I)/Cu(III) cycle, where the copper catalyst is oxidized by the diaryliodonium salt to form a highly electrophilic aryl-Cu(III) intermediate.[3][5]
-
Visible-Light Photoredox Catalysis: Utilizes a photocatalyst that, upon light absorption, initiates a single-electron transfer (SET) to the diaryliodonium salt, generating a reactive aryl radical.[6][7]
-
Metal-Free Arylation: Involves the direct reaction of the diaryliodonium salt with a nucleophile, often proceeding through a ligand coupling mechanism.[1][8]
The choice between these pathways allows for remarkable control over reaction outcomes, including regioselectivity and functional group tolerance.
I. Palladium-Catalyzed C-H Arylation: Ionic vs. Radical Pathways
Palladium-catalyzed C-H arylation using diaryliodonium salts is a powerful tool for forging C-C bonds. Mechanistic studies have revealed that this transformation can proceed through two fundamentally different pathways depending on the conditions: a thermal, ionic pathway and a photoredox-mediated radical pathway.[9]
The conventional ionic pathway is sluggish, typically requiring high temperatures (80–110 °C) and long reaction times.[9] It is believed to proceed via a Pd(II)/Pd(IV) cycle where a cyclopalladated intermediate undergoes a two-electron oxidation by the diaryliodonium salt.[2][9]
In stark contrast, the radical pathway , which combines palladium catalysis with a photoredox catalyst (e.g., an Iridium complex), can proceed at room temperature.[9] In this mechanism, the photocatalyst generates an aryl radical via a single-electron transfer (SET) process. This radical is then intercepted by the palladium catalyst, enabling a C-H arylation that is dramatically accelerated compared to the thermal process. The radical nature of this pathway is supported by the inhibitory effect of radical scavengers, which have no effect on the thermal ionic reaction.[9]
Comparative Data: Palladium-Catalyzed C-H Arylation
| Catalyst System | Substrate | Arylating Agent | Conditions | Yield (%) | Pathway | Reference |
| Pd(OAc)₂ (10 mol%) | 2-Phenylimidazo[1,2-a]pyridine | Ph₂IOTf | K₂CO₃, DMF, 100 °C, 24h | 91 | Ionic | [10] |
| Pd(OAc)₂ (5 mol%) | Quinoline-N-oxide | Aryl(mesityl)iodonium triflate | AcOH, 100 °C, 12h | 57-93 | Ionic | [10] |
| Pd(OPiv)₂ (10 mol%) | Isoquinolone | Ph₂IBF₄ | DME, 120 °C, 24h | High | Ionic (PdII/IV) | [10] |
| Pd(OAc)₂ / Ir photocatalyst | 2-Phenylpyridine | [Ph₂I]BF₄ | MeOH, 25 °C, light | High | Radical | [9] |
II. Copper-Catalyzed Arylation: A Versatile Approach
Copper catalysis offers a cost-effective and powerful alternative for C-C, C-N, and C-O bond formation using diaryliodonium salts.[11][12] The prevailing mechanism involves the oxidative addition of a Cu(I) species to the diaryliodonium salt, forming a highly electrophilic aryl-Cu(III) intermediate.[3][5] This intermediate readily reacts with a wide range of nucleophiles. Subsequent reductive elimination furnishes the arylated product and regenerates the active Cu(I) catalyst. This pathway has proven effective for the N-arylation of amines, amides, and heterocycles, as well as the arylation of alcohols and phenols.[3][13][14]
Comparative Data: Copper-Catalyzed N-Arylation
| Catalyst | Substrate | Arylating Agent | Conditions | Yield (%) | Reference |
| CuCl (10 mol%) | 2-Pyridone | Ph₂IBF₄ | Et₃N, Toluene, rt, 30 min | 99 | |
| CuSO₄·5H₂O (10 mol%) | Aniline | Iodonium Ylide | H₂O, 60 °C | 82 | [13] |
| Cu(MeCN)₄BF₄ | Imidazole | Ph₂IOTf | DIPEA, MeCN/DMSO, 40 °C, 30h | Moderate-Good | |
| Cu(TFA)₂ (10 mol%) | N-arylhydroxylamine | Ph₂I⁺X⁻ | Base, DCM, rt | Good | [5] |
III. Visible-Light Photoredox Catalysis: A Radical Approach
Visible-light photoredox catalysis provides a green and efficient method for generating aryl radicals from diaryliodonium salts under exceptionally mild conditions.[7][15] The process is initiated by a photocatalyst, typically a ruthenium or iridium complex, which absorbs visible light to reach an excited state.[6][16] This excited state catalyst is a potent single-electron donor and reduces the diaryliodonium salt to generate an aryl radical, an aryl iodide, and the oxidized form of the photocatalyst.[6][15] The highly reactive aryl radical can then be trapped by a suitable substrate. The catalytic cycle is closed by a subsequent redox event that regenerates the ground-state photocatalyst.[16] This strategy has been successfully applied to the arylation of isonitriles, arenes, and heteroarenes.[6][7]
Comparative Data: Selectivity in Photoredox Arylation
In photoredox reactions with unsymmetrical diaryliodonium salts, the transfer of the more electron-poor aryl group is often favored. This is attributed to the lower reduction potential and bond-dissociation energy associated with forming the electron-deficient aryl radical.[16]
| Arylating Agent | Substrate | Photocatalyst | Conditions | Product(s) & Yield(s) | Observations | Reference |
| (4-NO₂C₆H₄)₂I⁺OTf | 2-isocyano-1,3-dimethylbenzene | --INVALID-LINK--₂ | MeCN/H₂O, blue LED, 10h | Amide (64%) | EWG-substituted salts give higher yields | [6][16] |
| (4-MeOC₆H₄)₂I⁺OTf | 2-isocyano-1,3-dimethylbenzene | --INVALID-LINK--₂ | MeCN/H₂O, blue LED, 10h | Amide (21%) | EDG-substituted salts give lower yields | [6][16] |
| Ph-I⁺-(4-NO₂C₆H₄) | 2-isocyano-1,3-dimethylbenzene | --INVALID-LINK--₂ | MeCN/H₂O, blue LED, 10h | 4-Nitrobenzamide (52%) | Selective transfer of the electron-poor aryl group | [16] |
IV. Metal-Free Arylation: Selectivity and Scope
Diaryliodonium salts can also serve as potent arylating agents in the absence of any transition metal catalyst.[1][8] These reactions are often promoted by a base and proceed under mild conditions.[17] A key area of study in this field is understanding the chemoselectivity of unsymmetrical diaryliodonium salts, where one aryl group is preferentially transferred over the other.[18][19]
Selectivity is governed by two main factors:
-
Electronic Effects: The aryl group that is more electron-deficient is typically transferred preferentially.[18]
-
Steric Effects: A sterically less hindered aryl group is generally favored for transfer. An interesting phenomenon known as the "anti-ortho effect" has been observed, where ortho-substituents on one aryl ring disfavor its transfer.[17][19]
By using a bulky or electron-rich "dummy" group, unsymmetrical salts can be designed to selectively deliver a specific, often more valuable, aryl moiety.[10]
Detailed Experimental Protocols
Protocol 1: Palladium-Catalyzed Directed C-H Arylation of 2-Phenylpyridine[2]
-
Reaction Setup: To a reaction vial, add 2-phenylpyridine (0.2 mmol, 1.0 equiv.), diphenyliodonium tetrafluoroborate (0.22 mmol, 1.1 equiv.), and Pd(OAc)₂ (0.01 mmol, 5 mol%).
-
Solvent Addition: Add acetic acid (1.0 mL) to the vial.
-
Reaction: Seal the vial and heat the mixture in a preheated oil bath at 100 °C for 12 hours.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and carefully neutralize with a saturated aqueous solution of NaHCO₃.
-
Extraction: Separate the layers and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the ortho-arylated product.
Protocol 2: Copper-Catalyzed N-Arylation of 2-Pyridone[14]
-
Reaction Setup: In a reaction vial, combine the 2-pyridone substrate (1.0 equiv.), diphenyliodonium tetrafluoroborate (1.2 equiv.), and CuCl (10 mol%).
-
Solvent and Base Addition: Add toluene as the solvent, followed by triethylamine (Et₃N) (2.0 equiv.).
-
Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction by TLC. The reaction is typically complete within 30 minutes.
-
Work-up: Upon completion, dilute the mixture with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by silica gel column chromatography.
Protocol 3: Photoredox-Catalyzed Arylation of Isonitriles[6]
-
Reaction Setup: To a reaction tube, add the isonitrile substrate (0.2 mmol), the diaryliodonium salt (0.2 mmol), Na₂CO₃ (0.34 mmol), and --INVALID-LINK--₂ (0.004 mmol, 2 mol%).
-
Solvent Addition: Add acetonitrile (2 mL) and water (200 µL).
-
Reaction: Place the reaction tube under an atmosphere of nitrogen and irradiate with a blue LED (465 nm, 20 W) for 10 hours with stirring.
-
Work-up: After the reaction period, remove the solvent under reduced pressure.
-
Purification: Isolate the desired benzamide product by purification of the crude residue via column chromatography.
References
- 1. BJOC - Recent advances in transition-metal-free arylation reactions involving hypervalent iodine salts [beilstein-journals.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Copper-Catalyzed Synthesis of Axially Chiral Biaryls with Diaryliodonium Salts as Arylation Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Photoredox-catalyzed arylation of isonitriles by diaryliodonium salts towards benzamides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pcliv.ac.uk [pcliv.ac.uk]
- 8. diva-portal.org [diva-portal.org]
- 9. Combining Transition Metal Catalysis with Radical Chemistry: Dramatic Acceleration of Palladium-Catalyzed C–H Arylation with Diaryliodonium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. BJOC - Copper-catalyzed N-arylation of amines with aryliodonium ylides in water [beilstein-journals.org]
- 14. Copper-Catalyzed N-Arylation of 2-Pyridones Employing Diaryliodonium Salts at Room Temperature [organic-chemistry.org]
- 15. Photoredox-catalyzed sulfonylation of diaryliodonium salts with DABSO and silyl enolates involving the insertion of SO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. BJOC - Photoredox-catalyzed arylation of isonitriles by diaryliodonium salts towards benzamides [beilstein-journals.org]
- 17. mdpi.com [mdpi.com]
- 18. pdxscholar.library.pdx.edu [pdxscholar.library.pdx.edu]
- 19. Arylation with Unsymmetrical Diaryliodonium Salts : A Chemoselectivity Study [diva-portal.org]
A Head-to-Head Comparison: Bis(4-methylphenyl)iodonium versus Diphenyliodonium Salts for Advanced Applications
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Selecting the Optimal Diaryliodonium Salt
In the realm of photopolymerization and organic synthesis, diaryliodonium salts are indispensable reagents, acting as efficient photoinitiators and arylating agents. Among the various options, Diphenyliodonium salts have long been a staple. However, the emergence of substituted analogs, such as Bis(4-methylphenyl)iodonium salts, prompts a critical evaluation of their comparative performance. This guide provides a detailed, data-driven comparison of Bis(4-methylphenyl)iodonium and Diphenyliodonium salts to inform your selection for specific research and development needs.
Executive Summary
Bis(4-methylphenyl)iodonium hexafluorophosphate (BPI) presents itself as a viable and, in some aspects, superior alternative to the more traditional Diphenyliodonium hexafluorophosphate (DPI), particularly in the context of ternary photoinitiator systems for dental resins.[1][2][3][4] Experimental data demonstrates that both BPI and DPI significantly enhance the reactivity of camphorquinone (CQ)-based resin systems, leading to a faster rate of polymerization and improved mechanical properties compared to a binary (CQ/amine) system.[1][2][3][4] The key finding is that BPI and DPI exhibit comparable performance in increasing resin reactivity.[1][4] The choice between the two may, therefore, depend on secondary factors such as solubility, cost, and specific formulation requirements.
Chemical and Physical Properties
A fundamental comparison begins with the intrinsic properties of these compounds. The addition of methyl groups in the para positions of the phenyl rings in BPI influences its molecular weight, and may affect properties like solubility and reactivity.
| Property | Bis(4-methylphenyl)iodonium Hexafluorophosphate (BPI) | Diphenyliodonium Bromide |
| CAS Number | 60565-88-0[5] | 1483-73-4 |
| Molecular Formula | C₁₄H₁₄F₆IP | C₁₂H₁₀BrI[6] |
| Molecular Weight | 454.13 g/mol | 361.02 g/mol [6] |
| Appearance | White to off-white or beige powder/crystalline solid[5] | White to light yellow or light orange powder/crystalline |
| Melting Point | 175-180 °C | 233-235 °C (subl.) |
| Solubility | Information not readily available in comparative context. | Information not readily available in comparative context. |
Performance as a Photoinitiator in Dental Resins: A Comparative Study
A key application for these diaryliodonium salts is as co-initiators in dental resin composites, particularly in ternary systems with camphorquinone (CQ) and an amine. A detailed study provides a direct comparison of BPI and DPI in this context.
Experimental Protocol:
The following protocol was adapted from a study evaluating the influence of DPI and BPI on the chemical and mechanical properties of dental resins.[1][2][3][4]
1. Resin Formulation:
-
A base resin mixture of 50% Bis-GMA and 50% TEGDMA (by weight) was prepared.
-
The photoinitiator system consisted of 1 mol% camphorquinone (CQ) and 2 mol% ethyl 4-(dimethylamino)benzoate (EDAB).
-
Experimental groups were formulated by adding varying concentrations (0.25, 0.5, 0.75, and 1 mol%) of either DPI or BPI to the base resin. A control group contained only the CQ/EDAB system.
-
60 wt% of silanized glass filler particles were incorporated into each resin formulation.
2. Light Curing:
-
A light-emitting diode (LED) curing unit was used for photopolymerization.
3. Characterization:
-
Rate of Polymerization and Degree of Conversion: Real-time Fourier Transform Infrared (FTIR) spectroscopy was used to monitor the conversion of methacrylate groups during and after light exposure.
-
Polymerization Shrinkage Strain: Measured in real-time to assess the volumetric changes during polymerization.
-
Flexural Strength and Modulus: Determined using a three-point bending test on cured resin bars.
Experimental Workflow
Caption: Workflow for the preparation and analysis of dental resins containing BPI or DPI.
Results:
The study revealed that both BPI and DPI significantly enhance the performance of the dental resin compared to the control group.
Table 1: Polymerization Kinetics
| Parameter | Control (CQ/EDAB) | Groups with DPI/BPI |
| Rate of Polymerization | Lower | Higher[1][4] |
| Degree of Conversion (after 10s) | Lower | Higher[1][4] |
| Degree of Conversion (after 120s) | Similar to experimental groups | Similar to control group[1][4] |
| Polymerization Shrinkage Strain | Lower | Higher[1][4] |
| Maximum Strain Rate | Lower | Higher[1][4] |
Table 2: Mechanical Properties
| Parameter | Control (CQ/EDAB) | Groups with DPI/BPI |
| Flexural Strength | Lower | Higher[1][4] |
| Flexural Modulus | Lower | Higher[1][4] |
The key takeaway from this study is that BPI and DPI increased the resin reactivity in a similar manner .[1][4] The addition of either iodonium salt accelerates the polymerization process, leading to a faster initial conversion and ultimately resulting in a polymer network with enhanced mechanical properties.[1][4]
Mechanism of Action in Ternary Photoinitiator Systems
In a camphorquinone-based ternary photoinitiator system, the diaryliodonium salt acts as an electron acceptor, which enhances the generation of free radicals for polymerization.
Caption: Simplified mechanism of radical generation in a ternary photoinitiator system.
Upon exposure to light, camphorquinone (CQ) is excited to its triplet state. It then forms an exciplex with the amine co-initiator (e.g., EDAB). Electron transfer from the amine to the excited CQ results in the formation of an amine radical cation and a CQ ketyl radical. The amine radical cation subsequently deprotonates to form a reactive aminoalkyl radical. The diaryliodonium salt (BPI or DPI) plays a crucial role by accepting an electron from the CQ ketyl radical, thereby regenerating the ground state CQ and producing an aryl radical. Both the aminoalkyl and aryl radicals can initiate the polymerization of monomers. This additional pathway for radical generation contributes to the increased polymerization rate observed when using a ternary system.
Other Applications
Both Bis(4-methylphenyl)iodonium and Diphenyliodonium salts are versatile reagents with applications beyond photoinitiation in dental resins.
-
Organic Synthesis: Diaryliodonium salts are valuable electrophilic arylating agents for the formation of carbon-carbon and carbon-heteroatom bonds. They are known to be effective in various cross-coupling reactions.[7] The reactivity in these reactions can be influenced by the electronic nature of the substituents on the aryl rings.
Safety and Toxicology
A direct comparative toxicological study between Bis(4-methylphenyl)iodonium and Diphenyliodonium salts was not found in the reviewed literature. However, general safety information is available for related compounds.
| Compound | Hazard Classification |
| Bis(4-methylphenyl)iodonium hexafluorophosphate | Skin Corrosion/Irritation, Category 1B (Causes severe skin burns and eye damage) |
| Diphenyliodonium chloride | Acute Toxicity, Oral, Category 3 (Toxic if swallowed); Skin Irritation, Category 2; Eye Irritation, Category 2; Specific Target Organ Toxicity - Single Exposure, Category 3 (Respiratory system) |
It is crucial to handle both compounds with appropriate personal protective equipment in a well-ventilated area and to consult the specific Safety Data Sheet (SDS) for detailed handling and disposal instructions. Diaryliodonium salts, in general, are considered to have lower toxicity compared to many heavy-metal-based reagents used for similar transformations.
Conclusion
Bis(4-methylphenyl)iodonium salts, exemplified by BPI, are a compelling alternative to their unsubstituted counterpart, this compound and its salts like DPI. In the well-documented application of dental resin photoinitiation, BPI performs on par with DPI, offering a similar enhancement in polymerization kinetics and mechanical properties. The choice between these two effective co-initiators may therefore be guided by other factors such as formulation compatibility, solubility in specific monomer systems, and cost-effectiveness. For researchers and developers in photopolymerization and organic synthesis, the consideration of Bis(4-methylphenyl)iodonium salts is warranted as a potentially advantageous alternative to traditional Diphenyliodonium-based reagents. Further comparative studies in a broader range of applications would be beneficial to fully elucidate the nuanced differences and potential advantages of each.
References
- 1. Bis(4-methyl phenyl)iodonium as an alternative component to diphenyliodonium in camphorquinone-based ternary initiating systems | Pocket Dentistry [pocketdentistry.com]
- 2. researchgate.net [researchgate.net]
- 3. Bis(4-methyl phenyl)iodonium as an alternative component to diphenyliodonium in camphorquinone-based ternary initiating systems: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 4. Bis(4-methyl phenyl)iodonium as an alternative component to diphenyliodonium in camphorquinone-based ternary initiating systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scientificlabs.co.uk [scientificlabs.co.uk]
- 6. Iodonium, bis(4-methylphenyl)-, bromide (1:1) | C14H14BrI | CID 22724 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Diphenyliodonium Bromide
For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. The proper handling and disposal of chemicals like diphenyliodonium bromide, a compound recognized for its toxicity and corrosive properties, are critical components of laboratory safety protocols. Adherence to established procedures minimizes risks and ensures regulatory compliance.
This compound is classified as hazardous, being toxic if swallowed and causing severe skin burns and eye damage.[1] Therefore, meticulous care must be taken throughout its lifecycle in the laboratory, from handling to final disposal.
Safety and Hazard Information
A comprehensive understanding of the hazards associated with this compound is the foundation of safe handling. The following table summarizes key safety data for this compound.
| Hazard Classification | GHS Pictograms | Signal Word | Hazard Statements |
| Acute Toxicity, Oral (Category 3) | Danger | H301: Toxic if swallowed.[2] | |
| Skin Corrosion/Irritation (Category 1B) | Danger | H314: Causes severe skin burns and eye damage.[1] | |
| Serious Eye Damage/Eye Irritation (Category 1) | Danger | H318: Causes serious eye damage.[1] | |
| May form combustible dust concentrations in air | Not Applicable | Danger | May form combustible dust concentrations in air.[1] |
Personal Protective Equipment (PPE)
When handling this compound, it is imperative to use appropriate personal protective equipment to prevent exposure. This includes:
-
Eye and Face Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection: Use chemically resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing to prevent skin contact.
-
Respiratory Protection: If there is a risk of inhaling dust, a NIOSH-approved respirator is necessary.
Disposal Protocol
The universally recommended procedure for the disposal of this compound and its containers is to utilize a licensed and approved waste disposal company.[1] This ensures that the chemical is managed in an environmentally responsible and compliant manner. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Step-by-Step Disposal Guidance:
-
Segregation: Keep this compound waste separate from other chemical waste streams to avoid incompatible reactions. It is incompatible with strong oxidizing agents and water.[1]
-
Containerization: Collect waste in a clearly labeled, sealed, and appropriate container. The container should be in good condition and compatible with the chemical.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area. Follow all institutional and regulatory guidelines for storage.
-
Arrangement for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor to arrange for pickup and proper disposal.
Emergency Procedures
In the event of accidental exposure or a spill, immediate action is crucial.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Immediately remove all contaminated clothing and wash the affected skin with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[1]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Call a poison control center or doctor immediately for treatment advice.
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2]
-
Spill: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a designated hazardous waste container. For large spills, evacuate the area and contact your institution's EHS team.
References
Personal protective equipment for handling Diphenyliodonium bromide
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Diphenyliodonium bromide. Adherence to these guidelines is critical to ensure personal safety and minimize environmental impact.
Hazard Identification and Safety Summary
This compound is a hazardous chemical that requires careful handling. It is toxic if swallowed and causes severe skin burns and eye damage.[1]
Signal Word: Danger[1]
Primary Hazards:
-
Skin Corrosion/Irritation: Causes severe skin burns.[1]
-
Serious Eye Damage/Irritation: Causes serious eye damage.[1]
-
Respiratory Irritation: May cause respiratory irritation.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided below.
| Property | Value |
| CAS Number | 1483-73-4[2][3][4] |
| Molecular Formula | C₁₂H₁₀BrI[3][4] |
| Molecular Weight | 361.02 g/mol [3][4] |
| Appearance | White to light yellow or light orange powder/crystalline solid[2] |
| Melting Point | 188 °C (decomposes)[2] |
| Purity | >98.0% (T)(HPLC)[2] |
Personal Protective Equipment (PPE)
Strict adherence to PPE requirements is mandatory when handling this compound.
| PPE Category | Specification |
| Eye and Face Protection | Chemical safety goggles and a face shield must be worn if there is a splash risk.[5] |
| Skin and Body Protection | A lab coat is required. For potential skin contact or handling larger quantities, a chemical-resistant apron over the lab coat is necessary.[5] Long pants and closed-toe shoes are mandatory.[5] |
| Hand Protection | Nitrile gloves (minimum 4mil thickness) are required for handling small quantities.[5] For tasks with a higher likelihood of skin contact or when using larger amounts, double gloving with a utility-grade nitrile or neoprene glove over the inner nitrile glove is recommended.[5] |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood to avoid inhalation of dust.[5][6] |
Operational Plan: Step-by-Step Handling Procedures
The following procedures are designed to minimize exposure and ensure safe handling of this compound in a laboratory setting.
4.1. Preparation and Weighing
-
Preparation: Before handling, ensure that an ANSI-approved eyewash station and safety shower are immediately accessible (within 10 seconds of travel time).[5]
-
Designated Area: All work with this compound should be performed in a designated area within a certified chemical fume hood.[6]
-
Weighing:
-
To prevent the generation of dust, carefully weigh the solid in a tared container within the fume hood.
-
Use anti-static weighing paper or a container to minimize dispersal of the powder.
-
Close the primary container immediately after dispensing.
-
4.2. Dissolution and Use in Experiments
-
Solvent Addition: When dissolving, slowly add the solvent to the solid to prevent splashing.
-
Incompatible Materials: Avoid contact with water and strong oxidizing agents.[1]
-
Heating: If heating is required, use a controlled heating mantle and monitor the temperature closely, as the compound decomposes at 188 °C.[2]
4.3. Storage
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2]
-
Segregate from incompatible materials such as water and strong oxidizing agents.[1]
-
It is recommended to store in a cool and dark place, at a temperature below 15°C.[2]
Disposal Plan
Proper disposal of this compound and its waste is crucial to prevent environmental contamination and ensure regulatory compliance.
5.1. Waste Segregation and Collection
-
This compound is a halogenated organic compound. All waste containing this chemical must be collected in a designated, properly labeled hazardous waste container.[7][8]
-
Keep halogenated solvent waste separate from non-halogenated waste to reduce disposal costs.[7][9][10]
-
The waste container must be made of a compatible material and have a tightly fitting cap.[8]
5.2. Labeling and Storage of Waste
-
Label the hazardous waste container with "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration.[7][8]
-
Store the waste container in a designated satellite accumulation area, within secondary containment.[7]
5.3. Disposal of Empty Containers
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent.
-
The rinsate must be collected and disposed of as hazardous waste.[9]
-
After triple-rinsing, the original label on the container should be completely defaced before disposal as regular trash.[9]
Emergency Procedures
Immediate and appropriate action is critical in the event of an emergency.
6.1. Spills
-
Evacuate and Alert: In case of a significant spill, evacuate the immediate area and alert nearby personnel.
-
Containment: For small spills, contain the spill using an inert absorbent material. Avoid generating dust.
-
Cleanup:
-
Wear appropriate PPE, including respiratory protection, chemical-resistant gloves, and eye/face protection.
-
Carefully sweep or scoop the spilled material and absorbent into a designated hazardous waste container.
-
Decontaminate the spill area with a suitable solvent and washcloths, collecting all cleaning materials as hazardous waste.
-
-
Reporting: Report all spills to the laboratory supervisor and the institution's Environmental Health and Safety (EHS) office.
6.2. Exposure
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5]
-
Skin Contact: Immediately remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[5]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[2]
Visual Workflow Diagrams
The following diagrams illustrate the standard operating procedure for handling this compound and the emergency response for a spill.
Caption: Workflow for the safe handling of this compound.
Caption: Emergency response workflow for a this compound spill.
References
- 1. fishersci.com [fishersci.com]
- 2. This compound | 1483-73-4 | TCI AMERICA [tcichemicals.com]
- 3. This compound | 1483-73-4 | FD60679 | Biosynth [biosynth.com]
- 4. chemscene.com [chemscene.com]
- 5. ehs.yale.edu [ehs.yale.edu]
- 6. research.wayne.edu [research.wayne.edu]
- 7. campusoperations.temple.edu [campusoperations.temple.edu]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
- 9. vumc.org [vumc.org]
- 10. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
